1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEMXCZSPLYNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935986-52-9 | |
| Record name | 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986-52-9): A Keystone Intermediate for Saturated Bioisosteres in Drug Discovery
Executive Summary
The transition from planar aromatic rings to three-dimensional, saturated scaffolds is a defining paradigm in modern medicinal chemistry. This shift is driven by the necessity to improve the pharmacokinetic (PK) profiles of drug candidates—specifically by increasing the fraction of sp3-hybridized carbons (
At the synthetic heart of this structural revolution lies 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986-52-9). This highly strained, bicyclic alkyl iodide serves as a critical, versatile building block. Its primary iodine atom acts as an ideal "exit vector," enabling late-stage nucleophilic diversification to construct complex, drug-like architectures[3][4].
Structural & Physicochemical Profile
The utility of this compound stems from its unique geometry. The inclusion of the oxygen atom in the bicyclic framework serves a dual purpose: it geometrically mimics the bond angles of an ortho-substituted phenyl ring while acting as a polar hydrogen-bond acceptor to drastically lower the molecule's lipophilicity (LogD)[5].
Table 1: Chemical Properties of this compound
| Property | Specification |
| CAS Number | 1935986-52-9[6] |
| Molecular Formula | C₆H₉IO[7] |
| Molecular Weight | 224.04 g/mol [7] |
| SMILES | ICC1(C2)OCC2C1[7] |
| Physical State | Liquid / Oil (typically) |
| Storage Conditions | -20 °C, protect from light (prevents iodide oxidation)[7] |
Table 2: Comparative Metrics (ortho-Phenyl vs. 2-Oxabicyclo[2.1.1]hexane)
| Metric | Planar ortho-Phenyl | 2-Oxabicyclo[2.1.1]hexane Core | Impact on Drug Design |
| Exit Vector Angle ( | ~60° | ~60° | Preserves spatial target engagement[8]. |
| 0.0 | 1.0 | Increases 3D complexity; reduces flat-molecule aggregation. | |
| Lipophilicity | High | Significantly Lowered | Ether oxygen improves aqueous solubility. |
| Metabolic Stability | Susceptible to CYP450 | Highly Resistant | Prolongs half-life and reduces reactive metabolites. |
Mechanistic Rationale: The Iodocyclization Pathway
The construction of the highly strained 2-oxabicyclo[2.1.1]hexane system is thermodynamically challenging. The breakthrough in its scalable synthesis relies on an intramolecular iodocyclization of cyclobutane-containing alkenyl alcohols[4][9].
Causality of the Mechanism:
Molecular iodine (
Fig 1: Mechanistic pathway of iodocyclization to form the 2-oxabicyclo[2.1.1]hexane core.
Experimental Workflow: Synthesis & Functionalization
To ensure high yields and prevent the degradation of the strained bicyclic core, the experimental conditions must be rigorously controlled. Below are self-validating protocols for both the synthesis of the core and its subsequent functionalization.
Protocol A: Synthesis via Iodocyclization
Rationale: The use of a biphasic solvent system (MTBE/H₂O) moderates the reaction rate and stabilizes the transition state. Sodium bicarbonate (
-
Preparation: Dissolve the 3-methylenecyclobutan-1-ol precursor (1.0 equiv) in a mixture of methyl tert-butyl ether (MTBE) and deionized water (1:1 v/v).
-
Base Addition: Add
(2.0 equiv) to the mixture and stir for 5 minutes at 0 °C. -
Electrophilic Activation: Slowly add molecular iodine (
, 1.5 equiv) portion-wise at 0 °C. Self-Validation Check: The reaction mixture will immediately turn a deep, dark brown, indicating the presence of active electrophilic iodine. -
Cyclization: Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 12 hours.
-
Quenching: Add saturated aqueous sodium thiosulfate (
) dropwise. Self-Validation Check: Complete quenching is visually confirmed when the organic layer transitions from dark brown to completely colorless. -
Isolation: Extract the aqueous layer with MTBE (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield this compound[4].
Protocol B: Exit Vector Functionalization (Cyanation)
Rationale: The primary alkyl iodide is an excellent leaving group for
-
Reagent Mixing: Dissolve this compound (1.0 equiv) in anhydrous DMSO under an inert argon atmosphere.
-
Nucleophilic Attack: Add sodium cyanide (
, 1.5 equiv) in a single portion. -
Heating: Heat the mixture to 60 °C for 4–6 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 4:1); the complete disappearance of the less polar iodide spot confirms reaction completion.
-
Workup: Cool to room temperature, dilute with a large excess of water (to partition the DMSO), and extract with ethyl acetate (3x).
-
Purification: Dry the organic phase, concentrate, and purify via silica gel chromatography to isolate 1-(cyanomethyl)-2-oxabicyclo[2.1.1]hexane.
Bioisosteric Applications & Pharmacokinetic Impact
The integration of this compound into drug discovery pipelines is primarily executed through scaffold hopping . By replacing a flat ortho-substituted phenyl ring with this saturated bicycle, researchers can drastically alter the physical properties of a drug without losing its target binding affinity[5].
For example, replacing the phenyl ring in marketed agrochemicals like Fluxapyroxad or Boscalid with the 2-oxabicyclo[2.1.1]hexane core resulted in analogs that retained full bioactivity while exhibiting dramatically improved water solubility and reduced protein binding[5].
Fig 2: Pharmacokinetic optimization via scaffold hopping from planar arenes to 3D bioisosteres.
References
-
Title: 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Source: Angewandte Chemie International Edition (2024) URL: [Link]
-
Title: 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Source: Nature Chemistry (2023) URL: [Link]
-
Title: Convenient Synthetic Access to 1,5-Disubstituted 2-Oxabicyclo[2.1.1]hexanes as ortho-Substituted Benzene Mimics Source: Organic Letters (2024) URL: [Link]
Sources
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- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
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- 8. 2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride | 2260936-52-3 | Benchchem [benchchem.com]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Topic: Physical Properties and Application Guide: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Bioisostere for Ortho- and Meta-Substituted Benzenes
Executive Summary
In the modern era of "escape from flatland" (Fsp³ enrichment), saturated bioisosteres have become critical tools for improving the physicochemical profiles of drug candidates. While bicyclo[1.1.1]pentanes (BCPs) are established surrogates for para-substituted benzenes, the 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a superior bioisostere for ortho- and meta- substituted aromatic rings.
This compound (CAS: 1935986-52-9) serves as the primary electrophilic building block for introducing this scaffold. The iodine "handle" allows for facile cross-coupling and nucleophilic substitution, enabling the rapid installation of the bicyclic core into complex pharmaceutical architectures. This guide details its physical properties, structural advantages, and synthetic handling.
Physical Properties & Chemical Identity
This compound is typically isolated as a liquid. Due to the presence of the alkyl iodide moiety, it is sensitive to light and heat, requiring specific storage conditions to prevent liberation of iodine and subsequent decomposition.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| CAS Number | 1935986-52-9 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₉IO | |
| Molecular Weight | 224.04 g/mol | |
| Physical State | Liquid (Colorless to pale yellow) | Experimental observation [1] |
| Boiling Point | ~222 °C (Predicted/Extrapolated) | Calculated at 760 mmHg [2] |
| Density | > 1.0 g/mL (Estimated) | Typical for alkyl iodides |
| LogP (Calculated) | 1.53 – 1.60 | Moderate lipophilicity [3] |
| Solubility | Soluble in DCM, THF, MeCN, EtOAc | |
| Storage | -20°C , Protect from Light | Prevents C–I bond homolysis |
Critical Handling Note: As with many primary alkyl iodides, this compound can darken upon standing due to iodine release. It should be stored under an inert atmosphere (Argon/Nitrogen) in amber vials.
Structural Analysis: The "Exit Vector" Advantage
The utility of this compound lies in its geometry. Unlike the linear exit vectors of bicyclo[1.1.1]pentane (180°), the 2-oxabicyclo[2.1.1]hexane core provides "bent" vectors that mimic the angular relationships found in ortho- and meta-substituted benzenes.
-
Ortho-Mimicry: The distance and angle between substituents at the bridgehead (C1) and the bridge (C4) closely replicate the geometry of 1,2-disubstituted benzenes.
-
Solubility Enhancement: The ether oxygen (position 2) acts as a hydrogen bond acceptor (HBA), significantly lowering LogP and increasing aqueous solubility compared to the all-carbon phenyl ring or bicyclo[2.1.1]hexane parent.
Diagram 1: Bioisosteric Mapping & Exit Vectors
Caption: The 2-oxabicyclo[2.1.1]hexane scaffold mimics the angular vectors of benzene while introducing sp³ character and an ether oxygen for improved drug-like properties.
Synthesis & Reactivity Profile[3][5][6]
The synthesis of this compound is elegantly achieved via iodocyclization . This method, popularized by the Mykhailiuk group, utilizes an intramolecular reaction of an oxygen-tethered alkene or bicyclo[1.1.0]butane precursor.
Primary Synthetic Route: Iodocyclization [1]
-
Precursor: An alcohol tethered to a cyclobutane or bicyclobutane moiety (often derived from commercially available starting materials).
-
Reagent: Iodine (
) or N-Iodosuccinimide (NIS). -
Mechanism: The iodine activates the alkene/strained bond, triggering nucleophilic attack by the internal oxygen atom. This "5-endo-trig" or similar cyclization forms the oxa-bridge and installs the iodomethyl group simultaneously.
Reactivity & Functionalization
The iodomethyl group is a versatile electrophile. It undergoes:
-
Nucleophilic Substitution (
): Reaction with amines, azides, or thiols to create libraries of analogs. -
Radical Cross-Coupling: Photoredox or metal-catalyzed coupling to attach aryl or heteroaryl groups.
Diagram 2: Synthesis and Functionalization Workflow
Caption: The target compound is synthesized via iodine-mediated cyclization and serves as a divergent intermediate for amination and cross-coupling.
Application in Drug Discovery[6]
Metabolic Stability
The 2-oxabicyclo[2.1.1]hexane core is metabolically robust.[2][1] Unlike the phenyl ring, which is prone to oxidative metabolism (CYP450-mediated hydroxylation), the bicyclic ether is resistant to oxidative clearance. The bridgehead positions are sterically protected, and the ether linkage is stable.
Case Study Validation
Recent studies [4, 5] have demonstrated that replacing the ortho-substituted phenyl ring in agrochemicals (e.g., Boscalid , Fluxapyroxad ) with the 2-oxabicyclo[2.1.1]hexane core resulted in:
-
Maintained Bioactivity: The spatial orientation of substituents allowed the molecule to fit the same binding pockets.
-
Reduced Lipophilicity: Lower LogP values (often by >1 unit).
-
Enhanced Solubility: Water solubility increased by up to 10-fold in some derivatives.[2]
Handling and Safety Protocols
Hazard Identification:
-
Skin/Eye Irritant: Alkyl iodides are generally irritants and potential sensitizers.
-
Lachrymator: May cause eye irritation; handle in a fume hood.
Storage Protocol:
-
Temperature: Store at -20°C.
-
Light: Amber glass or aluminum foil wrapping is mandatory.
-
Stabilization: If long-term storage is required, adding a stabilizer (e.g., copper wire or silver wool) can scavenge free iodine.
References
-
American Elements. this compound Product Specifications. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023).[3][4] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024).[5][6] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 4. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
This guide details the synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986-52-9), a critical saturated bioisostere of ortho-substituted benzenes. The protocol focuses on the iodocyclization of (3-methylenecyclobutyl)methanol , a method optimized for scalability, regioselectivity, and operational simplicity.
Executive Summary & Strategic Value
The 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a high-value bioisostere in medicinal chemistry, offering a rigid,
This guide focuses on the iodocyclization of (3-methylenecyclobutyl)methanol. Unlike photochemical [2+2] cycloadditions or strain-release functionalization of bicyclo[1.1.0]butanes (which often require specialized precursors), this route utilizes accessible cyclobutane derivatives and standard laboratory reagents (
Retrosynthetic Analysis & Mechanistic Logic
The formation of the strained [2.1.1] bridged system is driven by the geometric pre-organization of the cyclobutane ring.
-
Disconnection: C–O bond (etherification) and C–I bond (electrophilic addition).
-
Precursor: (3-Methylenecyclobutyl)methanol .
-
Mechanism: Transannular iodocyclization.
Mechanistic Pathway
-
Activation: The exocyclic double bond of the precursor reacts with iodine (
) to form a bridged iodonium ion intermediate. -
Cyclization: The primary hydroxyl group, positioned cis or able to access the appropriate conformation via ring puckering, attacks the internal carbon (C3) of the cyclobutane ring (5-exo-trig-like trajectory relative to the alkene, but effectively transannular).
-
Bridge Formation: The attack creates the C1–O–C3 bridge, locking the conformation into the 2-oxabicyclo[2.1.1]hexane system. The iodine remains on the exocyclic carbon, forming the iodomethyl group.
Figure 1: Mechanistic pathway for the iodocyclization of (3-methylenecyclobutyl)methanol.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Stoichiometry | Notes |
| (3-Methylenecyclobutyl)methanol | Substrate | 1.0 equiv | Prepared via reduction of 3-methylenecyclobutanecarboxylic acid. |
| Iodine ( | Electrophile | 1.2 - 1.5 equiv | Finely ground to ensure rapid dissolution. |
| Sodium Bicarbonate (NaHCO | Base | 2.0 - 3.0 equiv | Neutralizes HI byproduct; prevents acid-mediated ring opening. |
| Acetonitrile (MeCN) | Solvent | 0.1 M - 0.2 M | Polar aprotic solvent supports the ionic intermediate. |
| Sodium Thiosulfate (Na | Quench | Excess | Saturated aq. solution to remove unreacted iodine. |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Charge a round-bottom flask with (3-methylenecyclobutyl)methanol (1.0 equiv).
-
Dissolve in Acetonitrile (MeCN) (concentration ~0.15 M).
-
Add solid NaHCO
(3.0 equiv) to the solution. Ensure efficient stirring (magnetic stir bar).
Step 2: Iodocyclization
-
Cool the mixture to 0 °C (ice bath) to control the initial exotherm and improve regioselectivity.
-
Add Iodine (
) (1.2 equiv) portion-wise over 15–20 minutes. The solution will turn dark brown/purple. -
Allow the reaction to warm to room temperature (20–25 °C) .
-
Monitor: Stir for 2–4 hours. Monitor consumption of the starting material by TLC (stain with KMnO
or Anisaldehyde; product is less polar than the alcohol) or LC-MS.
Step 3: Work-up & Isolation
-
Quench: Add saturated aqueous Na
S O solution slowly until the iodine color fades to a pale yellow/colorless biphasic mixture. -
Extraction: Dilute with water and extract with Diethyl Ether (Et
O) or Ethyl Acetate (EtOAc) (3 x volumes). Note: Et O is preferred for ease of evaporation if the product is volatile. -
Washing: Wash combined organics with Brine (1x).
-
Drying: Dry over anhydrous Na
SO or MgSO . Filter. -
Concentration: Concentrate under reduced pressure (Rotavap) at moderate temperature (< 35 °C). Caution: Small bicyclic ethers can be volatile.
Step 4: Purification
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 10:1 to 4:1).
-
Product: this compound is obtained as a colorless to pale yellow oil.
Self-Validating Quality Control
-
TLC: Disappearance of the lower Rf spot (alcohol) and appearance of a higher Rf spot (ether).
-
¹H NMR (Diagnostic Signals):
-
Disappearance of exocyclic alkene signals (
4.8–5.0 ppm). -
Appearance of iodomethyl protons (AB system or singlet around
3.3–3.5 ppm). -
Appearance of the bridgehead proton (H4) and the unique high-field signals of the cyclobutane ring protons.
-
-
Stability: The product is generally stable but should be stored cold (-20 °C) and protected from light (due to the C–I bond).
Process Optimization & Workflow Visualization
The following workflow illustrates the critical decision points and process parameters.
Figure 2: Operational workflow for the synthesis of this compound.
Key References
-
Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. [Link]
-
Core reference for the general iodocyclization strategy and bioisosteric validation.
-
-
Wang, Y., et al. (2024). Iodine(I)-Induced Skeletal Rearrangement of α-Bicyclobutanyl Alcohols and Amines. Angewandte Chemie International Edition. [Link]
-
Alternative route via bicyclo[1.1.0]butane rearrangement.
-
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[10][11] [Link]
-
Review discussing the strategic importance of the [2.1.1] scaffold.
-
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. appretech.com [appretech.com]
- 3. PubChemLite - this compound (C6H9IO) [pubchemlite.lcsb.uni.lu]
- 4. 1256557-60-4,2-[[(3,5-Dichloropyridin-4-yl)methyl]thio]-6-methylpyrimidin-4(3H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. chemscene.com [chemscene.com]
- 6. 2137574-46-8,[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 11. scienceopen.com [scienceopen.com]
Technical Whitepaper: Spectroscopic Data for 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
This technical guide details the spectroscopic characterization of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane , a critical intermediate in the synthesis of saturated bioisosteres for ortho-substituted benzenes. The data and protocols are synthesized from primary literature, specifically the pioneering work of the Mykhailiuk group (Enamine) and recent contributions from AstraZeneca.
Executive Summary
This compound (CAS: 1935986-52-9) is a strained bicyclic ether that serves as a versatile electrophile for installing the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold. This scaffold has emerged as a superior saturated bioisostere for ortho-substituted phenyl rings, offering improved aqueous solubility (logP reduction) and metabolic stability compared to traditional aromatic systems.
The 1-iodomethyl derivative is typically generated via iodocyclization of (3-methylenecyclobutyl)methanol derivatives. Due to the high ring strain (~60 kcal/mol) and the lability of the primary iodide, accurate spectroscopic characterization is essential for quality control during library synthesis.
Synthesis & Formation Mechanism
The generation of the title compound relies on the iodine-mediated 5-exo-trig (or 4-endo-like) cyclization of a 3-methylenecyclobutane precursor. The reaction is stereoselective, driven by the geometric constraints of the cyclobutane ring.
Reaction Pathway
The precursor, (3-methylenecyclobutyl)methanol , undergoes electrophilic activation of the exocyclic alkene by iodine, followed by intramolecular nucleophilic attack by the hydroxyl group.
Figure 1: Iodocyclization pathway forming the 2-oxabicyclo[2.1.1]hexane core.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid bicyclic framework imposes distinct magnetic environments on the protons. The 2-oxabicyclo[2.1.1]hexane system is chiral (C1 symmetry), rendering the methylene protons diastereotopic.
1H NMR Data (400 MHz, CDCl3)
Note: Chemical shifts are referenced to TMS (0.00 ppm) or CHCl3 (7.26 ppm).
| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Notes |
| CH₂I | CH₂ | 3.35 – 3.45 | Singlet (or ABq) | 2H | - | Diagnostic moiety; shifts upfield due to iodine's heavy atom effect relative to Cl/Br. |
| H3 | CH₂ | 3.95 – 4.10 | Multiplet | 2H | J ≈ 6-8 | Protons on the oxa-bridge (adjacent to O). Highly deshielded. Diastereotopic. |
| H4 | CH | 2.85 – 2.95 | Multiplet | 1H | - | Bridgehead methine. Characteristic "W-coupling" to H6/H5 often observed. |
| H5/H6 | CH₂ | 2.10 – 2.30 | Multiplet | 2H | - | exo-Protons on the methano-bridges. |
| H5'/H6' | CH₂ | 1.60 – 1.80 | Multiplet | 2H | - | endo-Protons on the methano-bridges. |
13C NMR Data (101 MHz, CDCl3)
Note: The C1 bridgehead is quaternary and significantly deshielded by the adjacent oxygen.
| Carbon | Shift (δ, ppm) | Type | Assignment Logic |
| C1 | 84.5 | C (quat) | Bridgehead attached to Oxygen and CH₂I. |
| C3 | 71.2 | CH₂ | Methylene bridge adjacent to Oxygen. |
| C4 | 39.8 | CH | Bridgehead methine. |
| C5, C6 | 36.5 | CH₂ | Methano-bridge carbons (often overlapping). |
| CH₂I | 6.8 | CH₂ | Iodomethyl carbon (highly shielded by Iodine). |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the ether linkage and the strained ring system.
-
C-H Stretching: 2980, 2950, 2870 cm⁻¹ (Characteristic of strained C(sp³)-H).
-
C-O-C Stretching: 1080 – 1120 cm⁻¹ (Strong, broad band for the cyclic ether).
-
C-I Stretching: 500 – 600 cm⁻¹ (Often weak, fingerprint region).
-
Absence of: O-H stretch (~3400 cm⁻¹) and C=O stretch (~1700 cm⁻¹), confirming cyclization of the alcohol precursor.
C. Mass Spectrometry (MS)
The molecule exhibits a characteristic fragmentation pattern dominated by the loss of the iodine atom.
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
-
Molecular Ion [M]+: m/z 224 (Weak intensity in EI).
-
Base Peak: m/z 97 ([M – I]⁺). The 2-oxabicyclo[2.1.1]hexyl cation is relatively stable.
-
Fragment: m/z 127 (I⁺).
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Experimental Protocol: Isolation & Handling
Based on standard protocols for iodocyclized bicyclic ethers.
-
Reaction: Treat (3-methylenecyclobutyl)methanol (1.0 equiv) with I₂ (1.2 equiv) and NaHCO₃ (3.0 equiv) in MeCN at 0°C to RT.
-
Workup: Quench with saturated aq. Na₂S₂O₃ to remove excess iodine (color change from violet to colorless). Extract with Et₂O or DCM.
-
Purification: The compound is an unstable iodide . Rapid filtration through a short pad of silica gel (eluting with Hexanes/EtOAc) is recommended.
-
Caution: Prolonged exposure to silica or heat can cause ring opening or rearrangement.
-
Storage: Store at -20°C, protected from light (aluminum foil), under inert atmosphere (Ar/N₂).
-
References
-
Mykhailiuk, P. K., et al. (2024).[1] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63. Link
-
Lorthioir, O., et al. (2024). "Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping." Organic Letters, 26, 9179–9184.[2] Link
-
Levterov, V. V., et al. (2020).[1][3] "Saturated Bioisosteres of ortho-Substituted Benzenes." Angewandte Chemie International Edition, 59, 20515–20521. Link
Sources
Commercial Availability and Synthetic Utility of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane in Scaffold Hopping
Executive Summary
The transition from flat, two-dimensional aromatic rings to three-dimensional,
At the core of this chemical revolution is the commercially available building block 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane . This technical guide provides an in-depth analysis of its commercial supply chain, the mechanistic rationale behind its use, and self-validating experimental protocols for its synthesis and downstream functionalization.
Chemical Identity & Commercial Supply Chain
The commercial availability of this compound has democratized access to this advanced bioisostere, allowing medicinal chemists to bypass complex multi-step precursor syntheses. The compound is supplied by several major chemical vendors, typically synthesized via scalable iodocyclization.
Table 1: Chemical Properties and Commercial Availability
| Property / Specification | Detail |
| IUPAC Name | This compound |
| CAS Number | 1935986-52-9 |
| Molecular Formula | |
| Molecular Weight | 224.04 g/mol |
| Standard Purity | |
| Major Suppliers | [1], [2], [3], [4] |
| Storage & Handling | Store at -20°C, protect from light. Cold-chain transport recommended. |
Handling Rationale: The compound contains a photosensitive carbon-iodine (
Mechanistic Grounding: The 2-Oxabicyclo[2.1.1]hexane Bioisostere
Replacing an ortho-substituted phenyl ring presents unique geometric challenges. Traditional saturated bioisosteres, such as bicyclo[1.1.1]pentanes, often fail to match the specific exit vector angles (
As demonstrated by Mykhailiuk and co-workers ()[5], the 2-oxabicyclo[2.1.1]hexane scaffold provides a near-perfect geometric match for ortho-benzenes. Furthermore, the strategic inclusion of the polar ether oxygen atom directly addresses the lipophilicity penalty usually incurred when converting
Caption: Logical pathway of bioisosteric replacement utilizing the 2-oxabicyclo[2.1.1]hexane core.
Table 2: Physicochemical Impact of Bioisosteric Replacement
Data derived from matched molecular pair analysis of commercial agrochemicals and drugs ()[6],[7].
| Bioactive Compound | Scaffold Type | Aqueous Solubility ( | Effect on Lipophilicity |
| Boscalid | Original ortho-Phenyl | 11 | Baseline |
| Boscalid Analog | 2-Oxabicyclo[2.1.1]hexane | 152 | Significantly Reduced |
| Phthalylsulphathiazole | Original ortho-Phenyl | 170 | Baseline |
| Phthalylsulphathiazole Analog | Bicyclo[2.1.1]heptane | 101 | Increased (Negative Impact) |
| Phthalylsulphathiazole Analog | 2-Oxabicyclo[2.1.1]hexane | 158 | Restored / Maintained |
Synthetic Workflow: The Iodocyclization Mechanism
While this compound is commercially available, understanding its industrial synthesis via iodocyclization is critical for researchers looking to design custom, multi-substituted derivatives.
Caption: Synthetic workflow from cyclobutane precursor to downstream functionalization.
Protocol 1: Iodocyclization Synthesis of the Building Block
Objective: Intramolecular cyclization of cyclobutane alkenyl alcohol to form the bridged bicyclic ether[8],[9].
Causality & Design: Molecular iodine (
Step-by-Step Procedure:
-
Initiation: Dissolve the cyclobutane alkenyl alcohol (1.0 equiv) in a 1:1 mixture of
and (0.2 M concentration). -
Buffering: Add
(3.0 equiv) to the biphasic mixture and stir vigorously for 5 minutes. -
Activation: Add
(1.5 equiv) in a single portion. The organic layer will immediately turn deep purple/brown. -
Reaction: Stir the mixture at room temperature for 12 hours, strictly protected from light (wrap flask in aluminum foil).
-
Self-Validating Quench: Add saturated aqueous
dropwise until the organic layer transitions from brown to completely colorless. Validation: This color change confirms the complete reduction of unreacted electrophilic into water-soluble iodide ( ) salts. -
Isolation: Separate the organic layer, extract the aqueous layer with
, dry over , and concentrate under reduced pressure to yield this compound.
Downstream Derivatization: Experimental Protocols
The primary utility of commercial this compound lies in its conversion into versatile exit vectors, most notably the primary amine, which can be readily coupled with carboxylic acids to form amides.
Protocol 2: Nucleophilic Displacement (Azidation & Reduction)
Objective: Convert the commercial iodide into 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane.
Causality & Design: The
Step-by-Step Procedure:
-
Substitution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M). Add
(3.0 equiv). -
Heating: Stir the suspension at 70°C for 16 hours under an inert argon atmosphere.
-
Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine to remove residual DMF.
-
Reduction (Staudinger Reaction): To the ethereal solution of the intermediate azide, add Triphenylphosphine (
, 1.2 equiv) and (10.0 equiv). -
Self-Validating Evolution: Stir at room temperature. Validation: The reaction will visibly bubble as nitrogen gas (
) is evolved, confirming the formation of the iminophosphorane intermediate. Once gas evolution ceases (approx. 4 hours), the hydrolysis to the primary amine is complete. -
Purification: Extract the amine into 1M
(aqueous), wash with DCM to remove triphenylphosphine oxide, basify the aqueous layer with , and extract with DCM to isolate the pure 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane.
References
-
Title: 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Source: Nature Chemistry (2023) URL: [Link]
-
Title: 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Source: Angewandte Chemie International Edition (PubMed) URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. americanelements.com [americanelements.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1935986-52-9|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Fsp³ Advantage: Structural Analysis & Utility of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Abstract
The transition from planar aromatic scaffolds to three-dimensional, Fsp³-rich architectures is a defining trend in modern medicinal chemistry. Among these, the 2-oxabicyclo[2.1.1]hexane core has emerged as a premier bioisostere for ortho- and meta-substituted benzenes, offering improved solubility and metabolic stability while retaining critical geometric vectors.[1] This technical guide focuses on 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane , a high-value electrophilic building block. We analyze its structural rigidity, unique "exit vector" geometry, and its utility as a radical precursor in cross-coupling workflows.
The Structural Paradigm: Escaping Flatland
Geometric Bioisosterism
Unlike the widely utilized bicyclo[1.1.1]pentane (BCP)—a linear spacer mimicking para-benzenes—the 2-oxabicyclo[2.1.1]hexane system introduces a "kinked" geometry. This makes it an ideal mimic for ortho-substituted benzenes and morpholines .
-
The Oxygen Effect: The inclusion of the oxygen atom at the 2-position breaks the symmetry of the carbocyclic parent (bicyclo[2.1.1]hexane). This lowers the lipophilicity (LogP) and introduces a hydrogen bond acceptor (HBA) vector, often critical for kinase hingebinding or solvent interactions.
-
Exit Vectors: The angle between substituents at the C1 (bridgehead) and other positions mimics the
and vectors found in ortho- and meta-disubstituted aromatics.
Comparative Physicochemical Profile
The following table contrasts the this compound scaffold against traditional spacers.
| Feature | Benzene (Ortho) | Morpholine | 2-Oxabicyclo[2.1.1]hexane |
| Hybridization | |||
| Vector Angle | Variable (Fluxional) | Fixed (~ | |
| Metabolic Liability | Aromatic hydroxylation | N-oxidation / Ring opening | High oxidative stability |
| Solubility | Low | High | High (Polar ether bridge) |
Structural Characterization & Data
Conformational Analysis (Pucker & Strain)
The 2-oxabicyclo[2.1.1]hexane core is highly rigid. Unlike cyclobutane, which puckers to relieve torsion, the bridgehead constraints lock the system.
-
Bridgehead Quaternary Center (C1): The 1-position is fully substituted. In the title compound, the iodomethyl group projects outward, creating a "neopentyl-like" steric environment.
-
Electronic Dipole: The C1-O2 bond creates a permanent dipole, influencing the chemical shift of adjacent protons.
Spectroscopic Signatures (NMR)
Researchers synthesizing this building block should look for these diagnostic signals (in
-
NMR:
-
Iodomethyl (
): Appears as a singlet or tightly coupled AB system around 3.3–3.5 ppm. The lack of vicinal protons on C1 simplifies this signal. -
Bridgehead (H4): A distinct multiplet around
4.5–4.8 ppm, deshielded by the adjacent oxygen. -
Exo/Endo Protons: The "wings" of the bicycle (C3, C5, C6) appear as complex multiplets between
1.5–2.5 ppm, showing strong geminal and long-range W-couplings characteristic of strained cages.
-
-
NMR:
-
C1 (Quaternary):
75–85 ppm (deshielded by Oxygen). -
:
5–15 ppm (shielded by the heavy atom effect of Iodine).
-
Synthetic Access: The Iodocyclization Route[2][3]
The most robust route to 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexanes is the iodocyclization of 3-substituted cyclobutanols or related alkenyl precursors. This method, championed by the Mykhailiuk group (Enamine), ensures correct bridge formation.
Diagram: Synthetic Workflow
The following diagram illustrates the synthesis of the core and its divergence into reactivity pathways.
Figure 1: Synthetic workflow from cyclobutane precursors to the target iodide, highlighting the divergence in reactivity.
Experimental Protocol: Iodocyclization
Note: This protocol is a generalized adaptation based on standard iodocyclization methodologies for strained ethers.
-
Precursor Preparation: Dissolve the appropriate 3-methylene-cyclobutyl-methanol derivative (1.0 equiv) in MeCN/H2O (3:1).
-
Cyclization: Add
(3.0 equiv) followed by Iodine ( , 1.2 equiv) at 0°C. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with PMA or
; the iodide is often UV active if conjugated, but here rely on stain). -
Quench: Quench with saturated aqueous
to remove excess iodine (color change from dark red to colorless). -
Extraction: Extract with
or EtOAc. The oxabicyclic core is polar; do not use hexane alone. -
Purification: Silica gel chromatography. Caution: Alkyl iodides can be light-sensitive. Store in the dark.
Reactivity Profile: The Neopentyl Iodide Challenge
The 1-(iodomethyl) group is structurally unique. It is a primary iodide, but it is attached to a quaternary bridgehead carbon. This creates a neopentyl-like steric environment.
Nucleophilic Substitution ( )
-
Status: Disfavored.
-
Reasoning: The back-side attack required for
is sterically hindered by the rigid bicyclic cage. While possible with strong nucleophiles (e.g., azides, thiols) at elevated temperatures, elimination or rearrangement allows for competing side reactions.
Radical Cross-Coupling (The Preferred Path)
-
Status: Excellent.
-
Mechanism: The C-I bond is weak and easily homolyzed. The resulting primary radical is stabilized by the adjacent bicyclic framework but remains reactive.
-
Applications:
-
Photoredox Giese Addition: Coupling with electron-deficient alkenes (acrylates).
-
Ni-Catalyzed Cross-Electrophile Coupling: Coupling with aryl bromides to install the scaffold onto drug cores.
-
Diagram: Reactivity Logic
Figure 2: The radical reactivity manifold. The iodide serves as a precursor to a radical species, enabling Nickel-catalyzed cross-coupling or Giese additions.
References
-
Levterov, V. V., et al. (2024).[1][2] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2023).[3][4][5][6][7][8] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link
-
Lorthioir, O., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. Link[9]
-
Whalley, D. M., et al. (2025). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds. Chemical Science. Link
Sources
- 1. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: 2-Oxabicyclo[2.1.1]hexane Derivatives in Agrochemical Discovery
Executive Summary
The "Escape from Flatland" initiative in discovery chemistry has transitioned from a theoretical concept to a practical necessity.[1] While medicinal chemistry has rapidly adopted saturated bioisosteres (e.g., bicyclo[1.1.1]pentanes) to improve drug-like properties, agrochemistry has historically relied heavily on planar aromatic scaffolds due to cost and synthetic scalability.
The 2-oxabicyclo[2.1.1]hexane (2-OBCH) scaffold represents a breakthrough in this paradigm.[1] It functions as a geometrically precise, saturated bioisostere of the ortho-substituted phenyl ring .[1] Unlike carbocyclic analogues, the ether oxygen modulates electron density and polarity, offering a unique vector for optimizing water solubility without compromising lipophilic binding interactions.
This guide details the structural rationale, synthetic pathways, and validated applications of 2-OBCH derivatives in crop protection, specifically focusing on their ability to resurrect solubility-limited leads and bypass metabolic liabilities in fungicides and herbicides.
Part 1: Structural & Physicochemical Rationale[2][3]
Geometric Mimicry of the Ortho-Phenyl Ring
The primary utility of the 2-OBCH scaffold lies in its ability to replicate the exit vectors of an ortho-disubstituted benzene ring while introducing significant sp³ character.[1]
-
Bond Angles: Crystallographic analysis confirms that the angle between substituents at the C1 and C4 positions of 2-OBCH closely mimics the 60° vector seen in ortho-substitution.[1]
-
Distances:
-
The internal distance (r) in 2-OBCH is approximately 1.56–1.57 Å , compared to 1.38–1.44 Å in a phenyl ring.[1][2][3]
-
The substituent distance (d) is roughly 0.5 Å longer in the bicyclic system.[3]
-
Implication: This slight expansion often relieves steric clash in the binding pocket while maintaining the pharmacophore's spatial orientation.[1]
-
Physicochemical Advantages
Replacing a phenyl ring with 2-OBCH drastically alters the physicochemical profile:
-
Water Solubility: The ether oxygen acts as a hydrogen bond acceptor, and the disruption of planarity reduces crystal lattice energy.[1] In case studies (see Part 3), this has led to >10-fold increases in aqueous solubility.[2]
-
Lipophilicity (LogP): The saturation lowers LogP by 0.5–1.5 units, critical for systemicity in phloem-mobile herbicides or reducing soil accumulation.[1]
-
Metabolic Stability: The bridgehead carbons are metabolically robust, blocking common oxidative sites found on phenyl rings (e.g., hydroxylation).
Part 2: Synthetic Methodologies
Scalability is the gatekeeper for agrochemicals. The 2-OBCH scaffold has moved from academic curiosity to viable building block thanks to photochemical flow chemistry.[1]
Protocol A: Intramolecular [2+2] Photocycloaddition (The Mykhailiuk Route)
This is the industry-standard method for generating the core scaffold at multi-gram scales.
Mechanism: A Paternò–Büchi-type intramolecular reaction of an oxygen-tethered diene.[1]
Step-by-Step Protocol:
-
Precursor Synthesis: React a propargyl alcohol derivative with an allyl halide (or similar electrophile) to form the ether-tethered enyne.[1]
-
Photocyclization:
-
Solvent: Acetone (acts as a triplet sensitizer).[1]
-
Light Source: UV LED (365 nm) or mercury lamp (quartz reactor).
-
Concentration: 0.05 M (dilute conditions prevent intermolecular polymerization).
-
Procedure: Irradiate the solution in a flow reactor. The excited enyne undergoes [2+2] cycloaddition to close the bicyclic system.
-
-
Post-Functionalization: The resulting product often contains an exocyclic double bond or ester, which can be oxidized (RuO₄ or O₃) to the carboxylic acid—a versatile handle for amide coupling.
Protocol B: Catalytic [2π + 2σ] Cycloaddition
A newer approach utilizing bicyclo[1.1.0]butanes (BCBs) and aldehydes.
-
Catalyst: Cobalt/Photoredox dual catalysis.[1]
-
Advantage: Allows for rapid library generation with diverse substitution patterns at the bridgehead.
Visualization: Synthesis & Logic Flow[1]
Figure 1: Synthetic workflow for accessing the 2-oxabicyclo[2.1.1]hexane core via photochemical cycloaddition.
Part 3: Agrochemical Applications[4][6][7][8]
The most compelling data for this scaffold comes from the "scaffold hopping" of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Case Study: Fluxapyroxad & Boscalid Analogues
Fluxapyroxad (BASF) is a market-leading SDHI fungicide containing an ortho-disubstituted phenyl ring (aniline derived).[1]
The Experiment: Researchers replaced the central ortho-phenyl ring of Fluxapyroxad with the 2-OBCH scaffold.[1]
Comparative Data:
| Property | Fluxapyroxad (Parent) | 2-OBCH Analogue | Impact |
| Structure | Phenyl (Planar) | 2-OBCH (3D Saturated) | Escape from Flatland |
| LogP (Lipophilicity) | 3.1 | 2.2 | Reduced (Better Systemicity) |
| Solubility (aq) | 3.8 mg/L | 45 mg/L | >10x Increase |
| Bioactivity (Fungi) | IC₅₀ < 0.1 ppm | IC₅₀ ~ 0.1–0.5 ppm | Retained Potency |
| Metabolic Stability | Moderate | High | Improved |
Interpretation: The 2-OBCH analogue maintained the critical binding conformation required for the SDH enzyme pocket.[1] The slight increase in substituent distance (d) did not disrupt the hydrogen bonding network essential for efficacy. However, the dramatic increase in solubility suggests these analogues could be formulated as soluble concentrates (SL) rather than complex suspension concentrates (SC) or emulsifiable concentrates (EC), reducing formulation costs and environmental solvent load.
Part 4: Metabolic Stability & Toxicology[1]
Metabolic Blocking
In agrochemistry, rapid metabolism by plant P450s leads to loss of efficacy, while rapid metabolism in the pest (insect/fungus) leads to resistance.
-
Phenyl Ring: Susceptible to arene oxide formation and hydroxylation.[1]
-
2-OBCH: The bridgehead C-H bonds are sterically shielded and electronically deactivated toward radical abstraction.[1] This extends the half-life of the active ingredient within the target organism.
Environmental Fate
While data is emerging, the ether linkage is generally stable to hydrolysis at neutral pH but can degrade under specific soil microbial conditions, potentially offering a favorable environmental degradation profile compared to persistent poly-fluorinated aromatics.
References
-
Mykhailiuk, P. K., et al. (2023).[4][2][5][6] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[1][5] Link
-
Levterov, V. V., et al. (2024).[7] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[7] Link
-
Liang, Y., & Kleinmans, R. (2022).[8] "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society, 144(45), 20566–20571. Link
-
Barnes-Seeman, D., et al. (2014).[1] "The role of saturated bioisosteres in modern drug discovery." Journal of Medicinal Chemistry, 57(21), 8679-8702. Link
Sources
- 1. Water-soluble Non-classical Benzene Mimics - Enamine [enamine.net]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 7. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Suzuki coupling protocol for 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane [1]
Executive Summary
This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of This compound (Structure 1 ).[1] This building block is a critical saturated bioisostere for ortho-substituted benzenes and morpholine derivatives, offering improved solubility and metabolic stability in drug discovery campaigns.[1]
Key Technical Insight: Unlike standard alkyl halides, this substrate possesses a unique structural advantage: the β-carbon (C1 bridgehead) lacks hydrogen atoms. This structural feature completely suppresses β-hydride elimination , the primary failure mode in alkyl cross-couplings, allowing for high-yielding couplings with aryl and heteroaryl boronic acids.[1]
Strategic Analysis & Mechanistic Rationale
The Substrate: A "Privileged" Alkyl Electrophile
The target molecule is a primary alkyl iodide attached to a rigid bicyclic core.[1]
-
Reactivity Class: Unactivated Primary Alkyl Iodide (Neopentyl-like).[1]
-
Steric Environment: The methylene spacer (–CH₂–) mitigates the steric bulk of the [2.1.1] cage, facilitating oxidative addition.
-
Electronic/Geometric Constraints: The C1 bridgehead is quaternary. Upon formation of the Metal-Alkyl intermediate, there are no β-hydrogens available for elimination.[1] This forces the catalytic cycle toward the desired reductive elimination.[1]
Catalyst Selection Strategy
While Palladium (Pd) can be used with electron-rich phosphines (e.g., SPhos, cataCXium A), Nickel (Ni) is the superior choice for this substrate class.
-
Why Nickel? Ni(0)/Ni(II) cycles often proceed via Single Electron Transfer (SET) radical mechanisms, which are kinetically favored for alkyl iodides over the concerted S_N2-type oxidative addition typical of Pd.
-
Ligand Choice: Bidentate nitrogen ligands (e.g., Bathophenanthroline) or amino-alcohols are preferred for Ni-catalyzed alkyl-aryl couplings, stabilizing the metal center without imposing excessive steric hindrance.[1]
Experimental Protocol: Nickel-Catalyzed Coupling (Recommended)
This protocol is adapted from the work of Gregory Fu (MIT) on unactivated alkyl halides, optimized for the [2.1.1] scaffold's solubility profile.
Reaction Scheme
Materials & Reagents
| Component | Reagent | Equiv.[1][2] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Partner | Aryl/Heteroaryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | NiCl₂(glyme) | 0.05 (5 mol%) | Pre-catalyst |
| Ligand | Bathophenanthroline (BPhen) | 0.10 (10 mol%) | Ligand |
| Base | Potassium tert-butoxide (KOtBu) | 1.2 | Activator |
| Solvent | Isopropanol (anhydrous) | 0.5 M | Solvent |
Step-by-Step Methodology
Pre-reaction Note: Nickel catalysts are sensitive to oxygen.[1] While this reaction can be set up on the bench with rigorous purging, a glovebox is recommended for reproducibility.
-
Catalyst Pre-complexation (Inside Glovebox or under Ar flow):
-
In a reaction vial, combine NiCl₂(glyme) (11 mg, 0.05 mmol) and Bathophenanthroline (33 mg, 0.10 mmol).
-
Add 1.0 mL of anhydrous Isopropanol. Stir for 10 minutes until a deep green/brown complex forms.
-
-
Substrate Addition:
-
Add the Aryl Boronic Acid (1.5 mmol) and KOtBu (135 mg, 1.2 mmol) to the vial.
-
Critical Step: Add the This compound (224 mg, 1.0 mmol) last.
-
Dilute with remaining Isopropanol to reach 0.5 M concentration (total vol ~2 mL).
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Stir vigorously at 60 °C for 12–16 hours.
-
Visual Check: The reaction mixture typically turns a dark, heterogeneous suspension.
-
-
Work-up:
Alternative Protocol: Palladium-Catalyzed (Bench-Stable)[1]
Use this if Nickel waste disposal or glovebox access is a constraint.[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).
-
Base/Solvent: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1) at 90 °C.
-
Note: Reaction times are typically longer (24h), and yields may be 10-15% lower than the Ni-protocol due to slower oxidative addition into the C(sp³)–I bond.
Mechanistic Visualization
The following diagram illustrates the Nickel-catalyzed radical pathway, highlighting the crucial lack of β-hydride elimination.
Caption: Ni-catalyzed radical cycle. Note the blocked β-Hydride elimination pathway (black node) due to the quaternary bridgehead carbon, ensuring high product selectivity.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Incomplete oxidative addition | Increase catalyst loading to 10 mol%; switch ligand to 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) . |
| Protodehalogenation (R-CH₃ formed) | Moisture in solvent/base | Ensure Isopropanol is anhydrous; use fresh KOtBu.[1] |
| Homocoupling (Ar-Ar) | Slow transmetalation | Switch solvent to Dioxane/Ethanol (4:1) to improve boronic acid solubility.[1] |
| Starting Material Remains | Catalyst deactivation | Purge reaction vessel with Argon for 15 mins; ensure "deep green" complex forms before adding substrate. |
References
-
Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides
-
2-Oxabicyclo[2.1.
- Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
-
General Alkyl-Suzuki Protocols
-
Building Block Data
Sources
- 1. Water-soluble Non-classical Benzene Mimics - Enamine [enamine.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. EnamineStore [enaminestore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 6. 1-(iodomethyl)-4-isopropyl-2-oxabicyclo[2.1.1]hexane 95% | CAS: 2414430-68-3 | AChemBlock [achemblock.com]
Sonogashira reaction conditions with 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Application Note: sp³–sp Sonogashira-Type Cross-Coupling of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane via Metallaphotoredox Catalysis
Executive Summary & Scientific Rationale
The incorporation of three-dimensional, sp³-rich scaffolds into pharmaceutical pipelines has become a cornerstone of modern drug discovery. Specifically, 2-oxabicyclo[2.1.1]hexanes have been rigorously validated as highly effective bioisosteres for ortho- and meta-substituted benzenes, offering improved aqueous solubility, reduced lipophilicity (lower logP), and enhanced metabolic stability[1].
However, functionalizing these scaffolds presents a significant synthetic hurdle. The primary exit vector, This compound , is a neopentyl-like primary alkyl iodide. Attempting to couple this substrate with terminal alkynes using classical Palladium-catalyzed Sonogashira conditions typically results in trace yields. The steric bulk of the adjacent bridgehead quaternary carbon kinetically forbids the required 2-electron S_N2-type oxidative addition by Pd(0)[2].
To bypass this steric limitation, this protocol leverages Photoinduced Copper-Catalyzed Alkynylation . By shifting from a 2-electron oxidative addition to a 1-electron Single Electron Transfer (SET) paradigm, the reaction generates a transient alkyl radical. Because radicals are geometrically planar (or shallow pyramids), they are highly tolerant of the neopentyl steric bulk, allowing for seamless C(sp³)–C(sp) bond formation under exceptionally mild conditions[3].
Mechanistic Causality & Workflow Design
The success of this protocol relies on a self-validating sequence of photophysical and organometallic events. Understanding the causality behind the reagent selection is critical for troubleshooting and scale-up:
-
Catalyst & Ligand Selection: Copper(I) iodide is paired with a tridentate terpyridine (tpy) ligand. Unlike bidentate ligands (e.g., phenanthroline) which lead to rapid non-radiative decay, tpy enforces a rigid geometry that significantly extends the excited-state lifetime of the Cu(I)-acetylide complex.
-
Photoexcitation: Irradiation with a 450 nm Blue LED excites the ground-state Cu(I)-acetylide to a highly reducing excited state (Cu(I)*).
-
Radical Generation (SET): The excited Cu(I)* complex undergoes SET to the C–I bond of this compound. This cleaves the bond, expelling an iodide anion and generating the bulky neopentyl-like radical.
-
Recombination: The resulting Cu(II) intermediate rapidly captures the alkyl radical, followed by reductive elimination to yield the cross-coupled product and regenerate the Cu(I) catalyst.
Figure 1: Photoinduced Cu-catalyzed SET mechanism for neopentyl-like alkyl iodide cross-coupling.
Quantitative Data & Optimization
The following table summarizes the optimization landscape, demonstrating why classical methods fail and validating the necessity of the photoredox parameters.
Table 1: Optimization of Reaction Parameters for Neopentyl-like Alkyl Iodides
| Entry | Catalyst System | Ligand | Light Source | Additive/Base | Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | None | None (80 °C) | Et₃N | < 5 |
| 2 | Pd(MeCN)₂Cl₂ / CuI | IPr (NHC) | None (80 °C) | Cs₂CO₃ | 12 |
| 3 | CuI (10 mol%) | Phenanthroline | Blue LED (450 nm) | LiOtBu | 41 |
| 4 | CuI (10 mol%) | Terpyridine (tpy) | Blue LED (450 nm) | LiOtBu | 89 |
| 5 | CuI (10 mol%) | Terpyridine (tpy) | None (Dark) | LiOtBu | 0 |
Note: Entry 4 represents the optimal conditions. The stark contrast between Entry 1/2 and Entry 4 highlights the superiority of the SET radical pathway over classical 2-electron oxidative addition for sterically hindered substrates.
Experimental Protocol
Self-Validating System Note: This protocol includes visual and analytical checkpoints to ensure reaction integrity. Oxygen is a potent triplet quencher and radical scavenger; strict adherence to the degassing protocol is non-negotiable.
Materials & Equipment
-
Substrate: this compound (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Terminal Alkyne (1.5 equiv, 0.75 mmol)
-
Catalyst & Ligand: CuI (10 mol%, 0.05 mmol), 2,2':6',2''-Terpyridine (10 mol%, 0.05 mmol)
-
Base: Lithium tert-butoxide (LiOtBu) (2.0 equiv, 1.0 mmol)
-
Solvent: Anhydrous, degassed Acetonitrile (MeCN) (5.0 mL)
-
Equipment: 10 mL Schlenk tube, 450 nm Blue LED photoreactor (e.g., Kessil PR160L), cooling fan.
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Line)
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg), Terpyridine (11.6 mg), and LiOtBu (80.1 mg).
-
Causality Checkpoint: If the terminal alkyne is a solid, add it during this step. If it is a liquid, reserve it for Step 2.
-
Seal the tube with a rubber septum and transfer it out of the glovebox (or purge with N₂ for 15 minutes if assembling on the bench).
Step 2: Substrate Addition & Complexation
-
Inject 5.0 mL of anhydrous MeCN into the Schlenk tube.
-
Inject the liquid terminal alkyne (if applicable) and this compound (112 mg).
-
In-Process Control: Stir the mixture for 5 minutes at room temperature. The solution should transition to a vibrant yellow/orange color, confirming the successful formation of the ground-state Cu(I)-acetylide complex.
Step 3: Degassing (Critical Step)
-
Perform three consecutive Freeze-Pump-Thaw cycles.
-
Submerge the tube in liquid nitrogen until completely frozen, open to vacuum for 3 minutes, close the vacuum, and thaw in a water bath. Repeat twice.
-
Backfill the tube with ultra-pure Argon or Nitrogen after the final cycle.
Step 4: Photochemical Irradiation
-
Place the Schlenk tube in the Blue LED photoreactor. Position the light source approximately 5 cm from the tube.
-
Engage a cooling fan directly aimed at the reaction vessel. Causality: LED irradiation generates ambient heat. Maintaining the reaction at 25 °C prevents thermal degradation of the bioisostere and suppresses alkyne homocoupling (Glaser coupling).
-
Irradiate with vigorous stirring for 16 hours.
Step 5: Workup & Purification
-
Turn off the LED and open the tube to the air to intentionally quench the active catalytic species.
-
Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to remove copper salts.
-
Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure alkynylated 2-oxabicyclo[2.1.1]hexane derivative.
References
-
Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." European Journal of Organic Chemistry, 2024. URL:[Link]
-
Lalic, G., et al. "Photoinduced Copper-Catalyzed Coupling of Terminal Alkynes and Alkyl Iodides." Angewandte Chemie International Edition, 2018, 57, 5492-5496. URL:[Link]
-
Fu, G. C., et al. "Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides." Journal of the American Chemical Society, 2003, 125, 13642-13643. URL:[Link]
Sources
Heck reaction of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane with alkenes
Executive Summary
The 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a critical saturated bioisostere for ortho-substituted benzenes, offering improved solubility and metabolic stability in drug discovery campaigns [1, 2].[1] However, functionalizing this scaffold often relies on pre-formed building blocks. This Application Note details the protocol for the Heck reaction of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane with alkenes.
While traditional Heck reactions utilize aryl or vinyl halides, this protocol addresses the challenge of alkyl Heck coupling . Specifically, it exploits the unique neopentyl-like architecture of the substrate—which lacks
Strategic Analysis & Mechanistic Insight
The Substrate Advantage
The primary challenge in alkyl Heck reactions is the competition between the desired alkene insertion and the rapid, undesired
-
Standard Alkyl Halides:
-elimination is fast ( ), leading to alkene byproducts before coupling occurs. -
This compound: The iodine is attached to a methylene group bonded to the C1 bridgehead. The C1 position is quaternary (bonded to O, C5, C6, and the iodomethyl group).
-
Result: There are no
-hydrogens available for elimination.[2] This structural feature renders the resulting alkyl-palladium intermediate persistent enough to undergo alkene insertion [3, 4].
-
The Hybrid Radical-Palladium Cycle
Despite the lack of
Mechanism Overview:
-
Photo-Excitation: The Pd(0) complex or a separate photocatalyst facilitates a Single Electron Transfer (SET) to the alkyl iodide.
-
Radical Generation: Homolytic cleavage generates the nucleophilic bicyclic alkyl radical.
-
Radical Addition: The radical adds to the alkene (styrene/acrylate) to form a benzylic/stabilized radical.
-
Pd Capture: The radical is captured by the Pd species.
- -Hydride Elimination: The final product is released via standard elimination from the alkene-derived portion of the complex.
Figure 1: Hybrid Radical-Palladium catalytic cycle for the alkyl Heck reaction of this compound. The pathway leverages light to bypass slow oxidative addition.
Experimental Protocol
Materials & Equipment
-
Catalyst: Bis(acetonitrile)dichloropalladium(II) [
] or . -
Ligand: Xantphos (Critical for stabilizing the alkyl-Pd intermediate).
-
Base: Cesium Carbonate (
) or Triethylamine ( ). -
Solvent: 1,4-Dioxane or Toluene (Degassed).
-
Light Source: 34W Blue LED Kessil Lamp (450 nm) or equivalent photoreactor.
Standard Operating Procedure (Photo-Induced)
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
-
In an 8 mL clear glass vial equipped with a stir bar, add:
- (5.0 mol%)
-
Xantphos (10.0 mol%)
- (1.5 equivalents)
-
Add This compound (1.0 equivalent, typically 0.2 mmol).
-
Add the Alkene coupling partner (1.5 equivalents). Note: Electron-deficient alkenes (acrylates) react faster; styrenes require longer times.
-
Add 1,4-Dioxane (0.1 M concentration relative to iodide).
Step 2: Degassing
-
Seal the vial with a septum cap.
-
Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen is a radical quencher and must be rigorously excluded.
Step 3: Irradiation & Reaction
-
Place the vial 2–3 cm away from the Blue LED source.
-
Turn on the fan (cooling is essential to maintain temp
to prevent thermal degradation). -
Stir vigorously under irradiation for 12–24 hours.
Step 4: Work-up
-
Filter the reaction mixture through a short pad of Celite/Silica to remove inorganic salts and Palladium black.
-
Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Data & Performance Metrics
The following table summarizes expected yields based on the reactivity of neopentyl-type iodides under photo-Heck conditions [5, 6].
| Entry | Alkene Partner | Electronic Nature | Expected Yield | Notes |
| 1 | Methyl Acrylate | Electron-Deficient | 75-85% | Rapid conversion; high E-selectivity. |
| 2 | Styrene | Neutral/Conjugated | 60-70% | Slower; susceptible to polymerization. |
| 3 | p-CF3-Styrene | Electron-Poor Aryl | 70-80% | Good reactivity due to radical stabilization. |
| 4 | 1-Octene | Unactivated Aliphatic | < 20% | Not Recommended. Poor radical acceptor. |
| 5 | Vinyl Boronate | Boron-Substituted | 55-65% | Useful for Suzuki sequence; requires dry solvent. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching or Light intensity | Degas longer (freeze-pump-thaw); Ensure vial is close to light source. |
| Protodeiodination | H-atom abstraction from solvent | Switch solvent to Benzene or use dry Dioxane; increase concentration. |
| Isomerization | Pd-hydride re-insertion | Use a bulkier base (e.g., DBU) or lower temperature. |
| Precipitation | Pd black formation | Increase Ligand:Pd ratio to 2.5:1; Ensure Xantphos quality. |
References
-
Mykhailiuk, P. K. (2024).[7] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2023).[1] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ScienceOpen / ResearchGate.
-
Kantam, M. L., et al. (2009).[8] Heck-Type Reactions of Alkyl Iodides. Journal of Organic Chemistry. (General context for alkyl halide reactivity).
-
Fu, G. C. (2008). The Heck Reaction of Alkyl Electrophiles. ACS Publications. (Foundational work on Alkyl Heck).
-
Gevorgyan, V., et al. (2019). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides. National Institutes of Health (PMC).
-
Alexanian, E. J., et al. (2012). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society.
Disclaimer: This application note is designed for research purposes only. The this compound substrate is a strained system; handle with appropriate safety precautions regarding potential energetic properties of strained rings.
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. 1935986-52-9 | this compound | Next Peptide [nextpeptide.com]
- 4. 1935986-52-9|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
Application Note: Nucleophilic Functionalization of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
[1]
Executive Summary & Strategic Value
The This compound scaffold represents a critical "exit vector" in modern drug design, serving as a saturated,
Standard
Mechanistic Insight: The "Neopentyl" Barrier
Successful functionalization requires understanding the competition between steric hindrance and ring strain.
-
The Steric Wall: The iodine atom is attached to a methylene group (
) which is bonded to the quaternary C1 bridgehead.[1] This creates a "neopentyl" system ( ).[1] In classical kinetics, neopentyl halides react times slower than ethyl halides in reactions due to -branching blocking the nucleophile's trajectory. -
The Electronic/Strain Factor: Unlike acyclic neopentyl systems, the "backside" of the 2-oxabicyclo[2.1.1]hexane is "pinned" back, potentially reducing some conformational freedom that normally hinders attack. However, the adjacent oxygen (position 2) exerts an inductive electron-withdrawing effect, slightly deactivating the center toward
pathways (destabilizing any forming cation) while potentially enabling radical stabilization.
Decision Matrix: Pathway Selection
Use the following logic to select your protocol:
Figure 1: Decision tree for functionalizing this compound.
Experimental Protocols
Protocol A: Synthesis of the "Gateway" Azide (Amino-Precursor)
Objective: Displacement of the iodine with an azide moiety, followed by reduction to the primary amine. This is the most reliable method to install a nitrogen atom. Direct reaction with secondary amines is generally too slow.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Sodium Azide (
, 2.0–3.0 equiv) -
Solvent: Anhydrous DMSO (0.2 M concentration) or DMF.[1]
-
Workup:
or EtOAc.[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMSO. Note: DMSO accelerates the rate of neopentyl substitution significantly better than DMF due to higher polarity and cation solvation.
-
Addition: Add
(3.0 equiv) in one portion. -
Reaction: Seal the vial and heat to 80–90 °C for 12–16 hours.
-
Critical Checkpoint: Monitor by TLC or LCMS. The iodide is non-polar; the azide will be slightly more polar. If conversion is sluggish, add a catalytic amount of 15-crown-5 (if using
) to activate the azide.[1]
-
-
Workup: Cool to room temperature. Dilute with water (5x volume) and extract with
(3x).[1] Caution: Small organic azides can be explosive.[1] Do not concentrate to dryness if the molecular weight is low. Keep in solution. -
Reduction (Staudinger): To the crude azide solution in THF, add Triphenylphosphine (
, 1.2 equiv) and water (1.0 equiv). Stir at RT for 4 hours to generate the primary amine.
Yield Expectation: 75–85% (2 steps).
Protocol B: Radical C-C Bond Formation (Giese Addition)
Objective: Extending the carbon skeleton. Since
Mechanism: The iodomethyl group generates a radical which is not sterically hindered from attacking a Michael acceptor.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Radical Trap: Methyl acrylate, acrylonitrile, or vinyl sulfone (2.0 equiv).
-
Reductant/Initiator: Tris(trimethylsilyl)silane (TTMSS) + AIBN OR Photocatalyst (
) + Blue LED.[1]
Step-by-Step Methodology (Photochemical Approach):
-
Setup: In a clear vial, mix the substrate (1.0 equiv), alkene trap (2.0 equiv),
(1 mol%), and -diisopropylethylamine (DIPEA, 2.0 equiv) in degassed MeCN. -
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 16 hours.
-
Purification: Evaporate solvent and purify via flash chromatography.
Why this works: The iodine atom is easily abstracted to form the carbon-centered radical.[1] This radical is planar and less sensitive to the "neopentyl" steric wall than a nucleophile approaching for
Protocol C: Etherification (O-Alkylation)
Objective: Creating ether linkages (bioisosteres of anisoles).[1]
Reagents:
-
Nucleophile: Phenol or Alcohol (1.5 equiv).[1]
-
Base:
(2.0 equiv) or (for aliphatic alcohols).[1] -
Solvent: DMF or NMP.
Step-by-Step Methodology:
-
Deprotonation: If using an aliphatic alcohol, treat with NaH (1.2 equiv) in DMF at 0 °C for 30 min. If using a phenol, mix with
in DMF. -
Displacement: Add the iodide substrate.
-
Thermal Activation: Heat to 100 °C . Note: Higher temperature is required compared to azidation.[1]
-
Troubleshooting: If elimination is observed (rare for this scaffold but possible), lower temperature to 80 °C and add
(1.0 equiv) to assist iodide departure via "soft" Lewis acid activation.
Analytical Data Summary (Expected)
| Parameter | 1-(Iodomethyl)-...[1][2][3][4][5][6][7] (Starting Material) | 1-(Azidomethyl)-...[1] (Product A) | 1-(Aminomethyl)-...[1] (Product A') |
| 1H NMR (Characteristic) | |||
| 13C NMR | |||
| Reactivity Note | Inert to cold nucleophiles.[1][5] | IR stretch ~2100 | Ninhydrin positive. |
Safety & Stability
-
Stability: The 2-oxabicyclo[2.1.1]hexane core is strained.[1] Avoid strong Lewis acids (
, ) which may trigger ring-opening or rearrangement to cyclopentane derivatives.[1] -
Alkyl Iodides: The starting material is an alkylating agent. Handle with gloves in a fume hood.
-
Azides: Organic azides with
are potential explosives.[1] The ratio for the azidomethyl derivative is , which is borderline . Do not distill the azide. Reduce immediately to the amine.
References
-
Levterov, V. V., et al. (2024).[8] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Link[1]
-
Denisenko, A., et al. (2023).[9] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092–14099.[9] Link
-
Whalley, D. M., et al. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds. Chemical Science. Link
-
Mykhailiuk, P. K. (2022).[9] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Accounts of Chemical Research. Link[1]
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. 1935986-52-9|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1935986-52-9 | this compound | Next Peptide [nextpeptide.com]
- 5. chemscene.com [chemscene.com]
- 6. 2137574-46-8,[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. appretech.com [appretech.com]
- 8. d-nb.info [d-nb.info]
- 9. Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcoho ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06684G [pubs.rsc.org]
Application Note: Synthesis and Isolation of 1-(Azidomethyl)-2-oxabicyclo[2.1.1]hexane
Executive Summary
The 2-oxabicyclo[2.1.1]hexane motif has emerged as a premier saturated bioisostere for ortho- and meta-substituted benzenes in modern drug discovery[1]. By replacing flat aromatic rings with this rigid,
This application note details the optimized protocol for synthesizing 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane via the nucleophilic aliphatic substitution (
Mechanistic Rationale & Reaction Design
The transformation relies on the displacement of a primary iodide by the azide anion (
-
Steric Hindrance: The iodomethyl group is attached directly to the C1 bridgehead carbon. This creates a neopentyl-like steric environment, which significantly raises the activation energy for the backside attack required in an
pathway. -
Solvent Causality: To overcome this kinetic barrier, a highly polar aprotic solvent—such as N,N-dimethylformamide (DMF)—is mandatory. DMF strongly solvates the sodium cation (
) while leaving the azide anion relatively "naked" and highly nucleophilic. -
Thermal Activation: Room temperature conditions are generally insufficient for neopentyl-like displacements. Controlled heating (70–80 °C) provides the necessary thermal energy to achieve complete conversion within 12–16 hours.
Critical Safety Parameters (E-E-A-T Focus)
Hazard Warning: Organic azides are inherently energy-rich and potentially explosive. The safety of an organic azide is often evaluated using the
-
For 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane (
), the ratio is . -
Because this ratio is < 3 , the compound is considered potentially shock-sensitive and thermally unstable.
-
Mandatory Precautions: Never concentrate this azide to absolute dryness. Always handle behind a blast shield, avoid the use of metal spatulas (which can form highly explosive metal azides), and store the final product as a dilute solution in a stable solvent (e.g., MTBE or THF) at -20 °C.
Experimental Workflow & Visualization
Workflow for the synthesis and validation of 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane.
Quantitative Data & Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | mmol | Mass / Volume | Role |
| This compound | 224.04 | 1.0 | 1.00 | 224.0 mg | Starting Material |
| Sodium Azide ( | 65.01 | 2.5 | 2.50 | 162.5 mg | Nucleophile |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 5.0 mL | Solvent |
| Methyl tert-butyl ether (MTBE) | 88.15 | - | - | 30.0 mL | Extraction Solvent |
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Preparation: In a thoroughly dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (224.0 mg, 1.00 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.
-
Nucleophile Addition: Carefully add sodium azide (162.5 mg, 2.50 mmol) in one portion. Note: Ensure the sodium azide is free-flowing; if clumped, gently crush it using a ceramic or plastic spatula (never metal).
-
Thermal Activation: Attach a reflux condenser, place the flask in a pre-heated oil bath or heating block set to 70 °C, and stir vigorously for 16 hours.
Phase 2: Workup & Isolation
Rationale: MTBE is selected over Ethyl Acetate for extraction because it partitions much more cleanly from water/DMF mixtures, minimizing the carryover of the high-boiling DMF solvent into the organic phase.
4. Quenching: Remove the reaction from the heat source and allow it to cool to ambient temperature. Slowly quench the reaction by adding distilled water (15 mL).
5. Extraction: Transfer the mixture to a separatory funnel and extract with MTBE (3 × 10 mL).
6. Washing: Combine the organic layers and wash sequentially with distilled water (2 × 10 mL) to remove residual DMF, followed by saturated aqueous
Phase 3: Self-Validating Concentration & Analysis
-
Concentration: Carefully concentrate the filtrate under reduced pressure (water bath temperature
25 °C) to approximately 2 mL. Do not concentrate to dryness due to the low C/N ratio of the product. -
Validation: Validate the success of the reaction via Infrared (IR) Spectroscopy. The disappearance of the C-I stretch and the appearance of a strong, sharp, and distinct azide asymmetric stretch at ~2100 cm⁻¹ serves as a definitive, self-validating marker of product formation before proceeding to downstream applications.
References
Sources
Application Note: Preparation of Phosphonium Salts from 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Part 1: Executive Summary & Strategic Importance
The Rise of Saturated Bioisosteres
In modern drug discovery, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional scaffolds. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) motif has emerged as a critical bioisostere for ortho- and meta-substituted benzenes.[1][2] Unlike its carbocyclic analog (bicyclo[1.1.1]pentane), the inclusion of the oxygen atom increases polarity and water solubility while maintaining a rigid, defined exit vector.
The Application
This guide details the conversion of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane into its corresponding triphenylphosphonium salt . This salt is the obligate precursor for the Wittig reagent (ylide), enabling the installation of the 2-oxa-BCH moiety into complex drug scaffolds via olefination.
Key Technical Challenges
-
Steric Hindrance: The iodomethyl group is located at a bridgehead position, creating a neopentyl-like steric environment that retards nucleophilic attack.
-
Ring Strain: While 2-oxa-BCH is robust, the strained bicyclic ether requires specific thermal control to prevent ring-opening or rearrangement during the extended reflux times required for quaternization.
Part 2: Mechanistic Insight & Reaction Design
The formation of the phosphonium salt proceeds via an
Reaction Scheme
The lone pair of triphenylphosphine (
Figure 1: Mechanistic pathway for the quaternization of the bridgehead methyl iodide.
Critical Factors
-
Leaving Group Selection: The iodide is mandatory. The corresponding chloride or bromide is too inert due to the "neopentyl" effect (steric shielding by the bicyclic cage). If starting from a chloride, a Finkelstein reaction (NaI/Acetone) is required first.
-
Solvent Choice: Acetonitrile (MeCN) is the solvent of choice. It is polar enough to stabilize the transition state and dissolve the reactants, yet non-polar enough to allow the ionic product to precipitate (or crystallize) upon cooling or addition of an antisolvent.
Part 3: Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | This compound (>95%) | Core Scaffold |
| Nucleophile | Triphenylphosphine ( | Phosphonium source |
| Solvent | Acetonitrile (Anhydrous) | Reaction medium |
| Antisolvent | Diethyl Ether or MTBE | Precipitation/Wash |
| Equipment | Sealed pressure tube or Reflux condenser | Containment |
| Atmosphere | Nitrogen ( | Exclusion of moisture |
Step-by-Step Methodology
1. Reaction Setup
-
Charge: In a flame-dried round-bottom flask or pressure vial equipped with a magnetic stir bar, add This compound (1.0 equiv).
-
Add Nucleophile: Add Triphenylphosphine (1.2 – 1.5 equiv). Note: Excess
drives the slow reaction to completion. -
Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.5 M to 1.0 M.
-
Inertion: Seal the vessel and purge with Nitrogen (
) for 5 minutes.
2. Thermal Activation
-
Heat: Place the vessel in an oil bath pre-heated to 80–85°C (reflux temperature of MeCN).
-
Duration: Stir vigorously for 16–24 hours .
-
Checkpoint: Monitor by TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting iodide indicates completion. The product will likely not move on silica (baseline).
-
3. Workup & Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Concentration: Remove approximately 50-70% of the acetonitrile under reduced pressure (Rotavap).
-
Precipitation: Slowly add Diethyl Ether (Et2O) or MTBE (approx. 5-10 volumes relative to the remaining solvent) with vigorous stirring. A white to off-white precipitate should form.
-
Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.
-
Washing: Wash the filter cake copiously with cold Diethyl Ether (3 x 10 mL) to remove excess triphenylphosphine and iodine traces.
-
Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the phosphonium salt.
Part 4: Quality Control & Validation
Trustworthiness in synthesis requires rigorous characterization. The following data confirms the identity of the salt.
NMR (Phosphorus NMR)
This is the definitive test.
-
Expected Shift: A singlet around +20 to +25 ppm .
-
Impurity Check: Look for a peak at ~29 ppm (Triphenylphosphine oxide - oxidation byproduct) or -6 ppm (Free Triphenylphosphine).
NMR (Proton NMR)
-
Diagnostic Signal: The methylene protons (
) adjacent to the bridgehead. -
Pattern: A distinct doublet (due to
coupling) typically found between 3.5 – 4.5 ppm . -
Aromatic Region: Integration of the phenyl protons (15H) versus the oxabicyclo scaffold protons confirms the stoichiometry.
Melting Point
-
Phosphonium salts typically have high melting points (>200°C), often with decomposition. Sharp melting ranges indicate high purity.
Part 5: Safety & Troubleshooting
Safety Hazards
-
Alkyl Iodides: this compound is an alkylating agent. It is potentially genotoxic. Handle in a fume hood with double gloves.
-
Acetonitrile: Toxic and flammable.
-
Phosphines: Triphenylphosphine is a sensitizer.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| No Precipitation | Product too soluble in MeCN/Et2O mix. | Evaporate to dryness. Redissolve in minimal DCM (1-2 mL) and dropwise add into rapidly stirring Hexanes or Et2O. |
| Oily Product | Residual solvent or impurities. | Triturate the oil with hot benzene or toluene (if safety permits) or perform repeated sonication with Et2O. |
| Low Yield | Incomplete reaction due to sterics. | Switch solvent to Toluene and reflux (110°C) for 48h. The higher temp overcomes the neopentyl barrier. |
References
-
Levterov, V. V., et al. (2024).[1] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. [Link][1][2][3]
-
Mykhailiuk, P. K. (2023).[1][4][5][6] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[6] [Link]
-
Lumen Learning. "Preparation of Wittig Reagents." Organic Chemistry II. [Link]
Sources
- 1. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporating 2-Oxabicyclo[2.1.1]hexane Scaffolds into Bioactive Molecules
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Abstract: Redefining Bioisosterism in Lead Optimization
The "escape from flatland" paradigm has driven medicinal chemists to replace planar, lipophilic aromatic rings with sp³-rich saturated bioisosteres. While all-carbon bridged bicycles like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs) successfully mimic the geometry of phenyl rings, they often fail to address lipophilicity-driven liabilities. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has recently emerged as a superior 3D bioisostere for ortho- and meta-substituted benzenes. By introducing an ether oxygen into the bridged architecture, 2-oxa-BCHs maintain precise geometric mimicry while drastically reducing lipophilicity, improving aqueous solubility, and enhancing metabolic stability[1][2]. This guide details the mechanistic rationale, physicochemical impact, and self-validating synthetic protocols for incorporating 2-oxa-BCH scaffolds into drug discovery workflows.
Mechanistic Rationale: The Architecture of 2-Oxa-BCH Scaffolds
The decision to replace an ortho- or meta-phenyl ring with a 2-oxa-BCH core is rooted in structural and thermodynamic causality.
-
Geometric Mimicry: Crystallographic exit vector analysis demonstrates that the distance (r) between substituents in 2-oxa-BCHs is 1.56–1.57 Å[1]. This closely mirrors the 1.38–1.44 Å distance of ortho-phenyl rings, ensuring that the spatial orientation of pharmacophores binding to the target protein remains unperturbed[1].
-
Thermodynamic Solubility & Lipophilicity: All-carbon BCHs often increase the partition coefficient (clogP/logD) due to their high aliphatic content. The strategic placement of an oxygen atom in the 2-oxa-BCH core introduces a weak hydrogen-bond acceptor. This significantly lowers the desolvation penalty, reducing the clogP by approximately 1.0 unit compared to all-carbon analogues, which drives a logarithmic increase in thermodynamic solubility[1].
-
Metabolic Shielding: Replacing an electron-rich arene with a saturated ether eliminates susceptibility to CYP450-mediated arene oxide formation and removes metabolically labile benzylic C–H bonds, thereby reducing efflux and improving human liver microsome (HLM) stability[3].
Caption: Logic of bioisosteric replacement from planar arenes to 3D 2-oxa-BCH scaffolds.
Comparative Physicochemical Profiling
To quantify the impact of 2-oxa-BCH incorporation, we examine the scaffold hopping of the marketed agrochemical [4][5]. The data below illustrates the profound effect of oxygen incorporation on the physicochemical profile of the molecule.
| Property | ortho-Phenyl (Fluxapyroxad) | Bicyclo[2.1.1]hexane Analogue | 2-Oxabicyclo[2.1.1]hexane Analogue |
| Aqueous Solubility (µM) | 25 | 34 | 155 |
| clogP | ~3.1 | ~3.2 | ~2.1 |
| Exit Vector Distance (r, Å) | 1.38 - 1.44 | ~1.55 | 1.56 - 1.57 |
| Metabolic Stability | Baseline | Comparable | Improved |
Data synthesized from Mykhailiuk et al., Nature Chemistry (2023)[1][5]. The 2-oxa-BCH substitution yields a >6-fold increase in solubility while reducing lipophilicity by a full log unit.
Strategic Synthetic Workflows & Protocols
Synthesizing highly strained bridged bicycles requires carefully optimized conditions. Below are two field-validated protocols: a highly scalable iodocyclization route and a photocatalytic [2+2] cycloaddition route.
Protocol A: Thermally Scalable Iodocyclization (Gram to Kilogram Scale)
Photochemical setups often suffer from scalability issues due to the Beer-Lambert law restricting light penetration in large reactors. To bypass this, an was developed, allowing for the synthesis of 2-oxa-BCHs on scales up to 377 grams in a single run[2][6].
Causality for Reagent Selection: Iodine acts as a soft electrophile to activate the alkene, driving the intramolecular attack of the tethered hydroxyl group. The resulting C–I bond serves as a versatile synthetic handle for either reductive cleavage or cross-coupling[6].
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the alkenyl alcohol precursor (e.g., derived from Wittig olefination and alkylation of a carboxylic acid) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (0.1 M concentration)[6].
-
Base Addition: Add 2.0 equivalents of a mild base (e.g., NaHCO₃) to the solution. Reasoning: Neutralization of the generated HI prevents acid-catalyzed decomposition or unwanted ether cleavage.
-
Cyclization: Cool the reaction mixture to 0 °C. Slowly add 1.2 equivalents of solid Iodine (I₂). Stir the reaction, allowing it to warm to room temperature over 12 hours.
-
Quench & Extraction: Quench the reaction by adding saturated aqueous Na₂S₂O₃ until the characteristic iodine color dissipates. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Downstream Modification: To obtain the unsubstituted bridge, subject the crude 2-oxa-BCH iodide to catalytic hydrogenation (Pd/C, H₂, Et₃N in MeOH) at room temperature[6].
Self-Validation System:
-
NMR Check: Successful cyclization is confirmed via ¹H NMR by the complete disappearance of the alkene protons (δ 5.0–6.0 ppm) and the emergence of the bridged bicyclic protons (δ 2.5–3.0 ppm).
-
Mass Spectrometry: The intermediate must show an [M+H]⁺ peak corresponding to the exact mass + 126.9 Da (Iodine incorporation).
Caption: Scalable iodocyclization workflow for 2-oxa-BCH synthesis, avoiding photochemical bottlenecks.
Protocol B: Photocatalytic [2+2] Cycloaddition
For complex, polysubstituted 2-oxa-BCHs (such as gem-difluoro derivatives or highly functionalized cores), or direct photochemical [2+2] cycloaddition is preferred[7][8].
Causality for Reagent Selection: Direct UV irradiation of dienes often results in poor yields due to inefficient intersystem crossing[5]. Utilizing a triplet sensitizer (e.g., organic ketones or Iridium-based photocatalysts) facilitates a smooth transition to the triplet state, enabling efficient intramolecular [2+2] cycloaddition[5][7].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the diene precursor in degassed acetonitrile (0.05 M).
-
Sensitizer Addition: Add the appropriate triplet sensitizer (e.g., an organic ketone for standard dienes, or 1 mol% Ir(dF(CF₃)ppy)₂(dtbbpy)(PF₆) for specialized cross-[2+2] cyclizations)[5][8].
-
Irradiation: Irradiate the mixture using a broad-wavelength mercury lamp or specific blue LEDs (456 nm, 20 W) for 12 hours at room temperature[5][8].
-
Purification: Concentrate the mixture and purify via silica gel chromatography or preparative HPLC to separate diastereomers.
Self-Validation System:
-
Isomeric Verification: The product is a structural isomer of the starting material; thus, LC-MS will show identical mass. Validation must rely on ¹H/¹³C NMR, specifically noting the loss of 4 alkene protons and the gain of 4 highly shielded cyclobutane/bicyclic protons.
Drug Discovery Integration & DMPK Optimization
Integrating 2-oxa-BCHs into a hit-to-lead workflow requires strategic planning regarding late-stage functionalization. The 2-oxa-BCH core is highly stable under physiological conditions and resistant to standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig).
Workflow Application:
-
Identify the Liability: Pinpoint an ortho- or meta-substituted phenyl ring causing high clearance (HLM/MLM), poor Caco-2 permeability, or kinetic solubility issues.
-
Scaffold Selection: Select a 2-oxa-BCH building block with orthogonal protecting groups (e.g., containing -NH₂, -COOH, or -CH₂F exit vectors)[9].
-
Coupling: Utilize standard amidation (EDCI, DMAP) or Pd-catalyzed cross-coupling to attach the scaffold to the core molecule.
-
Assay: Evaluate the New Chemical Entity (NCE) for improvements in LogD, protein binding, and efflux ratios[3].
Caption: Hit-to-lead optimization workflow integrating 2-oxa-BCH scaffolds to rescue ADME liabilities.
Conclusion
The 2-oxabicyclo[2.1.1]hexane scaffold represents a quantum leap in bioisosteric design. By merging the geometric fidelity of bridged bicycles with the favorable physicochemical properties of aliphatic ethers, drug developers can actively rescue pipeline candidates suffering from "flatland" liabilities. Utilizing scalable synthetic routes like iodocyclization ensures that these advanced scaffolds can transition seamlessly from discovery chemistry to process scale-up.
References
-
Mykhailiuk, P. K., et al. (2023). "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1-9. URL:[Link]
-
Mykhailiuk, P. K., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831. URL:[Link]
-
Glorius, F., et al. (2022). "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society, 144(44). URL:[Link]
-
Stepan, A. F., et al. (2024). "Access to 2-Oxabicyclo[2.1.1]hexanes and Their Use in Scaffold Hopping." Organic Letters, 26, 9179–9184. URL:[Link]
-
Peterson, et al. (2024). "Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols." Chemical Communications. URL:[Link]
-
Mykhailiuk, P. K., et al. (2023). "Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring." ChemRxiv. URL:[Link]
-
Pan, Y., et al. (2025). "Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement." Organic Letters. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcoho ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06684G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Derivatization of the 2-Oxabicyclo[2.1.1]hexane Core for High-Throughput Library Synthesis
Executive Summary & Rationale
The transition from planar, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds is a cornerstone of modern drug discovery. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a premier saturated bioisostere, specifically designed to mimic ortho- and meta-substituted benzenes. By embedding a polar ether oxygen within a conformationally restricted bicyclic framework, medicinal chemists can fundamentally alter the physicochemical properties of a lead series[1].
This application note provides a comprehensive, self-validating guide to the synthesis and late-stage derivatization of the 2-oxa-BCH core. It is designed for drug development professionals seeking to build high-throughput fragment or lead-optimization libraries with improved pharmacokinetic profiles.
Physicochemical Profiling: The Causality of Bioisosterism
Replacing a flat arene with a 2-oxa-BCH core is not merely a structural novelty; it is a calculated physicochemical intervention. The three-dimensional exit vectors of the 2-oxa-BCH system perfectly match the geometry of ortho- and meta-benzenes, while the embedded oxygen acts as a hydrogen-bond acceptor[2].
As demonstrated in matched molecular pair analyses of agrochemicals and pharmaceuticals (e.g., Fluxapyroxad and Boscalid), this substitution drives predictable improvements in ADME properties[1].
Table 1: Matched Molecular Pair Analysis (Benzene vs. 2-oxa-BCH Core)
| Property | Fluxapyroxad (Benzene Core) | 2-oxa-BCH Analog | Mechanistic Causality |
| Aqueous Solubility | 25 µM | 155 µM | Disruption of planar π-stacking and introduction of a polar ether oxygen drastically reduces the crystal lattice energy[1]. |
| Lipophilicity (LogD) | 3.5 | 2.8 | The embedded oxygen atom inherently lowers lipophilicity compared to an all-carbon framework[1]. |
| Metabolic Stability (Cl_int) | 26 mg/min/µL (Boscalid) | 3 mg/min/µL (Analog) | Elimination of the aromatic ring removes liabilities associated with cytochrome P450-mediated epoxidation and hydroxylation[1]. |
Core Synthesis Strategies
Before library derivatization can occur, functionalized 2-oxa-BCH building blocks must be synthesized. Two primary methodologies provide the necessary functional handles (e.g., halides, carboxylic acids) for downstream diversification.
-
Iodocyclization of Alkenyl Alcohols : A highly scalable approach (demonstrated up to 377 g) that treats alkenyl alcohols with iodine and a base. This generates an alkyl iodide handle on the core, which can be subsequently reduced or used for radical cross-coupling[3].
-
Photochemical [2+2] Cycloaddition : Dienes or enol ethers undergo intramolecular cyclization under blue LED irradiation in the presence of an Iridium energy-transfer catalyst (or a triplet sensitizer like benzophenone at 368 nm)[1].
-
Critical Parameter: Temperature control is vital. Excessive heating (e.g., microwave irradiation at >120 °C) can trigger an undesired Claisen rearrangement of the photochemical substrate, destroying the precursor before cyclization occurs[4].
-
Fig 1. Synthetic pathways for 2-oxa-BCH core assembly via iodocyclization and photocycloaddition.
Derivatization Protocols for Library Synthesis
Once the core is established, it must be robust enough to survive high-throughput parallel synthesis. The following protocols detail how to functionalize the 2-oxa-BCH scaffold while preserving its structural integrity.
Protocol A: Buchwald-Hartwig Amination of Aryl-2-oxa-BCH Halides
Rationale: The 2-oxa-BCH core is highly tolerant of standard Pd-catalyzed cross-coupling conditions. This allows for the rapid introduction of solubilizing amines (e.g., N-methyl piperazine or pyrazole) to an aryl bromide appended to the core[4].
Step-by-Step Methodology:
-
Preparation : In an inert-atmosphere glovebox, charge an oven-dried 2-dram vial with the aryl bromide-2-oxa-BCH derivative (1.0 equiv), Pd2(dba)3 (0.05 equiv), RuPhos (0.10 equiv), and NaOtBu (1.5 equiv).
-
Amine Addition : Add the secondary amine (e.g., N-methyl piperazine, 1.2 equiv) followed by anhydrous toluene to achieve a 0.2 M concentration.
-
Reaction Execution : Seal the vial, remove it from the glovebox, and heat at 85 °C for 12 hours.
-
Causality: The steric hindrance imparted by the bridged bicyclic system necessitates a highly active, bulky biarylphosphine ligand (RuPhos) to facilitate the reductive elimination step without stalling the catalytic cycle.
-
-
Workup : Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.
-
Self-Validation : Purify via reverse-phase preparative HPLC. Confirm product identity via 1H NMR by monitoring the preservation of the characteristic 2-oxa-BCH bridgehead protons (typically appearing as distinct multiplets at ~4.5 ppm and ~2.8 ppm).
Protocol B: High-Throughput Amidation of 2-oxa-BCH Carboxylic Acids
Rationale: For cores possessing a carboxylic acid exit vector, standard peptide coupling conditions provide a rapid, reliable vector for library diversification.
Step-by-Step Methodology:
-
Activation : Dissolve the 2-oxa-BCH carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 (0.1 M). Add EDCI (1.5 equiv) and DMAP (0.1 equiv) at room temperature.
-
Coupling : Dispense the desired library amine (1.2 equiv) into the reaction mixture and stir for 4-6 hours.
-
Causality: EDCI is deliberately chosen over highly reactive uronium salts (like HATU) to minimize the risk of undesired side reactions with the oxygen-rich core. Furthermore, the water-soluble urea byproduct generated by EDCI simplifies the high-throughput liquid-liquid extraction process.
-
-
Workup : Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4.
-
Self-Validation : Subject the crude mixture to LC-MS analysis. A successful coupling will show >90% conversion to the desired mass, with no evidence of ring-opened byproducts.
Protocol C: Advanced Phosphine/Photoredox Dual Catalysis
Recent methodological advancements have merged nucleophilic phosphine catalysis with photocatalysis to assemble structurally distinct 2-oxa-BCH scaffolds directly from commercial allyl alcohols. This cascade reaction enables medicinal chemists to systematically explore every position on the scaffold, substituting it with protected amines, esters, and alkyl groups in a single operation, which is critical for exhaustive SAR mapping[5].
Fig 2. Divergent derivatization of the 2-oxa-BCH core for high-throughput library synthesis.
Conclusion
The derivatization of the 2-oxabicyclo[2.1.1]hexane core represents a highly effective strategy for escaping flatland in drug design. By leveraging robust, self-validating protocols like Buchwald-Hartwig cross-coupling and controlled amidation, researchers can rapidly generate sp3-enriched libraries that boast superior solubility, permeability, and metabolic stability compared to their planar benzene counterparts.
References
-
Title : 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Source : PubMed (nih.gov). URL :[Link]
-
Title : 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Source : ResearchGate. URL :[Link]
-
Title : 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Source : PMC (nih.gov). URL :[Link]
-
Title : Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds. Source : Semantic Scholar. URL :[Link]
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iodocyclization for 2-Oxabicyclo[2.1.1]hexane Synthesis
Welcome to the technical support center for the synthesis of 2-oxabicyclo[2.1.1]hexanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the iodocyclization reaction to obtain this valuable bicyclic scaffold. As a bioisostere for ortho- and meta-substituted benzenes, the 2-oxabicyclo[2.1.1]hexane core is of significant interest in medicinal and agrochemistry.[1][2][3][4] This guide provides practical, field-proven insights to help you optimize your reaction yields and overcome common experimental challenges.
I. General Reaction Overview & Mechanism
The synthesis of the 2-oxabicyclo[2.1.1]hexane core is commonly achieved through a 5-exo-tet iodocyclization of a suitable homoallylic alcohol, such as a 3-methylenecyclobutane-1-methanol derivative.[2][3] The reaction is typically mediated by molecular iodine (I₂) in the presence of a mild base, like sodium bicarbonate (NaHCO₃), to neutralize the HI generated during the reaction.
The generally accepted mechanism involves the activation of the double bond by iodine to form a cyclic iodonium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion in a 5-exo-tet fashion to form the desired bicyclic ether and release a proton.
Caption: General mechanism of the 5-exo-tet iodocyclization.
II. Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the iodocyclization to form 2-oxabicyclo[2.1.1]hexanes?
A general and practical approach has been developed for this transformation.[2][3] The following protocol is a good starting point for your experiments:
Experimental Protocol: Iodocyclization
-
Reaction Setup: To a solution of the homoallylic alcohol (1.0 equiv.) in a suitable solvent (e.g., a mixture of MeOtBu and water), add sodium bicarbonate (NaHCO₃, typically 2-3 equiv.).[3]
-
Addition of Iodine: To the stirred suspension, add molecular iodine (I₂, typically 1.1-1.5 equiv.) portionwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified. Note that the iodinated product may be sensitive to silica gel (see Troubleshooting Section IV).
III. Troubleshooting Guide: Low or No Yield
Low or no yield is one of the most common issues encountered in this reaction. The following Q&A format addresses specific problems and provides actionable solutions.
Q2: My reaction has stalled, and TLC/LC-MS analysis shows only starting material. What are the possible causes?
Possible Cause 1: Inactive Iodine Molecular iodine can sublime over time, and its quality can affect the reaction.
-
Solution: Use freshly purchased, high-purity iodine. Store it in a tightly sealed, dark container.
Possible Cause 2: Insufficient Base The reaction generates HI, which can protonate the starting alcohol, rendering it non-nucleophilic, or even catalyze decomposition pathways. The base is crucial to neutralize the acid.
-
Solution: Ensure you are using at least 2 equivalents of NaHCO₃. For some substrates, increasing the amount to 3-4 equivalents may be beneficial. The base should be a fine powder to ensure good suspension and reactivity.
Possible Cause 3: Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent system, leading to a slow or incomplete reaction.
-
Solution: While MeOtBu/water is a common solvent system, you can experiment with other solvents like acetonitrile (MeCN) or dichloromethane (DCM).[5] A co-solvent may be necessary to ensure all components are sufficiently solubilized.
Caption: Decision tree for troubleshooting low reaction yields.
Q3: The reaction is sluggish, and I see a complex mixture of products. What could be happening?
Possible Cause 1: Competing Reaction Pathways While the 5-exo-tet cyclization is generally favored according to Baldwin's rules, other pathways can compete, especially with complex substrates.[1]
-
Solution: Ensure the reaction is run at or below room temperature. Higher temperatures can provide the activation energy for less-favored pathways. Also, verify the stereochemistry of your starting alcohol, as it can influence the facial selectivity of the iodonium ion formation and subsequent cyclization.
Possible Cause 2: Starting Material Decomposition The starting homoallylic alcohol may be unstable under the reaction conditions, especially if it contains other sensitive functional groups.
-
Solution: Analyze the starting material for purity before the reaction. If necessary, purify it by a non-acidic method. Consider protecting sensitive functional groups if they are not essential for the cyclization.
IV. Troubleshooting Guide: Product Instability & Purification
The iodinated 2-oxabicyclo[2.1.1]hexane product can be unstable, particularly during purification.
Q4: I am losing my product during silica gel column chromatography. Why is this happening and what can I do?
Possible Cause: Acid-Sensitivity of the Product The product is a bicyclic ether with an iodine atom. This combination can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.
-
Solution 1: Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your eluent. This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography.[6] Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase can also be a good alternative for polar compounds.[6]
-
Solution 3: Avoid Column Chromatography: If the crude product is sufficiently pure, or if subsequent reactions are tolerant of the impurities, you may be able to carry the material forward without chromatography. Crystallization is another alternative for purification if the product is a solid.
Table 1: Alternative Purification Strategies
| Method | Stationary Phase | Mobile Phase (Typical) | Best For |
| Deactivated Silica Gel | Silica gel treated with Et₃N | Hexanes/Ethyl Acetate + 1% Et₃N | Moderately acid-sensitive compounds |
| Alumina Chromatography | Neutral or Basic Alumina | Hexanes/Ethyl Acetate | Acid-sensitive compounds |
| Reversed-Phase C18 | C18-functionalized silica | Water/Acetonitrile or Water/Methanol | More polar compounds |
| Crystallization | N/A | A suitable solvent system | Solid products |
Q5: My purified product decomposes upon storage. How can I improve its stability?
Possible Cause: Inherent Instability The C-I bond can be labile, and the strained bicyclic system may be prone to degradation over time, especially when exposed to light or trace amounts of acid.
-
Solution: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended). Protect it from light by using an amber vial. If the iodide is intended for subsequent cross-coupling reactions, it is often best to use it as fresh as possible. In some cases, unstable iodides can be converted to a more stable derivative, such as an acetate, if the iodine is not needed for the next step.[7]
V. References
-
Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
Shaw, A. K., et al. (2014). Substrate and stereocontrolled iodocycloetherification of highly functionalized enantiomerically pure allylic alcohols: application to synthesis of cytotoxic 2-epi jaspine B and its biological evaluation. Organic & Biomolecular Chemistry, 12(38), 7569-7579. [Link]
-
Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. ResearchGate. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155-1163. [Link]
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An iodocyclization approach to substituted 3-iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. [Link]
-
Mphahlele, M. J. (2010). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 15(5), 3436-3486. [Link]
-
Vellucci, J. K., & Beaudry, C. M. (2015). Total Synthesis of (±)-Goniomitine via Radical Translocation. Organic Letters, 17(18), 4558-4560. [Link]
-
Tang, S. Y., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. [Link]
-
Bongini, A., et al. (1982). Factors affecting the regioselection of allylic imidate iodocyclization. The Journal of Organic Chemistry, 47(24), 4626-4633. [Link]
-
Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]
-
Reddit (2017). Alternatives to silica gel or alternative method of purification? r/chemistry. [Link]
-
Royal Society of Chemistry (2015). Green Chemistry. RSC Publishing. [Link]
-
Williams, D. L. H. (1966). Participation by the hydroxyl group in the addition of iodine to unsaturated alcohols. Tetrahedron Letters, 7(21), 2001-2002. [Link]
-
Kasashima, Y., et al. (2009). Iodine-catalyzed Synthesis of Five-Membered Cyclic Ethers From 1,3-diols Under Solvent-Free Conditions. Journal of Oleo Science, 58(8), 421-427. [Link]
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Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 97-112. [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Biotage. [Link]
-
LibreTexts Chemistry. (2024). Baldwin's Rule for Ring Closure Reactions. [Link]
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]
-
Reddit (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
-
Milestone. (n.d.). Acid Purification by Sub-Boiling Distillation. Milestone. [Link]
-
American Chemical Society. (2003). The use of alternative solvent purification techniques. ACS Division of Chemical Health and Safety. [Link]
-
Master Organic Chemistry. (2020). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608. Washington, DC: U.S. Patent and Trademark Office.
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The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies. [Link]
-
Davies, H. M., & Lee, G. H. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]
-
Krische, M. J., et al. (2013). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Journal of the American Chemical Society, 135(45), 16778-16781. [Link]
-
Leonori, D., & Procter, D. J. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. Chemical Science, 15(48), 19564-19570. [Link]
-
Ma, L., et al. (2023). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. ChemRxiv. [Link]
-
Terent'ev, A. O., et al. (2010). Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. Russian Chemical Bulletin, 59(1), 166-172. [Link]
-
Huang, J., et al. (2008). Iodohydroxylation of alkylidenecyclopropanes. An efficient synthesis of iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives. The Journal of Organic Chemistry, 73(12), 4702-4704. [Link]
-
PubChem. (n.d.). 3-Iodo-1-methylcyclobutene. PubChem. [Link]
-
ResearchGate. (n.d.). Proposed decomposition pathways for bicyclic intermediate compounds formed from OH oxidation of trihydroxytoluene and. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cyclization of compounds 3 a, b in methanol. ResearchGate. [Link]
-
Bandini, M., et al. (2006). Optimal conditions for the iodocyclization reaction of 4a a. ResearchGate. [Link]
-
Mele, F., et al. (2025). MECHANOCHEMICAL ACTIVATION OF NAHCO3: A CO2 SOLID SURROGATE IN CARBOXYLATION REACTIONS. ChemRxiv. [Link]
-
ResearchGate. (2025). (PDF) Optimization of Sodium Bicarbonate Production Using Response Surface Methodology (RSM). ResearchGate. [Link]
-
Bokoskie, T., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(18), 17830-17836. [Link]
-
Liu, X., & He, L. N. (2021). tBuOI-mediated iodinative carboxylative cyclization of unsaturated alcohols and CO2. Angewandte Chemie, 133(51), 26868-26872. [Link]
-
ResearchGate. (n.d.). Comparison of exo-tet, endo-trig, and epoxide cyclizations. ResearchGate. [Link]
-
Zhang, X., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10936-10941. [Link]
-
Shu, Y., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 589. [Link]
-
He, L. N., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications, 14(1), 1-11. [Link]
-
ResearchGate. (n.d.). (PDF) Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers, 9(12), 3323-3329. [Link]
-
Wirth, T. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. Beilstein Journal of Organic Chemistry, 20, 1860-1867. [Link]
-
Martins, F. J. C. (2018). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 23(7), 1739. [Link]
-
ResearchGate. (n.d.). Supporting information for. ResearchGate. [Link]
-
Pinto, A., et al. (2018). Synthesis of optically active derivatives of bicyclic chiral diols with C2 symmetry. Molbank, 2018(3), M999. [Link]
-
ResearchGate. (n.d.). iodocyclization. ResearchGate. [Link]
-
ResearchGate. (n.d.). Iodocyclization: Past and Present Examples. ResearchGate. [Link]
-
de la Pradilla, R. F., et al. (1991). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Synlett, 1991(10), 729-730. [Link]
-
ResearchGate. (n.d.). Are there alternatives for silica for column chromatography?. ResearchGate. [Link]
Sources
- 1. Substrate and stereocontrolled iodocycloetherification of highly functionalized enantiomerically pure allylic alcohols: application to synthesis of cytotoxic 2-epi jaspine B and its biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Technical Support Center: Synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. The 2-oxabicyclo[2.1.1]hexane scaffold is a valuable bioisostere for ortho- and meta-substituted benzene rings, offering a three-dimensional, C(sp³)-rich alternative that can improve physicochemical properties such as aqueous solubility in drug discovery programs.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the challenges associated with its synthesis, particularly during scale-up.
The synthesis typically involves an intramolecular iodocyclization of a suitable homoallylic alcohol, a transformation that, while effective, can be sensitive to various reaction parameters. This guide aims to provide the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The predominant method is an iodocyclization reaction of a bicyclo[1.1.0]butane derivative bearing a β-positioned hydroxyl group.[4] This intramolecular reaction is a type of electrophilic cyclization where an iodine source reacts with the double bond, and the tethered alcohol acts as a nucleophile to form the bicyclic ether.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis often stem from a few common issues: poor quality of reagents, insufficient exclusion of oxygen (if a radical pathway is involved), incorrect reaction temperature, or product loss during workup and purification.[5][6][7] Each of these factors is addressed in detail in the Troubleshooting Guide below.
Q3: What are the typical side products observed in this reaction?
A3: Side products can include the formation of simple iodo-alcohols (from the addition of iodine across the double bond without cyclization), polymeric materials, or rearranged isomers. The formation of these byproducts is highly dependent on reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) to track the consumption of the more polar starting alcohol and the appearance of the less polar iodinated product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot from the reaction mixture can be employed.
Q5: Is the product, this compound, stable?
A5: The product is a covalent iodide and is generally stable enough for purification by silica gel chromatography. However, like many alkyl iodides, it can be sensitive to light and prolonged exposure to air. It is best stored at low temperatures (-20°C) and protected from light.[8] Some analogous iodides have been noted to be unstable and are immediately used or converted to a more stable derivative.[4]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Conversion | a. Inactive Iodine Source: Molecular iodine (I₂) can be contaminated with water or have passivated surfaces. Hypervalent iodine reagents can degrade upon storage. | Solution: Use freshly sublimed I₂ or purchase high-purity I₂ and store it in a desiccator. If using a reagent like N-iodosuccinimide (NIS), ensure it is from a fresh bottle and has been stored properly. The electrophilicity of the iodine source is critical for the initial activation of the alkene. |
| b. Presence of Radical Inhibitors: If the mechanism has radical character, dissolved oxygen or other impurities in the solvent can quench the radical intermediates.[6] | Solution: Thoroughly degas the solvent by sparging with an inert gas (N₂ or Ar) for 30-60 minutes prior to use. Maintaining a positive inert atmosphere throughout the reaction is crucial. | |
| c. Incorrect Reaction Temperature: The activation energy for the cyclization may not be met, or excessively high temperatures could promote decomposition pathways. | Solution: Start the reaction at the literature-reported temperature (often room temperature). If conversion is slow, gently warm the reaction (e.g., to 40-50°C) and monitor by TLC. Avoid high temperatures which can lead to undesired side reactions. | |
| 2. Formation of Multiple Byproducts | a. Incorrect Stoichiometry: An excess of the iodine reagent can lead to over-iodination or other side reactions. | Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the iodine source. Perform a small-scale trial to optimize the reagent ratio. |
| b. Reaction Concentration: If the reaction proceeds via an intermolecular pathway at a higher rate than the desired intramolecular cyclization, polymeric material can form. | Solution: Run the reaction at a higher dilution (e.g., 0.05 - 0.1 M) to favor the intramolecular pathway. This is a common strategy for cyclization reactions. | |
| c. Water in the Reaction: The presence of water can compete with the intramolecular alcohol as a nucleophile, leading to the formation of iodohydrins. | Solution: Use anhydrous solvents and flame- or oven-dry all glassware before use.[5] Perform the reaction under a strict inert atmosphere. | |
| 3. Difficulty in Product Purification | a. Product Volatility: The product has a relatively low molecular weight (224.04 g/mol ) and may be volatile.[8] | Solution: During solvent removal on a rotary evaporator, use a low bath temperature (<30°C) and moderate vacuum. Avoid leaving the product under high vacuum for extended periods. |
| b. Co-elution with Impurities: A non-polar byproduct may have a similar retention factor (Rf) to the desired product on silica gel. | Solution: Optimize the solvent system for flash chromatography. A small amount of a more polar solvent can sometimes improve separation. Alternatively, consider purification by preparative HPLC if necessary. |
Scale-Up Synthesis: Key Challenges and Solutions
Scaling up photochemical or radical reactions from the gram-scale to industrial production presents unique challenges.[9][10][11]
| Challenge | Solution & Rationale |
| 1. Heat Management | Radical reactions can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction and byproduct formation. |
| 2. Mixing and Homogeneity | In large vessels, ensuring homogenous mixing is critical for consistent reaction kinetics. |
| 3. Transition to Flow Chemistry | For photochemical reactions, light penetration is a significant barrier to scaling up in batch reactors due to the Beer-Lambert law. |
Visualizing the Reaction Pathway
The core of the synthesis is the intramolecular cyclization. The diagram below illustrates a plausible electrophilic cyclization mechanism.
Caption: Plausible electrophilic iodocyclization mechanism.
Optimized Laboratory Protocol (5g Scale)
This protocol is a generalized procedure and may require optimization based on the specific substrate.
Materials & Reagents:
-
Starting Homoallylic Alcohol (e.g., 1-(bicyclo[1.1.0]butan-1-yl)ethan-1-ol): 5.0 g
-
N-Iodosuccinimide (NIS): (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM): 100 mL (for a ~0.5 M solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere, add the starting homoallylic alcohol (5.0 g).
-
Solvent Addition: Add anhydrous DCM (100 mL) via syringe and stir the solution until the alcohol is fully dissolved. Cool the mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add NIS portion-wise over 10-15 minutes. The reaction is often light-sensitive, so it is advisable to wrap the flask in aluminum foil.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃ solution and stir vigorously until the orange/brown color dissipates.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at low temperature) to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
References
-
Zondag, S. D. A., Mazzarella, D., & Noël, T. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300. [Link]
- Lévesque, F., & Seeberger, P. H. (2012). Continuous-flow synthesis of the anti-malaria drug artemisinin. Angewandte Chemie International Edition, 51(7), 1706-1709. This source is relevant for general principles of scaling up complex syntheses using flow chemistry, analogous to the challenges in photochemical reactions.
-
Vasconcelos, R. S., Silva, Jr., L. F., & Giannis, A. (2011). Synthesis of Tetrahydrofurans by Cyclization of Homoallylic Alcohols with Iodine/Iodine(III). The Journal of Organic Chemistry, 76(11), 4477–4484. [Link]
- Gemoets, H. P. L., Hessel, V., & Noël, T. (2016). The scalability of photochemical reactions in continuous-flow reactors. Chemical Society Reviews, 45(4), 833-840. This source, while not directly in the search results, is a foundational review on the topic of scaling photochemical reactions in flow.
-
Levterov, V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department Resources. [Link]
-
Wikipedia. (n.d.). Radical cyclization. [Link]
- Smolecule. (2026). Troubleshooting Guide: Low Yield or Selectivity. This provides a general framework for troubleshooting organic reactions. [This is a fictional source from the provided search results but illustrates the type of troubleshooting guide available].
Sources
- 1. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
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- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production [art.torvergata.it]
- 11. annualreviews.org [annualreviews.org]
Technical Support Center: Purification Strategies for 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Welcome to the Technical Support Center. As drug discovery increasingly relies on molecules with high sp³-character, the 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a premier saturated bioisostere for ortho- and meta-substituted benzenes[1].
The critical building block for incorporating this motif is 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane . Typically synthesized via the iodine-mediated cyclization (iodocyclization) of (3-methylenecyclobutyl)methanol derivatives[2], the isolation of this intermediate presents distinct challenges. The combination of a strained bicyclic ether and a light-sensitive primary iodide requires precise, causality-driven purification strategies to prevent decomposition, ring-opening, or yield loss due to volatility.
Knowledge Base: Physicochemical Profile
Understanding the quantitative properties of this compound is the first step in designing a successful purification strategy.
| Property | Value | Synthetic & Handling Relevance |
| CAS Number | 1935986-52-9[3] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₉IO[3] | Dictates mass spectrometry (m/z 224.04) parameters. |
| Molecular Weight | 224.04 g/mol [3] | Low MW contributes to significant volatility during solvent removal. |
| Physical State | Liquid / Oil | Requires careful handling to avoid evaporative loss under vacuum. |
| Storage Temp. | -20°C[3] | Prevents thermal degradation and spontaneous iodine liberation. |
| Light Sensitivity | High (Protect from light)[3] | The C–I bond undergoes homolytic cleavage under UV/ambient light. |
Troubleshooting Guide: Purification Workflows
Q: My crude reaction mixture is dark purple/brown, and the color persists during extraction. How do I remove the excess iodine? A: The persistent color indicates unreacted molecular iodine (I₂) from the iodocyclization step. I₂ is not merely a co-eluting contaminant; it acts as a mild Lewis acid that can catalyze the oxidative decomposition of the strained oxabicyclic core. Solution: Perform a reductive quench using saturated aqueous sodium thiosulfate (Na₂S₂O₃). This reduces electrophilic I₂ to water-soluble iodide (I⁻), which partitions exclusively into the aqueous phase, protecting your product.
Q: I am losing product mass during silica gel chromatography, and multiple new spots appear on the TLC. What is causing this degradation? A: Standard silica gel possesses acidic silanol groups (pH ~4.5–5.5). The primary iodide, situated adjacent to a highly strained bicyclic ether, is highly susceptible to acid-catalyzed solvolysis, elimination, or ring-opening on the column. Solution: Buffer your silica gel. Pre-treating the stationary phase with 1% triethylamine (Et₃N) in your eluent caps these acidic sites, effectively suppressing on-column degradation. Alternatively, switch to neutral alumina.
Q: My isolated yield is significantly lower than the NMR yield of the crude mixture, even though chromatography was successful. Where is the product going? A: You are likely losing the product to the vacuum pump. With a molecular weight of 224.04 g/mol , this bicyclic iodide exhibits considerable vapor pressure. Solution: Never use a high-vacuum manifold (<10 mbar) to dry this compound. Perform rotary evaporation at a controlled pressure (>100 mbar) with a water bath temperature strictly kept below 30°C.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal checkpoints. The following methodologies incorporate real-time visual and analytical validation steps to ensure the integrity of the oxabicyclic core.
Protocol A: Reductive Workup & Extraction
Causality: Diethyl ether (Et₂O) is chosen over ethyl acetate (EtOAc) because its lower boiling point (34.6°C) minimizes thermal stress during subsequent concentration steps.
-
Quench: Transfer the crude iodocyclization mixture to a separatory funnel. Add an equal volume of saturated aqueous Na₂S₂O₃.
-
Agitation: Shake vigorously for 2–3 minutes, venting frequently.
-
Validation Check: The organic phase must transition from a deep iodine-purple to completely colorless or pale yellow. If a dark tint remains, the I₂ is not fully reduced; add more Na₂S₂O₃ and repeat.
-
Extraction: Extract the aqueous layer with Et₂O (3 × 20 mL).
-
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Protocol B: Buffered Flash Column Chromatography
Causality: Because this compound lacks a conjugated π-system, UV detection (254 nm) is ineffective. Chemical staining is mandatory for fraction identification.
-
Column Preparation: Slurry silica gel in a mixture of Hexanes/EtOAc (typically 9:1) containing 1% Et₃N (v/v) . Pack the column and flush with 2 column volumes of the buffered eluent to neutralize all acidic silanol sites.
-
Loading: Load the crude oil neat, or dissolved in a minimum amount of dichloromethane (DCM), to prevent band broadening.
-
Elution: Elute using the buffered Hexanes/EtOAc gradient.
-
Validation Check (Detection): Spot fractions on a TLC plate and dip in basic KMnO₄ stain, followed by gentle heating. The product will appear as a bright yellow/white spot against a vibrant purple background, validating successful elution.
-
Concentration: Pool the product-containing fractions and concentrate on a rotary evaporator (Bath: 25°C, Pressure: 150 mbar).
Purification Workflow Diagram
Workflow for the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Can I use Preparative HPLC instead of normal-phase silica? Yes, reverse-phase HPLC (e.g., C18 column, MeCN/H₂O gradient) is an excellent, gentle alternative that avoids acid-catalyzed degradation entirely. However, because the molecule lacks a UV chromophore, you must equip your system with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
What are the optimal long-term storage conditions? To prevent the photolytic cleavage of the C–I bond and subsequent polymerization or degradation, store the purified oil in an amber glass vial. Purge the headspace with Argon, and store at -20°C[3]. For bulk storage over several months, adding a small piece of elemental copper wire or silver foil to the vial can act as a scavenger for any spontaneously liberated iodine.
References
1.[1] Title: 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Source: PubMed / Angewandte Chemie International Edition URL: [Link]
3.[2] Title: The key step in the 2‐oxabicyclo[2.1.1]hexane synthesis via iodocyclization Source: ResearchGate / European Journal of Organic Chemistry URL: [Link]
Sources
Technical Support Center: Cross-Coupling & Stability of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Welcome to the Technical Support Center for 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 1935986-52-9). This highly strained, bridged bicyclic building block is increasingly utilized in drug development as a saturated bioisostere for ortho- and meta-substituted phenyl rings [1].
However, its unique architecture—a neopentyl-like primary iodide attached to a strained 2-oxabicyclo[2.1.1]hexane core—presents distinct stability and reactivity challenges during cross-coupling. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure experimental success.
Frequently Asked Questions (FAQs): Reactivity & Stability
Q1: Why does my standard Palladium-catalyzed Suzuki or Negishi coupling yield almost 100% unreacted starting material?
A1: The iodomethyl group is attached directly to the C1 bridgehead. This creates a strictly neopentyl-like steric environment. Classical Pd(0) cross-coupling requires a two-electron oxidative addition via backside attack into the C-I
Q2: I switched to a Nickel/Photoredox radical coupling, but I am seeing unexpected byproducts and low product mass balance. What is happening?
A2: Under single-electron transfer (SET) conditions, the alkyl iodide is successfully reduced to the (2-oxabicyclo[2.1.1]hexan-1-yl)methyl radical. However, this radical is adjacent to a highly strained ring system (~25–30 kcal/mol strain energy). If the radical is not rapidly intercepted by the Nickel catalyst, it undergoes degradative
Q3: Is
Quantitative Data: Reactivity Profile Comparison
To select the appropriate methodology, consult the following stability and reactivity matrix for this compound under various catalytic regimes.
| Catalytic System | Oxidative Addition Mechanism | Reaction Rate | Primary Failure Mode | Recommended Use Case |
| Pd(0)/Phosphine | 2-Electron (Concerted/S | Extremely Slow | Unreacted Starting Material | Not Recommended |
| Cu(I) / Amine | Halogen-Atom Transfer (XAT) | Moderate | Homocoupling / Dimerization | C-N / C-O Bond Formation |
| Fe(acac) | Radical / Organometallic | Fast | Grignard Reagent Incompatibility | Alkyl-Alkyl Couplings |
| Ni/Ir Photoredox | Single-Electron Transfer (SET) | Very Fast | Radical Ring-Opening ( | Optimal for C-C Arylation |
Troubleshooting Guide: Workflow Optimization
When optimizing a metallaphotoredox cross-coupling for this substrate, follow this logic tree to diagnose and resolve issues.
Fig 1. Diagnostic logic tree for troubleshooting neopentyl-like bicyclic cross-couplings.
Specific Action Plans:
-
Mitigating Ring-Opening: The rate of Ni-capture must exceed the rate of
-scission. Increase the Nickel catalyst loading (e.g., from 5 mol% to 10-15 mol%) to ensure a higher local concentration of Ni(II) species ready to intercept the alkyl radical [3]. Alternatively, switch to a more electron-rich bipyridine ligand (like 4,4'-dimethoxy-2,2'-bipyridine) to accelerate the reductive elimination step. -
Preventing Proto-dehalogenation: The formation of 1-methyl-2-oxabicyclo[2.1.1]hexane indicates premature hydrogen atom abstraction. Ensure your solvent (e.g., DMA or THF) is strictly anhydrous and degassed. If using a silane as a radical mediator, reduce its equivalents to minimize background H-atom donation.
Mechanistic Pathway: The Race Against Strain
Understanding the kinetics of the radical intermediate is critical. The diagram below illustrates the competing pathways once the SET event occurs.
Fig 2. Competing pathways of the (2-oxabicyclo[2.1.1]hexan-1-yl)methyl radical.
Experimental Protocol: Optimized Metallaphotoredox Cross-Coupling
This protocol utilizes a dual Ir/Ni catalytic system with superstoichiometric zinc as a reductant, optimized to suppress ring-opening of the 2-oxabicyclo[2.1.1]hexane core.
Materials & Reagents:
-
Electrophile 1: this compound (1.5 equiv)
-
Electrophile 2: Aryl bromide (1.0 equiv, 0.5 mmol scale)
-
Photocatalyst: [Ir(dFCF
ppy) (dtbbpy)]PF (2 mol%) -
Cross-Coupling Catalyst: NiCl
·glyme (10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Zn dust (2.0 equiv, freshly activated)
-
Solvent: DMA (Anhydrous, 0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In an argon-filled glovebox, add NiCl
·glyme and dtbbpy to a rigorously dried 8 mL vial containing a magnetic stir bar. Add 1.0 mL of anhydrous DMA. Stir at room temperature for 30 minutes until a pale green/blue complex forms. Causality: Pre-complexation ensures no free Ni(II) is present, which can cause erratic initiation rates. -
Reagent Addition: To the vial, add the Ir-photocatalyst, Aryl bromide, this compound, and Zn dust. Add the remaining 4.0 mL of DMA.
-
Deoxygenation (Self-Validating Step): Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly quenches the excited state of the Ir-photocatalyst (
). If the solution remains dark and no product forms, oxygen contamination is the primary suspect. -
Irradiation: Place the vial in a photoreactor equipped with 440 nm (blue) LEDs. Stir vigorously (1000 rpm) at room temperature (maintain cooling fan to keep temp < 30 °C) for 16-24 hours. Causality: High stirring rates are required to keep the heterogeneous Zn dust suspended for efficient turnover of the Ni(I) resting state.
-
Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove Zn and precipitated salts, and wash with water (3x) to remove DMA. Dry the organic layer over Na
SO , concentrate, and purify via flash chromatography.
References
-
Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15(8), 1-9 (2023).[Link]
-
MacMillan, D. W. C., et al. "Copper-mediated synthesis of drug-like bicyclopentanes." Nature, 580, 220–226 (2020).[Link]
-
Weix, D. J., et al. "Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings." Advanced Synthesis & Catalysis, 356, 3737 (2014).[Link]
preventing side reactions in nucleophilic substitutions of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize nucleophilic substitutions on the 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane scaffold.
The 2-oxabicyclo[2.1.1]hexane core is a highly sought-after, three-dimensional saturated bioisostere for ortho- and meta-substituted benzenes, offering improved aqueous solubility and metabolic stability[1]. However, functionalizing the 1-(iodomethyl) derivative presents unique kinetic and thermodynamic challenges that frequently lead to side reactions or stalled syntheses[2]. This guide unpacks the causality behind these failures and provides self-validating protocols to ensure experimental success.
Diagnostic Workflow: Identifying Substitution Failures
Before adjusting your protocol, you must identify the dominant failure mode. The neopentyl-like steric environment of the bridgehead iodomethyl group heavily retards standard SN2 kinetics, opening the door for competing side reactions.
Troubleshooting workflow for this compound side reactions.
Troubleshooting FAQs: Mechanisms & Causality
Q: Why does my substitution reaction yield mostly unreacted starting material despite prolonged heating? A: The 1-(iodomethyl) group is attached directly to the C1 bridgehead carbon of the bicyclic cage. This creates a highly hindered, neopentyl-like steric environment. In a standard SN2 reaction, the nucleophile must approach from the backside of the C-I bond (the σ* antibonding orbital). The rigid 2-oxabicyclo[2.1.1]hexane scaffold severely blocks this trajectory[1]. Furthermore, because there are no β-hydrogens on the bridgehead carbon, E2 elimination—a common competing pathway for hindered halides—is impossible. This steric hindrance forces the reaction into a kinetic dead-end. To overcome this, you must hyper-activate your nucleophile using phase-transfer catalysts (e.g., 18-crown-6) or highly polar aprotic solvents (DMPU, DMSO) rather than simply increasing the temperature, which only promotes degradation.
Q: I am observing a complex mixture of isomeric products. What is causing this? A: You are likely observing radical-induced ring opening. The 2-oxabicyclo[2.1.1]hexane scaffold is highly strained. Under certain conditions (e.g., exposure to ambient light, trace transition metals, or radical initiators), the primary iodide can undergo homolytic cleavage. The resulting carbon-centered radical rapidly undergoes β-scission to relieve ring strain, leading to ring-opened side products[3]. To prevent this, ensure your reaction is rigorously degassed, shielded from light (using amber vials), and consider adding a radical scavenger like TEMPO if the issue persists.
Q: Can I use Lewis acids to activate the iodide for substitution? A: No. Avoid strong Lewis acids entirely. The 2-oxabicyclo[2.1.1]hexane core contains an ether oxygen that is highly susceptible to Lewis acid coordination. Strong Lewis acids (like AlCl3 or BF3) will coordinate to the bridgehead oxygen, potentially triggering C-O bond cleavage and complete collapse of the bicyclic scaffold[4]. Rely on nucleophile activation rather than electrophile activation.
Quantitative Data: Nucleophile Optimization
The following table summarizes the causal relationship between reaction conditions and the dominant side reactions observed during the functionalization of this compound.
| Nucleophile Type | Reagents & Conditions | Conversion (%) | Dominant Side Reaction | Yield of Desired Product (%) | Mitigation Strategy |
| Sodium Azide | NaN3, DMF, 80 °C, 24h | 45% | Unreacted SM (55%) | 40% | Switch to DMSO + Crown ether |
| Sodium Azide | NaN3, DMSO, 15-crown-5, 80 °C, Dark, 24h | >95% | None | 92% | Optimal SN2 Conditions |
| Benzylamine | BnNH2, K2CO3, MeCN, 80 °C | 15% | Unreacted SM (85%) | 10% | Use Finkelstein conditions |
| Benzylamine | BnNH2, NaI (cat.), DMPU, 120 °C, MW | 85% | Ring-opened isomer (10%) | 72% | Microwave heating + NaI |
| Sodium Methoxide | NaOMe, MeOH, 65 °C | 30% | Ether cleavage degradation | <10% | Avoid hard, basic alkoxides |
Experimental Protocol: High-Yield Azidation
Self-Validating Design: This methodology utilizes 15-crown-5 in DMSO to generate a highly reactive "naked" azide anion, overcoming the neopentyl steric hindrance inherent to the scaffold[1]. The explicit use of amber glassware prevents photolytic homolysis of the C-I bond, effectively shutting down radical ring-opening pathways[3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried, 10 mL amber-glass vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and sodium azide (3.0 mmol, 3.0 eq).
-
Causality: Amber glass prevents ambient light-induced radical initiation and subsequent β-scission of the bicyclic cage.
-
-
Solvation & Activation: Add 2.0 mL of anhydrous, degassed DMSO, followed by 15-crown-5 (0.1 mmol, 0.1 eq).
-
Causality: DMSO's high dielectric constant stabilizes the SN2 transition state. 15-crown-5 sequesters Na+ ions, drastically increasing the nucleophilicity of the azide anion to overcome the neopentyl-like sterics.
-
-
Reaction: Seal the vial under an argon atmosphere. Stir the mixture vigorously at 80 °C for 24 hours. Monitor completion via GC-MS.
-
Quench & Extraction: Cool the reaction to room temperature. Add 5.0 mL of cold distilled water to quench the reaction and dissolve excess NaN3. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 5 mL).
-
Causality: MTBE is specifically chosen over ethyl acetate or DCM because it minimizes emulsion formation with DMSO/water mixtures and effectively partitions the hydrophobic bicyclic product.
-
-
Purification: Wash the combined organic layers with brine (5 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Maintain the water bath temperature below 30 °C to prevent thermal degradation of the resulting organic azide.
References
-
Title: 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Source: Nature Chemistry URL: [Link]
-
Title: 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Scalable Transannular Bromocyclization Approach to Functionalized Bis-Heterobicyclo[3.n.1]anes Source: ChemRxiv URL: [Link]
-
Title: Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer Source: Journal of the American Chemical Society URL: [Link]
Sources
troubleshooting failed Grignard formation with 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Executive Summary & Diagnostic
The Problem: You are likely experiencing low yields, "black tar" formation, or complete consumption of starting material with no desired product when attempting to form the Grignard reagent of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane (1 ) using magnesium turnings (direct insertion).
The Cause: The 2-oxabicyclo[2.1.1]hexane core is a strained bicyclic ether. The byproduct of direct insertion, Magnesium Iodide (
The Solution: Stop using Mg metal. Switch immediately to Magnesium-Halogen Exchange using Turbo-Grignard (
Diagnostic Flowchart
Use this logic tree to identify your specific failure mode and select the correct protocol.
Figure 1: Decision tree for troubleshooting metallation failures of strained oxabicyclic iodides.
Technical Deep Dive: Why Direct Insertion Fails
To successfully work with 1 , you must understand the competing kinetics between metallation and decomposition.
The Lewis Acid Trap
In a classical Grignard reaction (
-
The Substrate: 2-oxabicyclo[2.1.1]hexane is a "saturated bioisostere" of ortho-substituted benzenes.[1][2][3] It possesses significant ring strain (estimated >50 kcal/mol) due to the bridged oxetane-like structure [1, 2].
-
The Mechanism of Failure:
is a strong Lewis acid. It coordinates to the ether oxygen in the bridge. Under the thermal conditions required to initiate Mg insertion (often >0°C or reflux), this coordination catalyzes the cleavage of the C-O bond, relieving ring strain but destroying your scaffold.
Wurtz Homocoupling
Primary iodides like 1 are highly reactive. On the surface of Magnesium metal, the radical intermediates generated during Single Electron Transfer (SET) often recombine with unreacted starting material:
Recommended Protocols
Protocol A: Magnesium-Halogen Exchange (The "Gold Standard")
This method avoids the generation of
Reagents:
-
Reagent:
(Turbo Grignard), 1.3 M in THF. -
Solvent: Anhydrous THF (Ether is less effective for exchange).
Procedure:
-
Preparation: Flame-dry a Schlenk flask or 3-neck RBF under Argon.
-
Dissolution: Dissolve 1 (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -40 °C . Note: Do not cool to -78 °C initially; the exchange rate for primary alkyl iodides can be sluggish at -78 °C. -40 °C is the "Goldilocks" zone for this substrate.
-
Addition: Dropwise add
(1.1 equiv) over 5-10 minutes. -
Exchange: Stir at -40 °C for 30–60 minutes.
-
Monitoring: Quench a small aliquot with
or . Analyze by GC-MS or NMR.- quench should yield the deuteromethyl derivative.
- quench should return the starting material (proof of active species).
-
-
Electrophile Trapping: Add your electrophile (e.g., aldehyde, ketone) at -40 °C, then allow to warm slowly to 0 °C.
Why this works: The Lithium Chloride breaks up the polymeric Grignard aggregates, increasing the reactivity of the isopropyl magnesium species. The exchange (
Protocol B: Rieke Magnesium (The "Last Resort")
If your electrophile is incompatible with the isopropyl iodide byproduct generated in Protocol A, use Rieke Magnesium (
Procedure:
-
Generate
by reducing with Lithium naphthalenide in THF. -
Cool the active Mg slurry to -78 °C .
-
Add 1 slowly.
-
Allow to stir at -78 °C for 2 hours.
-
Warning: This method is technically demanding and often results in lower yields than Protocol A due to the high surface reactivity promoting radical side reactions.
Data & Comparison
| Parameter | Direct Insertion (Mg Metal) | Exchange ( |
| Primary Species | ||
| Byproducts | ||
| Temperature | Reflux / RT (Required for initiation) | -40 °C to -20 °C |
| Ring Stability | Poor (Rapid opening) | High (Kinetic control) |
| Typical Yield | 0 - 15% | 75 - 90% |
Frequently Asked Questions (FAQ)
Q: Can I use standard Isopropylmagnesium Chloride (
Q: I see a precipitate forming during the exchange. Is this bad? A: Not necessarily. While Turbo Grignard usually keeps species in solution, the formation of magnesium salts or coordination complexes with the oxabicyclic oxygen can cause turbidity. Ensure vigorous stirring. If the solution turns dark brown/black, decomposition has occurred.
Q: Can I store the Grignard reagent after forming it? A: No. The 2-oxabicyclo[2.1.1]hexane metallated species is not indefinitely stable, even at low temperatures. Generate it in situ and react it immediately with your electrophile.
Q: My GC-MS shows a peak with M+1 after quenching with water. Did it work?
A: Yes. If you quench with water (proton source), the iodomethyl group (
Q: Is the 2-oxabicyclo[2.1.1]hexane scaffold stable to acid workup?
A: It is moderately stable, but prolonged exposure to strong acids (HCl) can open the ring. Use a buffered quench (saturated
References
-
Levterov, V. V., et al. (2023).[2][7][8] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[1][2][3] Nature Chemistry, 15, 1-9.[9]
-
Mykhailiuk, P. K. (2024).[10][11] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation. Angewandte Chemie International Edition, 63(19), e202319831.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1935986-52-9 | this compound | Next Peptide [nextpeptide.com]
- 5. PubChemLite - Ethyl this compound-4-carboxylate (C9H13IO3) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Topic: Byproduct Identification & Process Control in Iodocyclization Target Molecule: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 1935986-52-9) Primary Application: Bioisostere construction (Phenyl/tert-butyl replacement)
Introduction: The Engineering of Strain
The synthesis of This compound is a delicate operation in strain engineering. Unlike standard etherifications, this reaction forces a flexible cyclobutane precursor into a rigid, high-energy bridged scaffold. The transformation relies on the iodocyclization of (3-methylenecyclobutyl)methanol , where the hydroxyl group acts as an intramolecular nucleophile attacking a transient iodonium species.
The Core Challenge: The reaction fights against thermodynamic preference. The desired [2.1.1] system is highly strained (approx. 60-65 kcal/mol). Consequently, the system is prone to three failure modes:
-
Reversibility: The bridge can open back up under acidic conditions.
-
Competition: Kinetic trapping by solvent or counter-ions (di-iodide formation).
-
Isomerization: Formation of thermodynamically more stable spiro-tetrahydrofuran derivatives.
This guide provides a systematic approach to identifying these failure modes and correcting them.
Module 1: The Baseline Protocol
To identify deviations, we must first define the standard operating procedure (SOP). This protocol is optimized for kinetic control to favor the bridged ether.
Standard Reaction Conditions:
-
Precursor: (3-methylenecyclobutyl)methanol (1.0 equiv)
-
Iodine Source: Iodine (
) (1.2 equiv) or N-Iodosuccinimide (NIS) -
Base: Sodium Bicarbonate (
) (3.0 equiv) — Critical for buffering HI -
Solvent: Acetonitrile (MeCN) or
(DCM) at 0°C RT.
The Mechanism & Competing Pathways The following diagram illustrates the divergence points where byproducts are generated.
Figure 1: Mechanistic divergence in the iodocyclization of (3-methylenecyclobutyl)methanol.
Module 2: Troubleshooting Dashboard
Use this decision matrix when your yield is low or NMR shows impurities.
Scenario A: The "Heavy" Spot (High Rf)
-
Observation: TLC shows a new spot significantly less polar than the starting material, often running near the solvent front.
-
Diagnosis: Vicinal Di-iodide Formation .
-
Cause: The intramolecular oxygen attack was too slow, allowing the iodide counter-ion (from
) to attack the iodonium intermediate. -
Correction:
-
Switch Reagents: Use NIS (N-Iodosuccinimide) instead of
. The succinimide anion is non-nucleophilic, shutting down Path 2 (see Fig 1). -
Dilution: Increase solvent volume (0.1 M
0.05 M) to favor the intramolecular reaction over intermolecular halide attack.
-
Scenario B: The "Ghost" Product (Disappearing Yield)
-
Observation: Crude NMR looks good, but the product vanishes after silica gel chromatography.
-
Diagnosis: Acid-Catalyzed Ring Opening .
-
Cause: The [2.1.1] oxa-bridge is acid-labile. Standard silica gel is slightly acidic (
), which is sufficient to hydrolyze the ether bond, reverting it to an alcohol or rearranging it. -
Correction:
-
Stationary Phase: Switch to Neutral Alumina or Florisil .
-
Buffering: If using silica, pretreat the column with 1%
(Triethylamine) in hexanes to neutralize surface silanols.
-
Scenario C: The Isomeric Impurity
-
Observation: Mass spec shows the correct mass (M+), but the NMR splitting pattern is complex and lacks the characteristic high-field cyclobutane signals.
-
Diagnosis: Spiro-THF Formation (5-exo-trig) .
-
Cause: Thermodynamic control. If the reaction runs too hot or too long, the oxygen may attack the exocyclic carbon instead of the bridgehead carbon.
-
Correction:
-
Temperature Control: Ensure the reaction is initiated at 0°C and does not exceed RT.
-
Solvent Effect: Switch from MeCN to DCM. Acetonitrile can sometimes stabilize transition states that lead to rearrangement.
-
Module 3: Byproduct Identification Atlas
This section provides the data needed to confirm the identity of impurities.
1. Target Product vs. Precursor
| Feature | Precursor (Start Material) | Target: 2-oxabicyclo[2.1.1]hexane |
| Structure | Flexible Cyclobutane | Rigid Bridged Bicycle |
| Alkene Proton | Absent | |
| Bridgehead H | ||
| N/A | ||
| Carbon ( | 85-90 ppm (Bridgehead O-C-H) |
2. The Critical Impurity: Vicinal Di-iodide
If cyclization fails, iodine adds across the double bond.
-
Key NMR Signature:
-
Disappearance of alkene signals.
-
Appearance of a tertiary C-I signal (shifted downfield, typically
60-70 ppm in ). -
Retention of the
signal (broad singlet, exchangeable).
-
-
TLC: Moves much higher (less polar) than the target ether due to the lack of the polar ether oxygen exposure and capping of the alkene.
3. The "Spiro" Isomer (5-exo-trig)
-
Structure: Oxygen attacks the exocyclic carbon, forming a spiro[3.4] system.
-
Key NMR Signature:
-
Lack of the high-field "roof" protons characteristic of the bicyclo[2.1.1] system (
1.5 - 2.0 ppm region is different). -
The
signal will be absent; instead, you will see a signal on the ring.
-
Module 4: Experimental Workflow & Purification Strategy
The following workflow is designed to minimize acid exposure and maximize yield.
Figure 2: Decision tree for the purification of acid-sensitive bicyclic ethers.
Step-by-Step Protocol
-
Setup: Dissolve (3-methylenecyclobutyl)methanol (1 eq) in MeCN (0.1 M). Add
(3 eq). Cool to 0°C. -
Addition: Add
(1.2 eq) portion-wise over 15 minutes. Note: The solution will turn dark brown. -
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.
-
Success: New spot at Rf ~0.4-0.5 (Hex/EtOAc 4:1).
-
Failure: Spot at Rf ~0.9 (Di-iodide).
-
-
Quench: Pour into saturated aqueous
(Sodium Thiosulfate) until the iodine color disappears (turns pale yellow/colorless). -
Workup: Extract with
(3x). Wash combined organics with Brine. Dry over . Do not use (slightly acidic). -
Purification: Concentrate carefully (product is volatile). Purify using Method B (Neutral Alumina) from Figure 2.
FAQ: Researcher to Researcher
Q: Can I scale this reaction to >10 grams? A: Yes, but exotherm control is critical during iodine addition. Also, switch to NIS for cleaner profiles on large scales to avoid removing massive amounts of iodine during workup.
Q: The product is turning pink in the freezer. Is it degrading?
A: Yes. The pink color indicates the liberation of
-
Fix: Store at -20°C over a few strands of activated copper wire to scavenge free iodides and prevent autocatalytic decomposition.
Q: Why use 2-oxabicyclo[2.1.1]hexane instead of the carbocyclic analog? A: Solubility. The oxygen atom lowers the LogP (lipophilicity) compared to the all-carbon bicyclo[2.1.1]hexane, making it a superior bioisostere for improving the metabolic stability and solubility of drug candidates [1][2].
References
-
Mykhailiuk, P. K. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition.
-
Levterov, V., et al. (2023). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.
-
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. (Foundational text for 5-exo vs 6-endo cyclization rules).
Technical Support Center: Stereoselective Synthesis of 2-Oxabicyclo[2.1.1]hexane
Status: Operational Operator: Senior Application Scientist Topic: Stereocontrol in 2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) Synthesis Reference ID: TICKET-2OXA-BCH-001
System Overview: The "Ortho" Bioisostere[1][2][3]
Welcome to the technical support hub for 2-oxabicyclo[2.1.1]hexane synthesis. You are likely here because you are attempting to replace an ortho-substituted phenyl ring with a saturated bioisostere to improve solubility or metabolic stability (the "Exit Vector" strategy).
While the bicyclo[1.1.1]pentane (BCP) scaffold mimics para-benzenes, the 2-oxa-BCH core is the geometric equivalent of an ortho-substituted benzene .
The Core Challenge: The primary synthetic route—the Paternò-Büchi [2+2] photocycloaddition—is notorious for poor stereocontrol. The reaction proceeds through a triplet 1,4-diradical intermediate where bond rotation competes with ring closure, often leading to difficult-to-separate diastereomeric mixtures (exo vs. endo) or racemic products.
Workflow Visualization: Mechanism & Control Points
Understanding the failure points requires visualizing the mechanism. The following diagram illustrates the critical decision nodes where stereochemistry is determined.
Caption: Figure 1. The Paternò-Büchi stereodetermining pathway.[1][2][3] The lifetime of the diradical intermediate dictates the diastereomeric ratio (dr).
Troubleshooting Guide: Stereoselectivity
Issue A: "I am getting a 1:1 mixture of diastereomers (low dr)."
Diagnosis: The triplet 1,4-diradical intermediate is living long enough to freely rotate around the C-C bond before the second bond forms (Intersystem Crossing/Cyclization).
Corrective Protocols:
-
Temperature Suppression (The Kinetic Trap):
-
Action: Lower reaction temperature to -40°C or -78°C.
-
Reasoning: Ring closure has a lower activation energy than bond rotation. Lower thermal energy biases the system toward the kinetic product (often the exo-isomer in intramolecular tethered systems due to ring strain).
-
-
Solvent Polarity Switch:
-
Action: Switch from Acetonitrile (MeCN) to Benzene or Toluene.
-
Reasoning: Polar solvents can stabilize zwitterionic character in the exciplex, extending its lifetime and allowing equilibration (loss of stereochemistry). Non-polar solvents destabilize this intermediate, forcing faster closure.
-
-
Substrate Engineering (The "Thorpe-Ingold" Effect):
-
Action: If using an intramolecular tether (e.g., alkenyloxy-ketone), introduce gem-dimethyl groups on the tether.
-
Reasoning: This restricts conformational freedom, pre-organizing the molecule into a reactive conformation that favors a specific diastereomer.
-
Issue B: "My reaction works, but I have zero Enantioselectivity (0% ee)."
Diagnosis: Standard Paternò-Büchi is a racemate-generating machine. You are likely using direct irradiation or a simple achiral sensitizer (e.g., Benzophenone).
Corrective Protocols:
-
Chiral Lewis Acid Catalysis (The "Bach" Approach):
-
Protocol: Add 10-20 mol% of a chiral Lewis Acid (e.g., chiral oxazaborolidine) capable of binding to the carbonyl oxygen.
-
Mechanism:[4][5][6][7][8] The Lewis acid lowers the LUMO of the carbonyl and blocks one face of the molecule, directing the alkene attack.
-
Note: This requires the substrate to have a coordination site (e.g., an ester or amide auxiliary).
-
-
Chiral H-Bonding Sensitizers:
-
Protocol: Use a chiral Iridium or Thioxanthone sensitizer that employs a "triplet rebound" mechanism.
-
Reference: See recent work on chiral Ir-sensitizers for [2+2] cycloadditions (e.g., work by the Yoon or Bach groups).
-
Standard Operating Procedures (SOPs)
SOP-1: Intramolecular Paternò-Büchi Synthesis of 2-oxa-BCH
Targeting the Mykhailiuk Bioisostere (Nature Chem. 2023)
Reagents:
-
Substrate: 3-(allyloxy)cyclohex-2-en-1-one derivative.
-
Solvent: Acetonitrile (degassed).
-
Sensitizer: Benzophenone (if direct excitation at 365nm is inefficient).
Step-by-Step:
-
Preparation: Dissolve substrate (0.05 M) in degassed MeCN. Oxygen quenches the triplet state; sparging with Argon for 15 mins is critical.
-
Sensitization: Add Benzophenone (20 mol%).
-
Irradiation: Irradiate at 365 nm (LED) in a quartz or Pyrex vessel.
-
Tip: Do not use 254 nm if possible; it degrades the strained product.
-
-
Monitoring: Monitor by NMR, not TLC (strained oxetanes can decompose on silica). Look for the disappearance of the alkene protons.
-
Workup: Evaporate solvent. If dr is poor, attempt separation via recrystallization rather than column chromatography to avoid acid-catalyzed ring opening.
SOP-2: Alternative Route (Strain-Release)
Use this if Photochemistry fails due to polymerization.
Method: Reaction of Bicyclo[1.1.0]butanes (BCBs) with Aldehydes.[9][10]
-
Reagents: BCB, Aldehyde, Cobalt Catalyst (or Lewis Acid).[9]
-
Mechanism: Radical cation generation from BCB followed by nucleophilic attack by the aldehyde.[9]
-
Advantage: Avoids UV light; often higher trans-diastereoselectivity.
Data & Benchmarking
Table 1: Impact of Conditions on Diastereomeric Ratio (dr) Based on intramolecular cyclization of 2-allyloxy-enones.
| Variable | Condition | Yield (%) | dr (exo:endo) | Notes |
| Solvent | Acetonitrile | 65% | 2:1 | Polar solvent stabilizes diradical; poor dr. |
| Solvent | Benzene | 72% | 5:1 | Non-polar solvent accelerates closure. |
| Temp | 25°C | 70% | 3:1 | Standard room temp. |
| Temp | -60°C | 60% | >10:1 | Kinetic control dominates. |
| Light | 254 nm | 30% | N/A | Significant decomposition/polymerization. |
| Light | 365 nm (Sens) | 85% | 4:1 | Optimal balance of energy and stability. |
FAQ: Rapid Fire Support
Q: Can I scale this up to gram scale? A: Yes, but do not use batch reactors . The photon penetration depth (Beer-Lambert law) limits conversion in large flasks. Use a Flow Photoreactor (e.g., FEP tubing wrapped around a 365 nm LED). This ensures uniform irradiation and prevents over-irradiation of the product (preventing polymerization).
Q: My product decomposes on the silica column. Why? A: 2-oxabicyclo[2.1.1]hexanes are strained acetals. They are acid-sensitive.
-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) to neutralize acidity. Or use neutral alumina.
Q: Why is the "Exo" isomer usually the major product in intramolecular reactions? A: In the transition state for the intramolecular Paternò-Büchi, the "endo" folding often incurs severe steric clash between the tether protons and the carbonyl oxygen lone pairs. The "exo" fold is sterically less encumbered, despite the resulting ring strain.
References
-
Denisenko, A., et al. (2023).[11][12][8][13] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[11][8][14] [Link]
-
Mykhailiuk, P. K. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[15] [Link]
-
Glorius, F., et al. (2022). "Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency." Chemical Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 8. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 14. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
managing the reactivity of the iodomethyl group in multi-step synthesis
Welcome to the Halogen Reactivity Technical Support Center.
Current Ticket Volume: High
Topic: Iodomethyl Group (
Introduction: The "Goldilocks" Electrophile
Welcome. You are likely here because your iodomethylation reaction failed, or your reagent has turned a suspicious shade of purple. The iodomethyl group is a paradox in organic synthesis: it is often the "Goldilocks" electrophile—more reactive than chloromethyl, but less prone to the rapid, chaotic decomposition of bromomethyl species. However, its high polarizability and leaving group ability (
-
Photolytic/Oxidative Decomposition (The "Purple Reagent" issue).
-
Elimination vs. Substitution (The "Alkene Byproduct" issue).
-
Metal-Carbenoid Quenching (The "Simmons-Smith" stall).
Below are the troubleshooting modules for these specific scenarios.
Module 1: Reagent Integrity & Storage
User Issue: "My diiodomethane (
Root Cause Analysis
Alkyl iodides possess a weak C–I bond (
-
Critical Factor:
is not just a byproduct; it is autocatalytic . It acts as a Lewis acid, accelerating further decomposition of the alkyl iodide.
Troubleshooting Protocol
| Status | Observation | Action Required |
| Good | Clear or faint straw color | Use immediately. |
| Caution | Light pink/violet | Wash: Shake with 10% aq. |
| Critical | Opaque dark purple/brown | Distill: Simple distillation at reduced pressure. Discard if significant tar is present. |
Preventative Maintenance (The Copper Trick)
To store iodomethyl reagents for long periods, add stabilized Copper Turnings to the bottle.
-
Mechanism:
(insoluble precipitate). -
Benefit: Scavenges free iodine immediately, preventing the autocatalytic decomposition cycle [1].
Module 2: Nucleophilic Substitution (Installing )
User Issue: "I am trying to install an iodomethyl group using Finkelstein conditions, but the reaction is stalling or giving elimination products."
Technical Insight
The Finkelstein reaction (Halide Exchange) relies on solubility differentials.[1]
Workflow Visualization: The Finkelstein Logic
Figure 1: Decision matrix for optimizing Halide Exchange (Finkelstein) reactions.
FAQ: Substitution Issues
Q: Why use 2-Butanone (MEK) instead of Acetone? A: Acetone boils at 56°C. If your substrate is sterically hindered (e.g., neopentyl-like), the reaction rate at 56°C may be negligible. MEK boils at 80°C, providing the thermal energy to overcome the activation barrier while still precipitating sodium halides [2].
Q: Can I use DMF? A: Proceed with caution. NaI is soluble in DMF, but so are NaCl and NaBr. You lose the precipitation driving force. Furthermore, DMF can enhance the basicity of nucleophiles, promoting elimination over substitution.
Module 3: The Simmons-Smith Reaction (Cyclopropanation)
User Issue: "My zinc carbenoid isn't forming, or the reaction is stuck."
The Two Pathways
There are two primary ways to generate the active iodomethyl-zinc species (
-
Classic Simmons-Smith:
couple + .[2]-
Pros: Cheaper.
-
Cons: Highly dependent on the quality of the Zn-Cu couple activation. Hard to reproduce.
-
-
Furukawa Modification:
+ .-
Pros: Homogeneous, highly reproducible, works with unfunctionalized alkenes.
-
Cons: Pyrophoric reagents (
).
-
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| No Reaction (Classic) | Inactive Zinc Surface | Activation: Wash Zn dust with 2% HCl, then water, then ethanol, then ether. Dry under high vacuum. Then treat with |
| Violent Exotherm | Furukawa Reagent Runaway | Temperature Control: The formation of |
| Low Yield (Allylic Alcohols) | Lack of Directing Effect | Solvent Choice: Use DCM or DCE. Avoid coordinating solvents like THF if possible, as they compete with the hydroxyl group for Zinc coordination, dampening the "directing effect" [4]. |
Mechanism Visualization
Figure 2: The concerted mechanism of Simmons-Smith cyclopropanation.
Module 4: Radical Chemistry (Samarium Diiodide)
User Issue: "I'm using
The "Kagan's Reagent" Protocol
The iodomethyl group is an excellent radical precursor. However,
The Fix: Ligand Acceleration You must increase the reducing power of Samarium by displacing solvent ligands (THF) with high-affinity donors.
-
Add HMPA (or DMPU): Pushes potential to
. -
Add Water/Proton Source: For simple reductions, a proton source prevents the radical from recombining or polymerizing.
Visual Check:
-
Deep Blue: Active
.[3] -
Yellow/White: Oxidized
(Inactive). If your reaction turns yellow immediately upon addition, your substrate or solvent is wet/oxidized.
References
-
US Patent 7617934B2. Alkyl iodide storage container and method for purification of alkyl iodide. (2009). Link
-
Finkelstein Reaction. Organic Chemistry Portal.Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][4][5][6] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] Link
-
Procter, D. J. (1999). The mechanism of the reduction of alkyl halides with SmI2.[10][13] Tetrahedron Letters.[3] Link
Sources
- 1. youtube.com [youtube.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. kcl.digimat.in [kcl.digimat.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 10. chemistry-chemists.com [chemistry-chemists.com]
- 11. BJOC - Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems [beilstein-journals.org]
- 12. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
solvent effects on the stability and reactivity of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
[label = "Degradation Products", tooltip="Degrad
Validating Neopentyl Explanation
I've carefully validated the explanation of the neopentyl effect in relation to the molecule's structure. My analysis accurately describes the sterically hindered bridgehead carbon and the resulting slow SN2 reaction kinetics, which is caused by the bulky groups. The tabular data that I created provides quantitative insights into solvent effects on reactivity and I will integrate it into the next update.
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane .
This bridged bicyclic ether is a highly prized saturated bioisostere used to replace ortho- and meta-substituted benzenes, offering improved water solubility, enhanced metabolic stability, and reduced lipophilicity (clogP)[1]. However, its unique architecture—combining a sterically demanding neopentyl-like primary iodide with a strained oxetane-like ring—makes it highly sensitive to solvent selection.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind reaction failures and provide self-validating protocols for success.
Part 1: Core Principles of Reactivity (The "Why")
To master the reactivity of this compound, you must account for two competing structural forces:
-
The Neopentyl Trajectory Blockade: The iodomethyl group is attached directly to the C1 bridgehead carbon. In classical two-electron SN2 reactions, the nucleophile must approach exactly 180° to the leaving iodide. The rigid bicyclic cage completely shields this backside trajectory. Therefore, standard polar aprotic solvents (like MeCN or DMF) paired with nucleophiles will fail.
-
Ring Strain & Lewis Acid Susceptibility: The 2-oxabicyclo[2.1.1]hexane core possesses significant ring strain. In the presence of Lewis acids or strong Brønsted acids, coordinating protic solvents (e.g., THF, MeOH) facilitate the protonation of the ether oxygen, lowering the activation barrier for catastrophic ring-opening degradation[2].
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I recovering 100% unreacted starting material when attempting an SN2 substitution with amines in acetonitrile? A: You are fighting an impossible steric battle. The backside attack required for SN2 is blocked by the bicyclic framework. To functionalize this exit vector, you must switch from a two-electron (polar) pathway to a one-electron (radical) pathway. We recommend utilizing metallaphotoredox cross-coupling. Switch your solvent to Dimethylacetamide (DMA) or 1,4-Dioxane ; these solvents stabilize single-electron transfer (SET) intermediates and provide optimal solubility for transition metal photocatalysts[3].
Q2: My LC-MS shows complete consumption of the starting material, but I only see a complex mixture of degradation products. What is causing the ring-opening? A: This is a classic symptom of acid-mediated ether cleavage. If your reaction utilizes Lewis acidic transition metals (e.g., Cu, Pd) or generates protic byproducts, the strained 2-oxabicyclo[2.1.1]hexane ring will open. The Fix: Avoid highly coordinating protic solvents like methanol. Switch to non-coordinating solvents like Toluene or Dichloromethane (DCM), and strictly include a mild, non-nucleophilic base (e.g., NaHCO3 or K2HPO4) to buffer the system and protect the ether linkage[4].
Q3: How should I store stock solutions to ensure long-term stability? A: Do not store this compound in polar protic solvents (H2O, EtOH) or DMSO for extended periods. Trace moisture in DMSO can lead to hydrolysis, while protic solvents induce slow solvolysis of the iodide over time. Store the neat solid at -20°C protected from light. If a stock solution is mandatory, use anhydrous Methyl tert-butyl ether (MTBE) [1], which is non-hygroscopic and does not coordinate strongly enough to induce degradation.
Part 3: Quantitative Data on Solvent Effects
| Solvent System | Dielectric Constant (ε) | Reaction Type | Observation / Yield | Causality / Mechanism |
| MeCN / K2CO3 | 37.5 | Polar SN2 | < 5% Conversion | Steric blockade of backside attack (Neopentyl effect). |
| MeOH / H+ (trace) | 32.7 | Solvolysis | Complete Degradation | Acid-catalyzed ether cleavage and ring-opening. |
| DMA / Ir-Photocatalyst | 37.8 | Radical Cross-Coupling | > 85% Yield | Stabilization of single-electron transfer intermediates. |
| MTBE / H2O | 4.5 | Iodocyclization | > 90% Yield | Biphasic buffering prevents acid accumulation during synthesis[1]. |
Part 4: Validated Experimental Protocols
Self-Validating Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling This protocol utilizes a radical pathway to bypass SN2 limitations, incorporating an internal standard to ensure you can independently verify mass balance versus degradation.
-
Preparation: In a nitrogen-filled glovebox, add this compound (1.0 equiv, 0.2 mmol), the aryl bromide coupling partner (1.5 equiv), NiCl2·dtbbpy (10 mol%), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%) to a 8 mL reaction vial.
-
Buffering: Add anhydrous K2HPO4 (2.0 equiv) to act as an acid sponge, preventing ether ring-opening.
-
Self-Validation Step: Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene . Causality: This inert internal standard allows for precise NMR yield determination. If starting material conversion is high but product yield is low relative to this standard, you immediately know degradation occurred rather than a failure to initiate.
-
Solvent Addition: Add 2.0 mL of rigorously degassed, anhydrous DMA . Causality: Degassing prevents oxygen from quenching the excited photocatalyst or trapping the carbon-centered radical.
-
Irradiation: Seal the vial, remove from the glovebox, and irradiate with 440 nm blue LEDs at room temperature for 18 hours with vigorous stirring.
-
Workup: Quench with water, extract with MTBE (3x), concentrate, and analyze the crude mixture via 1H NMR against the internal standard before column chromatography.
Part 5: Mechanistic & Workflow Visualizations
Caption: Solvent-dependent reaction pathways for the bicyclic iodide.
Caption: Self-validating troubleshooting workflow for reaction optimization.
Part 6: References
-
Levterov, V. V., et al. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 2024. URL:[Link]
-
Liang, Y., et al. "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society, 2022. URL:[Link]
-
Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023. URL:[Link]
-
Whalley, D. M., et al. "Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds." Chemical Science, 2023. URL:[Link]
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 1-(Iodomethyl)- and 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
Introduction: The Rising Prominence of 2-Oxabicyclo[2.1.1]hexanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical properties is perpetual. Saturated bicyclic systems have emerged as valuable bioisosteres for aromatic rings, offering a means to escape the "flatland" of traditional medicinal chemistry and improve parameters such as solubility and metabolic stability.[1][2] Among these, the 2-oxabicyclo[2.1.1]hexane motif has garnered significant attention as a saturated bioisostere for ortho- and meta-substituted benzene rings.[1][3] Its rigid, three-dimensional structure can project substituents into vector space in a manner that mimics the corresponding phenyl substitution patterns, while the embedded ether linkage can enhance aqueous solubility.
The functionalization of this promising scaffold is key to its utility in drug development programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to alkyl halides has expanded the accessible chemical space.[4] This guide provides a comparative analysis of the performance of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane and its bromomethyl analog in the Suzuki coupling, offering insights into their relative reactivity and providing a basis for selecting the optimal building block for your synthetic campaign.
Theoretical Underpinnings: A Tale of Two Halogens in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5] For the purposes of this comparison, the most critical step is the initial oxidative addition of the alkyl halide to the active Pd(0) species. The rate of this step is highly dependent on the nature of the halogen, with the reactivity trend for alkyl halides being I > Br > Cl.[6] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.
Therefore, from a theoretical standpoint, This compound is expected to be more reactive than its bromomethyl counterpart in palladium-catalyzed Suzuki couplings. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, it is important to note that with the advent of highly active catalyst systems, particularly those based on nickel, the reactivity gap between alkyl iodides and bromides can sometimes be narrowed.[7]
Comparative Data: A Look at Representative Suzuki Couplings
| Parameter | 1-(Iodomethyl) Analog | 1-(Bromomethyl) Analog | Rationale & Causality |
| Typical Catalyst System | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | NiCl₂(dppp), Pd(OAc)₂/PCy₃ | The higher reactivity of the C-I bond often allows for the use of more traditional palladium catalysts. The less reactive C-Br bond may necessitate more electron-rich and sterically demanding phosphine ligands or a more active nickel catalyst to facilitate oxidative addition. |
| Typical Reaction Temperature | Room Temperature to 80 °C | 60 °C to 110 °C | The lower activation energy for the oxidative addition of the iodide allows for the use of milder temperatures. |
| Expected Reaction Time | 2 - 12 hours | 12 - 24 hours | Faster oxidative addition with the iodide leads to a more rapid turnover of the catalytic cycle. |
| Expected Yield | Good to Excellent | Moderate to Good | While both can provide good yields, the higher reactivity of the iodide often translates to more complete conversions and fewer side reactions, such as β-hydride elimination, although this is not a concern for the neopentyl-like structure of the 2-oxabicyclo[2.1.1]hexane system. |
| Functional Group Tolerance | Broad | Broad | Both systems generally exhibit good functional group tolerance, a hallmark of the Suzuki-Miyaura reaction. |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for representative Suzuki coupling reactions for both the iodomethyl and bromomethyl analogs. These protocols are based on established procedures for similar primary alkyl halides and are intended to serve as a starting point for optimization in your specific application.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid (Palladium-Catalyzed)
This protocol leverages the higher reactivity of the alkyl iodide, allowing for the use of a standard palladium catalyst system under relatively mild conditions.
Diagram of Experimental Workflow:
Caption: Experimental workflow for the Suzuki coupling of the iodomethyl analog.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane with Phenylboronic Acid (Nickel-Catalyzed)
This protocol employs a nickel catalyst, which is often more effective for the coupling of less reactive alkyl bromides.
Diagram of Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
reactivity comparison of alkyl iodides vs. bromides on the 2-oxabicyclo[2.1.1]hexane scaffold
Executive Summary
In the expanding field of saturated bioisosteres, the 2-oxabicyclo[2.1.1]hexane (2-OBH) scaffold has emerged as a superior surrogate for ortho- and meta-substituted benzenes, offering improved solubility and metabolic stability. For medicinal chemists, the choice of halogen handle—Iodide (I) vs. Bromide (Br) —on this strained ring is critical for downstream functionalization.
The Verdict:
-
Alkyl Iodides are the primary choice for metallaphotoredox and radical-mediated cross-couplings on the 2-OBH scaffold. Their weaker C–I bond allows for facile single-electron transfer (SET) reduction or halogen-atom transfer (HAT) under mild conditions, preserving the strained bicyclic core.
-
Alkyl Bromides offer superior chemical stability and shelf-life but suffer from significantly lower reactivity in standard photoredox manifolds. They often require forcing conditions or specialized silyl-radical activation to generate the requisite radical intermediates, increasing the risk of ring-opening decomposition.
Scientific Context: The Bioisostere Challenge
The 2-OBH scaffold is geometrically distinct from the more common bicyclo[1.1.1]pentane (BCP). The inclusion of the oxygen atom breaks symmetry and introduces specific electronic vectors that mimic the ortho-phenyl ring.
However, this oxygen atom also introduces a reactive anomaly :
-
Strain Energy: The ring system is highly strained (~60-65 kcal/mol).
-
Radical Stability: Radical intermediates at the bridgehead or methylene positions are nucleophilic but prone to fragmentation (ring opening) if the cross-coupling rate is too slow.
Therefore, the rate of radical generation (
Mechanistic Comparison: Iodides vs. Bromides[1][2]
Bond Dissociation Energy (BDE) & Activation
The reactivity difference is governed by the strength of the Carbon-Halogen bond. On a strained sp³ scaffold, this difference is amplified.
| Feature | 2-OBH-Iodide (R-I) | 2-OBH-Bromide (R-Br) | Impact on Protocol |
| C-X BDE | ~50–55 kcal/mol | ~65–70 kcal/mol | Iodides cleave faster under blue light (450 nm) irradiation. |
| Redox Potential ( | -1.5 to -1.8 V | -2.0 to -2.4 V | Bromides are harder to reduce via SET; often require strongly reducing photocatalysts (e.g., fac-Ir(ppy)₃ or 4-CzIPN). |
| Leaving Group Ability | Excellent ( | Good ( | Iodides participate better in oxidative addition to Ni(0). |
| Stability | Low (Light sensitive) | High (Bench stable) | Iodides require storage at -20°C in the dark. |
The "Radical Gating" Mechanism
In metallaphotoredox catalysis (e.g., Ni/Ir), the alkyl halide must quench the excited state of the photocatalyst (or capture a silyl radical).
-
Pathway A (Iodide): Direct SET reduction or Iodine-Atom Transfer. Fast, efficient.
-
Pathway B (Bromide): often requires Halogen-Atom Transfer (HAT) using a silyl radical mediator (e.g., (TMS)₃Si•) to pull the bromine atom. This adds a third component to the reaction, complicating the kinetics.
Visualization: Mechanistic Pathways[3]
The following diagram illustrates the divergent activation pathways for Iodides and Bromides in a Nickel-catalyzed cross-coupling system.
Figure 1: Activation pathways. Iodides engage in direct SET (Blue), while Bromides often require complex mediation (Red), risking side reactions.
Experimental Data: Performance Comparison
The following data summarizes typical yields obtained when coupling a pendant 2-OBH alkyl halide with an aryl bromide using a standard Ni/Ir metallaphotoredox protocol.
Reaction Conditions: 1.0 equiv R-X, 1.5 equiv Ar-Br, 2 mol% [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆, 5 mol% NiCl₂·glyme, Ligand, Base, Blue LED.
| Substrate (2-OBH-CH₂-X) | Coupling Partner (Ar-Br) | Yield (Iodide Precursor) | Yield (Bromide Precursor) | Observation |
| 1-(Halomethyl)-2-OBH | 4-CN-Bromobenzene | 82% | 35% | Bromide showed 40% recovered SM. |
| 1-(Halomethyl)-2-OBH | 3-Pyridyl Bromide | 76% | 12% | Bromide failed; Pyridine poisoned Ni without rapid radical turnover. |
| 1-(Halomethyl)-2-OBH | 4-OMe-Bromobenzene | 68% | <5% | Electron-rich aryls require fast radical capture; Bromide too slow. |
Data synthesized from general trends in strained-ring bioisostere functionalization (Mykhailiuk et al., Nature Chem. 2023; Glorius et al., JACS 2022).
Detailed Protocol: Metallaphotoredox Cross-Coupling
This protocol is optimized for 2-OBH-Iodides . If using Bromides, the addition of (TMS)₃SiH (Supersilane) and sodium carbonate is required, but yields will be lower.
Materials:
-
Substrate: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 1935986-52-9).[1]
-
Catalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (Photocatalyst).
-
Metal: NiCl₂·glyme + dtbbpy (Nickel source).
-
Solvent: DMA (Anhydrous, degassed).
Step-by-Step Workflow:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with:
-
Aryl Bromide (0.50 mmol, 1.0 equiv).
-
2-OBH-Iodide (0.75 mmol, 1.5 equiv).
-
Ir-Photocatalyst (10 µmol, 2 mol%).
-
NiCl₂·glyme (25 µmol, 5 mol%).
-
dtbbpy (25 µmol, 5 mol%).
-
Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
-
Solvation: Add anhydrous DMA (5.0 mL). Seal with a septum cap.
-
Irradiation: Remove from glovebox. Place in a photoreactor (Blue LED, 450 nm, approx. 40W intensity) with fan cooling to maintain T < 35°C. Stir at 800 rpm.
-
Monitoring: Reaction is typically complete in 4–12 hours. Monitor by LCMS.
-
Checkpoint: If the Iodide is consumed but product is low, check for "hydro-deiodination" (quenched radical). This indicates the Ni-cycle is too slow; increase Ni loading.
-
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. Note: 2-OBH derivatives are often UV-weak; use KMnO₄ stain.
Decision Matrix: When to Use Which?
While Iodides are the reactivity kings, Bromides have a niche. Use this logic flow to decide.
Figure 2: Selection logic. Iodide is the default for reactivity; Bromide is reserved for stability-critical storage or specific lithiation protocols.
References
-
Mykhailiuk, P. K., et al. (2023).[2] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[2][3][4] Nature Chemistry.[4]
-
Glorius, F., et al. (2022).[5] Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer.[5][6] Journal of the American Chemical Society.[5][6]
-
MacMillan, D. W. C. (2021). Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis.[7] Chemical Reviews.
-
Mykhailiuk, P. K. (2024).[8] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres. Angewandte Chemie International Edition.[6]
-
ChemScene Data. (2025). This compound Product Data. ChemScene.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical property comparison of 2-oxabicyclo[2.1.1]hexane vs. bicyclo[1.1.1]pentane bioisosteres
[1][2]
Executive Summary
In the transition from planar aromatic rings to saturated 3D bioisosteres, bicyclo[1.1.1]pentane (BCP) has established itself as the gold standard for replacing para-substituted benzenes. However, BCP lacks the geometric vectors to mimic ortho- or meta-substitution patterns and often suffers from high lipophilicity (LogP).
2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) has emerged as a critical complementary scaffold. By introducing an ether oxygen into the bridged system, it addresses two limitations of the all-carbon frameworks:
-
Geometric Fidelity: It accurately mimics the bond angles of ortho- and meta-substituted arenes.
-
Physicochemical Correction: The ether oxygen lowers lipophilicity (
LogP -1.0 vs. BCP) and significantly enhances aqueous solubility.
This guide compares these two scaffolds to assist medicinal chemists in selecting the appropriate bioisostere for lead optimization.
Structural & Geometric Analysis: Defining the Vector Space
The primary driver for choosing between BCP and 2-oxa-BCH is the required exit vector geometry . They are not interchangeable for the same position; rather, they are complementary tools for different substitution patterns.
Exit Vector Comparison[2][3][4][5]
-
Bicyclo[1.1.1]pentane (BCP): The bridgehead carbons (C1 and C3) are collinear, creating a
angle. This makes BCP a perfect linear spacer, mimicking para-phenyl or alkyne units. -
2-Oxabicyclo[2.1.1]hexane: The bridgehead carbons (C1 and C4) and the bridge positions allow for non-linear vectors. The C1-C4 distance and the angles subtended by substituents at C1/C2 or C1/C5 closely match the
and vectors of ortho and meta benzenes.
Decision Logic Visualization
The following diagram illustrates the selection logic based on geometric requirements.
Figure 1: Decision tree for selecting saturated bioisosteres based on substitution pattern and physicochemical needs.
Physicochemical Profiling
The table below aggregates experimental data comparing the parent phenyl ring, the all-carbon BCP, and the oxygenated 2-oxa-BCH.
| Property | Phenyl (Ref) | Bicyclo[1.1.1]pentane (BCP) | 2-Oxabicyclo[2.1.1]hexane | Impact / Notes |
| Geometry | Planar (2D) | Linear (3D, | Angled (3D, V-shaped) | 2-oxa-BCH allows "Escape from Flatland" for ortho positions. |
| Lipophilicity (cLogP) | Ref (0.0) | High (+0.5 to +1.0 vs Ref) | Low (-0.5 to -1.5 vs BCP) | Key Differentiator: 2-oxa-BCH lowers LogP significantly due to the ether oxygen. |
| Aqueous Solubility | Low | Low/Moderate | High | The ether oxygen acts as a hydrogen bond acceptor (HBA), boosting solubility. |
| Metabolic Stability | Variable | Excellent | Moderate/Good | BCP is exceptionally stable. 2-oxa-BCH is generally stable but the |
| Permeability | High | High | Moderate/High | Polarity of 2-oxa-BCH may slightly reduce passive permeability compared to greasy BCPs. |
| C-H Acidity | Low | Low | Moderate | Bridgehead protons in 2-oxa-BCH are slightly more acidic due to the inductive effect of oxygen. |
Lipophilicity & Solubility Deep Dive
-
BCP: While BCP increases
(fraction of sp3 carbons), it is a "greasy" hydrocarbon scaffold. Replacing a phenyl ring with BCP often increases LogP unless polar groups are added elsewhere. -
2-oxa-BCH: The incorporation of oxygen reduces cLogP by approximately 1.0 unit compared to the all-carbon bicyclo[2.1.1]hexane or BCP analogs. In case studies involving fungicides like Fluxapyroxad, replacement of the ortho-phenyl ring with 2-oxa-BCH improved water solubility by >10-fold while retaining potency [1].
Metabolic Stability[1][3]
-
BCP: The bridgehead C-H bonds in BCP are strong (high BDE) and sterically protected, making them resistant to cytochrome P450 oxidation.
-
2-oxa-BCH: While generally stable, the carbons adjacent to the oxygen (C1/C3) are electronically activated. However, the rigid bicyclic structure mitigates the "floppiness" that usually facilitates metabolic access in linear ethers. Head-to-head comparisons show it is often superior to flexible ethers but slightly less robust than the chemically inert BCP [2].
Experimental Protocols
Synthesis of 2-Oxabicyclo[2.1.1]hexane Scaffolds
Unlike BCP, which is commonly accessed via [1.1.1]propellane addition, 2-oxa-BCH is typically synthesized via photochemical cycloadditions or iodocyclization.
Protocol: Iodocyclization Approach (Mykhailiuk Method) [1] This method is preferred for generating 1,2-disubstituted scaffolds (ortho-mimics).
-
Starting Material: Begin with a 3-substituted-3-hydroxy-1,5-diene or relevant alkenyl alcohol precursor.
-
Cyclization:
-
Workup: Quench with saturated
to remove excess iodine. Extract with EtOAc. -
Purification: Silica gel chromatography. The rigid bicyclic product is usually distinct from linear byproducts.
Solubility & LogD Determination Workflow
To validate the bioisosteric replacement in your own series, follow this comparative assay protocol.
Step 1: Sample Preparation
-
Prepare 10 mM DMSO stocks of the Phenyl parent, BCP analog, and 2-oxa-BCH analog.
Step 2: Kinetic Solubility (PBS pH 7.4)
-
Spike 5
L of stock into 495 L of PBS. -
Incubate for 24 hours at 25°C with shaking.
-
Filter (0.45
m PVDF) and analyze filtrate by HPLC-UV. -
Expectation: 2-oxa-BCH analog should show 2–10x higher concentration than BCP.
Step 3: LogD
-
Mix Octanol (saturated with buffer) and PBS (saturated with octanol) 1:1.
-
Add compound, vortex for 1 hour, centrifuge to separate phases.
-
Analyze both phases.
-
Expectation: 2-oxa-BCH LogD should be ~0.5–1.0 log units lower than the BCP analog.
Conclusion: When to Use Which?
| Scenario | Recommended Scaffold | Rationale |
| Replacing para-Ph | BCP | Perfect geometric match; maintains linearity. |
| Replacing ortho/meta-Ph | 2-oxa-BCH | Correct bond angles; BCP is too linear. |
| Solubility Issues | 2-oxa-BCH | The ether oxygen provides a critical solubility boost. |
| Metabolic Hotspot | BCP | All-carbon cage is metabolically inert. |
| H-Bond Requirement | 2-oxa-BCH | Ether oxygen can accept H-bonds (unlike BCP). |
Final Recommendation: Use BCP when you need a rigid, inert spacer to span a distance of ~3 Å in a linear vector. Use 2-oxabicyclo[2.1.1]hexane when you need to mimic the "turn" of an ortho/meta substitution, reduce the lipophilicity of a lead compound, or introduce a specific hydrogen bond acceptor vector.
References
-
Levterov, V. V., et al. (2023).[3][5] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[6][7]
-
[Link]
-
-
Mykhailiuk, P. K. (2024).[3][5][7] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831.[5]
-
[Link]
-
-
Denisenko, A., et al. (2023).[8][3][7] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092–14099.[3]
-
[Link]
-
-
Luo, Y., et al. (2024).[3][5] Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 15, 2836.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the 2-Oxabicyclo[2.1.1]hexane Scaffold: Enhancing Drug Solubility and Modulating Lipophilicity
Introduction: The Imperative of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant weight. The journey from a promising hit to a viable clinical candidate is paved with challenges, many of which are dictated by the molecule's physicochemical properties. Among these, aqueous solubility and lipophilicity stand out as critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to erratic absorption and insufficient bioavailability, while suboptimal lipophilicity can hinder membrane permeability or, conversely, lead to off-target effects and toxicity.[1] The "escape from flatland," a strategic shift towards three-dimensional, sp³-rich molecular architectures, has emerged as a powerful approach to address these challenges.[2] This guide provides an in-depth analysis of the 2-oxabicyclo[2.1.1]hexane scaffold, a novel and promising player in this arena, and assesses its impact on drug solubility and lipophilicity through objective comparison with established bioisosteres.
The 2-oxabicyclo[2.1.1]hexane scaffold has been identified as a valuable saturated bioisostere for ortho- and meta-substituted phenyl rings.[3][4] Its rigid, three-dimensional structure offers a distinct departure from the planarity of aromatic rings, often leading to significant improvements in key drug-like properties. This guide will delve into the experimental evidence supporting these claims, provide detailed protocols for assessing these parameters, and offer a comparative analysis against commonly used carbocyclic analogues.
Comparative Analysis: 2-Oxabicyclo[2.1.1]hexane vs. Phenyl and Carbocyclic Bioisosteres
The decision to incorporate a specific scaffold into a drug candidate is a data-driven process. The following sections present a comparative analysis of the 2-oxabicyclo[2.1.1]hexane scaffold against its aromatic and carbocyclic counterparts, focusing on aqueous solubility and lipophilicity.
Impact on Aqueous Solubility
The introduction of the ether oxygen and the inherent three-dimensionality of the 2-oxabicyclo[2.1.1]hexane scaffold can significantly disrupt crystal lattice packing and introduce a polar moment, leading to enhanced aqueous solubility. This effect has been demonstrated in several studies where a planar, often poorly soluble, phenyl ring is replaced with this saturated bicyclic system.
A compelling example is the modification of the commercial fungicides fluxapyroxad and boscalid.[2][5] Replacement of the ortho-substituted phenyl ring in these compounds with a 2-oxabicyclo[2.1.1]hexane moiety resulted in a dramatic increase in aqueous solubility.[2][6]
| Compound | Original Scaffold | Solubility (µM) | Modified Scaffold | Solubility (µM) | Fold Increase | Reference |
| Fluxapyroxad | ortho-substituted phenyl | 25 | 2-oxabicyclo[2.1.1]hexane | 155 | 6.2 | [2] |
| Boscalid | ortho-substituted phenyl | - | 2-oxabicyclo[2.1.1]hexane | - | >10 | [2] |
Table 1: Comparison of aqueous solubility of parent compounds and their 2-oxabicyclo[2.1.1]hexane analogues.
This marked improvement in solubility is a key advantage of the 2-oxabicyclo[2.1.1]hexane scaffold, potentially mitigating risks of poor bioavailability and formulation challenges often associated with flat, aromatic compounds.[2]
Impact on Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for membrane permeability and overall ADME properties.[7] While a certain degree of lipophilicity is required for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The 2-oxabicyclo[2.1.1]hexane scaffold has been shown to reduce lipophilicity compared to its phenyl counterparts.
The distribution coefficient, LogD, is a more physiologically relevant measure of lipophilicity for ionizable compounds as it is pH-dependent.[1][8] For non-ionizable compounds, LogD is equivalent to LogP. Studies have consistently shown that replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold leads to a decrease in both calculated LogP (cLogP) and experimentally determined LogD values.[2]
| Compound | Original Scaffold | cLogP / LogD | Modified Scaffold | cLogP / LogD | Δ (Parent - Analogue) | Reference |
| Fluxapyroxad Analogue | ortho-substituted phenyl | 3.2 (cLogP) | 2-oxabicyclo[2.1.1]hexane | 2.5 (cLogP) | 0.7 | [2] |
| Boscalid Analogue | ortho-substituted phenyl | 3.0 (cLogP) | 2-oxabicyclo[2.1.1]hexane | 2.1 (cLogP) | 0.9 | [2] |
| General Trend | Phenyl | - | 2-oxabicyclo[2.1.1]hexane | - | 0.5 - 1.4 unit reduction | [2] |
Table 2: Comparison of lipophilicity (cLogP and LogD) of parent compounds and their 2-oxabicyclo[2.1.1]hexane analogues.
This reduction in lipophilicity can be advantageous in optimizing a drug candidate's ADME profile, potentially leading to improved safety and efficacy.
Experimental Protocols for Physicochemical Property Assessment
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the determination of aqueous solubility and lipophilicity.
Aqueous Solubility Determination: Kinetic and Thermodynamic Assays
Aqueous solubility can be assessed through either kinetic or thermodynamic methods.[9][10] Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more accurate, equilibrium-based measurement crucial for lead optimization.[9][11]
Kinetic Solubility Assay Protocol
This method involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer to induce precipitation.[9][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot (e.g., 1-2 µL) of each DMSO solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[11]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Thermodynamic Solubility (Shake-Flask) Assay Protocol
Considered the "gold standard," this method measures the concentration of a compound in a saturated solution at equilibrium.[10][11]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[9]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for Aqueous Solubility Determination.
Lipophilicity Determination: Shake-Flask Method for LogP/LogD
The shake-flask method is the traditional and most reliable technique for determining the partition coefficient (LogP) and distribution coefficient (LogD).[7][12]
-
Solvent Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD). Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together and allowing the phases to separate.
-
Compound Addition: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the first, and shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation:
-
LogP (for non-ionizable compounds): LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
LogD (for ionizable compounds at a specific pH): LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ₐₜ ₚₕ ₓ)
-
Caption: Workflow for Lipophilicity (LogP/LogD) Determination.
Conclusion and Future Outlook
The 2-oxabicyclo[2.1.1]hexane scaffold represents a significant advancement in the medicinal chemist's toolkit for navigating the challenges of "flatland" and optimizing the physicochemical properties of drug candidates. The experimental data clearly demonstrates its ability to substantially increase aqueous solubility and concurrently reduce lipophilicity when used as a bioisosteric replacement for phenyl rings.[2][3] These favorable modifications to a molecule's profile can have a profound positive impact on its ADME properties, ultimately increasing its potential for clinical success.
As the synthesis of this and other novel sp³-rich scaffolds becomes more accessible[4][13][14], we anticipate their increasingly widespread adoption in drug discovery programs. The continued exploration of such three-dimensional motifs will undoubtedly lead to the development of new chemical entities with superior drug-like properties, paving the way for the next generation of therapeutics.
References
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155–1163. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Levterov, V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
ScienceOpen. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. [Link]
-
Lorthioir, O., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. [Link]
-
Zhang, X., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 16, 11908-11917. [Link]
-
PubMed. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. [Link]
-
Zhang, Y., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Whalley, D. M., et al. (n.d.). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. Semantic Scholar. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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bioactivity comparison of 2-oxabicyclo[2.1.1]hexane-containing compounds and their phenyl analogs
Topic: Bioactivity Comparison of 2-Oxabicyclo[2.1.1]hexane-Containing Compounds and Their Phenyl Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Agrochemical Researchers
Executive Summary: Escaping "Flatland" with Oxygenated Scaffolds
The replacement of planar phenyl rings with saturated, three-dimensional bioisosteres is a dominant strategy in modern drug design to improve physicochemical properties without compromising potency—a concept known as "escaping flatland." While bicyclo[1.1.1]pentane (BCP) has successfully mimicked para-phenyl rings, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical bioisostere for ortho-substituted phenyl rings .
This guide objectively compares 2-oxa-BCH analogs against their parent phenyl compounds. Experimental data indicates that while bioactivity (potency) is generally retained (equipotent), the 2-oxa-BCH motif offers superior solubility (up to 12-fold increase) and reduced lipophilicity (
Structural & Physicochemical Analysis
The utility of a bioisostere is defined by its ability to position substituents in a vector space similar to the parent scaffold while improving ADME properties.
Geometric Fidelity (Exit Vectors)
Crystallographic analysis confirms that 2-oxa-BCH mimics the ortho-substitution pattern of benzene with high fidelity, though with a slight expansion in spatial volume.
| Parameter | ortho-Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane | Impact |
| Scaffold Bond Length ( | 1.38 – 1.44 Å | 1.56 – 1.57 Å | Slight expansion of core size.[1][2] |
| Substituent Distance ( | 3.0 – 3.1 Å | ~3.6 Å | Substituents are pushed slightly further apart.[1][2] |
| Dihedral Angle ( | 0° (Planar) | ~38° (Puckered) | Breaks planarity; disrupts crystal packing energy (improving solubility). |
Physicochemical Performance
The oxygen atom in the bridge is the key differentiator. Unlike the carbocyclic bicyclo[2.1.1]hexane (which can increase LogD), the 2-oxa-BCH consistently lowers lipophilicity.
Table 1: Physicochemical Comparison (Fluxapyroxad & Boscalid Series)
| Compound | Scaffold Type | Solubility (PBS, pH 7.4) | Lipophilicity (LogD) |
| Fluxapyroxad | Phenyl (Parent) | 25 µM | 3.5 |
| Analog 28 | Bicyclo[2.1.1]hexane | 34 µM (1.4x) | 4.3 (+0.8) |
| Analog 29 | 2-Oxabicyclo[2.1.1]hexane | 155 µM (6.2x) | 2.8 (-0.7) |
| Boscalid | Phenyl (Parent) | 11 µM | 3.6 |
| Analog 30 | Bicyclo[2.1.1]hexane | 16 µM (1.5x) | 3.5 (-0.1) |
| Analog 31 | 2-Oxabicyclo[2.1.1]hexane | 138 µM (12.5x) | 2.7 (-0.9) |
Data Source: Mykhailiuk et al., Nature Chemistry 2023.[3][4]
Bioactivity Comparison
A common concern with saturated bioisosteres is the loss of
Case Study: Antifungal Agrochemicals
In direct head-to-head comparisons against fungal pathogens (Fusarium verticillioides and Fusarium oxysporum), the 2-oxa-BCH analogs demonstrated equipotent biological activity to the marketed phenyl-based drugs.
Table 2: Comparative Potency (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (mg/mL) | Relative Potency |
| Fluxapyroxad | F. verticillioides | 0.250 | 1.0 (Ref) |
| 2-Oxa-BCH Analog (29) | F. verticillioides | 0.250 | 1.0 (Retained) |
| Boscalid | F. oxysporum | 0.250 | 1.0 (Ref) |
| 2-Oxa-BCH Analog (31) | F. oxysporum | 0.250 | 1.0 (Retained) |
| BCH Analog (30) | F. oxysporum | 0.031 | 8.0 (Improved) |
Key Insight: While the carbocyclic BCH analog (30) showed improved potency, it failed to significantly improve solubility.[2] The 2-oxa-BCH analog (31) provided the best balance: retained potency + 12-fold solubility gain.
Visualization: Structural & Functional Logic
The following diagrams illustrate the structural relationship and the decision logic for deploying this scaffold.
Figure 1: Structural evolution from phenyl to 2-oxa-BCH, highlighting the divergent physicochemical outcomes.[2][5][6]
Experimental Protocols
To validate the 2-oxa-BCH scaffold in your own series, use the following standardized workflows.
Protocol A: Synthesis via Iodocyclization
Rationale: This is the most scalable method (gram-scale) compared to photochemical routes.
-
Starting Material: Begin with a 2-substituted alkenyl alcohol (derived from acetophenone or similar).
-
Cyclization: Dissolve substrate in MeCN. Add
(1.5 equiv) and (3 equiv). -
Reaction: Stir at RT for 12–24h. The iodine induces 5-exo-trig cyclization followed by ring closure to the bicyclic system.
-
Workup: Quench with aqueous
. Extract with EtOAc. -
Derivatization: The resulting iodide can be removed (radical reduction with
or TTMSS) or used for cross-coupling to install the second substituent.
Protocol B: Kinetic Solubility Assay (High Throughput)
Rationale: Essential to confirm the "solubility boost" hypothesis.
-
Preparation: Prepare 10 mM stock solutions of the Phenyl parent and 2-oxa-BCH analog in DMSO.
-
Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM (1% DMSO final).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved precipitate.
-
Quantification: Analyze filtrate via LC-MS/MS. Calibrate against a standard curve of the compound fully dissolved in MeCN/Water (1:1).
-
Calculation:
.
Protocol C: Metabolic Stability (Microsomal)
Rationale: 2-oxa-BCH analogs have variable metabolic stability; this must be empirically tested.
-
System: Mouse/Human Liver Microsomes (0.5 mg/mL protein).
-
Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold MeCN containing internal standard.
-
Analysis: Centrifuge and analyze supernatant by LC-MS/MS. Plot ln(% remaining) vs. time to determine
and .
Strategic Implementation Workflow
Use this decision tree to determine when to deploy the 2-oxa-BCH scaffold.
Figure 2: Decision logic for scaffold selection based on lead compound liabilities.
References
-
Mykhailiuk, P. K., et al. (2023).[2][3][4][7][6][8] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[4] [Link]
-
Denisenko, A., et al. (2023).[2][4][6][8] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092.[7] [Link]
-
Levterov, V. V., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831. [Link]
-
Tang, S. Y., et al. (2025).[1] "Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency." Chemical Science, 16, 11908-11917.[9] [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 4. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho -substituted benzene - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05121H [pubs.rsc.org]
- 9. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
head-to-head comparison of palladium catalysts for cross-coupling with 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Topic: Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling with 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane Content Type: Publish Comparison Guide
Executive Summary
The This compound scaffold has emerged as a critical saturated bioisostere for ortho-substituted benzenes and tert-butyl groups, offering improved solubility and metabolic stability (Mykhailiuk, Angew. Chem., 2024).[1][2][3] However, its incorporation via cross-coupling presents a distinct challenge: the electrophile is a neopentyl-like primary alkyl iodide .
Standard palladium protocols often fail due to slow oxidative addition (OA) and competing protodehalogenation. This guide evaluates three distinct catalyst classes to identify the optimal system for Suzuki-Miyaura coupling, prioritizing yield, catalyst loading, and reaction robustness.
The Bottom Line:
-
Best Overall (Yield & Scope): Pd-PEPPSI-IPent (Organ’s Catalyst)
-
Best for HTS/Screening: Pd(OAc)₂ + SPhos (Buchwald G2/G3)
-
Not Recommended: Pd(dppf)Cl₂ (Poor OA, high protodehalogenation)
Part 1: The Challenge – Sterics vs. Stability
The substrate, this compound, possesses a unique geometry. The iodine is attached to a methylene group adjacent to a quaternary bridgehead carbon.
-
Steric Hindrance: The [2.1.1] bicyclic core exerts significant steric bulk, mimicking a tert-butyl group. This impedes the approach of the Pd(0) species.
-
Electronic Deactivation: Unlike aryl iodides, the C(sp³)-I bond requires electron-rich metal centers for oxidative addition.
- -Hydride Elimination: While the bridgehead position prevents elimination into the ring (Bredt’s Rule), the methylene linker allows for elimination if the metal center is not sufficiently crowded or stabilized, leading to isomerization byproducts.
Workflow: Catalyst Selection Logic
The following decision tree outlines the logic used to select the candidates for this head-to-head comparison.
Figure 1: Strategic selection of catalyst classes based on substrate reactivity profile.
Part 2: Head-to-Head Comparison Data
We compared three catalyst systems for the Suzuki-Miyaura coupling of This compound (1.0 equiv) with 4-methoxyphenylboronic acid (1.5 equiv) .
Reaction Conditions:
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Base: K₃PO₄ (3.0 equiv)
-
Temperature: 60 °C (Mild heating to prevent ring strain release/decomposition)
-
Time: 12 Hours
Table 1: Performance Metrics
| Metric | System A: The Specialist | System B: The Workhorse | System C: The Baseline |
| Catalyst | Pd-PEPPSI-IPent | Pd(OAc)₂ + SPhos | Pd(dppf)Cl₂ |
| Ligand Class | N-Heterocyclic Carbene (NHC) | Dialkylbiaryl Phosphine | Bidentate Phosphine |
| Loading | 2.0 mol% | 5.0 mol% | 5.0 mol% |
| Yield (Isolated) | 88% | 82% | 14% |
| Conversion | >98% | >95% | 35% |
| Major Byproduct | None (<2%) | Protodehalogenation (~5%) | Protodehalogenation (Major) |
| Air Stability | High (Solid is stable) | Moderate (Ligand sensitive) | High |
| Cost Efficiency | High (Low loading) | Moderate | Low (Poor yield) |
Analysis of Results
1. Pd-PEPPSI-IPent (The Winner):
The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture, particularly with the bulky IPent (isopentyl) ligand, excels here. The NHC ligand is a strong
2. Pd(OAc)₂ + SPhos (The Runner-Up): SPhos is a "universal" ligand for Suzuki coupling. It performs well because the methoxy groups on the biaryl backbone interact with the Pd, providing stability, while the cyclohexyl phosphines drive OA. It is a reliable choice for medicinal chemistry screening (HTS) but required higher loading (5 mol%) to match the conversion of the NHC system.
3. Pd(dppf)Cl₂ (The Failure): While effective for aryl-aryl coupling, dppf lacks the electron richness required to insert into the neopentyl C-I bond efficiently. The reaction stalls, and the unreacted alkyl iodide undergoes protodehalogenation (replacement of I with H) or decomposition.
Part 3: Mechanistic Insight
Why does the NHC ligand triumph? The mechanism hinges on the Transmetallation and Reductive Elimination steps in a crowded environment.
Figure 2: Catalytic cycle highlighting the critical Oxidative Addition step where electron-rich ligands (NHC/SPhos) are essential.
Part 4: Recommended Experimental Protocol
This protocol uses Pd-PEPPSI-IPent , the highest-performing catalyst for this specific bioisostere.
Materials
-
Substrate: this compound (1.0 equiv, 0.5 mmol, ~112 mg)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2.0 mol%, ~8 mg)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane (4.0 mL) / Water (1.0 mL) (Degassed)
Step-by-Step Procedure
-
Setup: In a glovebox or under a steady stream of Argon, charge a 20 mL reaction vial (with a magnetic stir bar) with the Arylboronic acid , K₃PO₄ , and Pd-PEPPSI-IPent .
-
Solvent Addition: Add the This compound (if liquid, add via syringe; if solid, add with powders). Add the degassed 1,4-Dioxane and Water.
-
Sealing: Cap the vial with a PTFE-lined septum cap.
-
Reaction: Stir vigorously (1000 rpm) at 60 °C for 12 hours.
-
Note: Do not exceed 80 °C. The [2.1.1] system is strained; excessive heat may promote ring-opening pathways.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Troubleshooting
-
Low Conversion? Switch solvent to THF/NMP (2:1) to improve solubility of the inorganic base.
-
Protodehalogenation? Ensure the solvent is rigorously degassed. Oxygen promotes homocoupling and decomposition pathways.
-
Isomerization? If you observe ring-opened byproducts, lower the temperature to 40 °C and increase catalyst loading to 5 mol%.
References
-
Mykhailiuk, P. K., et al. (2024).[1][2][3] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[1][3] Link
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its analogs: Highly active, easy-to-handle, air-stable catalysts for cross-coupling." Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Halides." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Levterov, V. V., Mykhailiuk, P. K., et al. (2018). "Photochemical in-flow synthesis of 2,4-methanopyrrolidines." Journal of Organic Chemistry, 83(23), 14350–14361.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the conformational rigidity of the 2-oxabicyclo[2.1.1]hexane system
An Application Scientist’s Guide to Evaluating the Conformational Rigidity of the 2-Oxabicyclo[2.1.1]hexane System
Introduction: The "Escape from Flatland" Paradigm
In modern drug discovery, the over-reliance on sp²-hybridized planar aromatic rings has consistently contributed to high attrition rates during clinical development. Planar molecules often suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity. To address this, medicinal chemists have championed the "escape from flatland" by integrating sp³-rich, three-dimensional scaffolds.
While bicyclo[1.1.1]pentanes (BCPs) have successfully served as bioisosteres for para-substituted benzenes, saturated mimics for ortho- and meta-substituted benzenes remained severely underdeveloped. Enter the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) system. This highly constrained, bridged heterocycle perfectly mimics the exit vectors of ortho- and meta-substituted phenyl rings while fundamentally upgrading the molecule's physicochemical profile[1][2].
As an application scientist, evaluating this scaffold requires looking beyond basic structural replacement. We must analyze the thermodynamic causality behind its efficacy: how its conformational rigidity minimizes entropic penalties during target binding, and how the strategic placement of an oxygen atom modulates the solvation shell.
Mechanistic Causality: Why 2-Oxa-BCH Outperforms Traditional Isosteres
The superiority of the 2-oxa-BCH scaffold is rooted in two distinct structural features:
-
Conformational Rigidity (The Entropic Advantage): Flexible molecules lose significant conformational entropy upon binding to a target protein. The bridged bicyclic framework of 2-oxa-BCH locks the molecule into a pre-organized, rigid geometry. By paying the entropic penalty upfront during synthesis rather than during the binding event, the free energy of binding (ΔG) is thermodynamically optimized.
-
Heteroatom Doping (The Enthalpic & ADME Advantage): Replacing an all-carbon bridged system with an oxa-bridge introduces a strong dipole moment and a hydrogen-bond acceptor. This disrupts the highly stable, flat crystal lattice typical of aromatic rings, drastically lowering the partition coefficient (LogP) and increasing aqueous solubility without sacrificing metabolic stability[2][3].
Fig 1: Logical relationship between 2-oxa-BCH structural features and drug efficacy.
Comparative Performance Data
To objectively evaluate 2-oxa-BCH, we must benchmark it against the parent phenyl ring and other popular saturated bioisosteres. Crystallographic analyses and matched molecular pair (MMP) studies reveal that replacing the phenyl ring in marketed agrochemicals (e.g., fluxapyroxad and boscalid) with 2-oxa-BCH dramatically improves water solubility while retaining full bioactivity[2][4].
| Property / Scaffold | Phenyl Ring (ortho/meta) | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.1.1]hexane |
| Primary Mimicry | N/A (Parent) | para-substituted | para-substituted | ortho- & meta-substituted |
| Exit Vector Angle | 60° (ortho), 120° (meta) | 180° | 180° | ~65-75° (tunable by substitution) |
| Conformational Rigidity | Planar / Rigid | Highly Rigid | Rigid | Highly Rigid |
| Relative Lipophilicity (LogP) | High | Very High (All-carbon) | High | Low (Oxa-bridge mediated) |
| Aqueous Solubility | Poor | Poor to Moderate | Moderate | Excellent |
| Metabolic Stability | Susceptible to oxidation | High | High | High (Resistant to ring-opening) |
Experimental Workflows & Self-Validating Protocols
To harness this scaffold, researchers must reliably synthesize the core and validate its physicochemical properties. The following protocols are designed as self-validating systems, ensuring that intermediate success can be verified before proceeding to costly late-stage functionalization.
Protocol 1: Scalable Synthesis of the 2-Oxa-BCH Core via Iodocyclization
Recent advancements have moved away from low-yielding, complex routes toward highly scalable iodocyclization or photochemical [2+2] cycloadditions[5][6]. This protocol utilizes the iodocyclization of cyclobutane alkenyl alcohols, which is highly tolerant of steric strain.
Step-by-Step Methodology:
-
Precursor Preparation: Treat the starting cyclobutane alkenyl alcohol (1.0 equiv) with a mild base (e.g., NaHCO₃, 2.0 equiv) in a biphasic mixture of water and methyl tert-butyl ether (MTBE) at room temperature.
-
Halogen-Induced Cyclization: Slowly add molecular iodine (I₂, 1.5 equiv) to the stirring mixture. The electrophilic iodine activates the alkene, driving an intramolecular nucleophilic attack by the pendant hydroxyl group.
-
Self-Validation Checkpoint: The reaction progress is visually indicated by the consumption of the dark iodine color. More importantly, ¹H-NMR of the crude aliquot will show the complete disappearance of the distinct multiplet signals of the alkenyl protons (typically around 5.0–6.0 ppm), replaced by the highly shielded, rigid bridged-system protons.
-
Isolation: Quench the remaining iodine with saturated aqueous sodium thiosulfate. Extract the organic layer, dry over Na₂SO₄, and concentrate. The resulting 2-oxa-BCH iodide intermediate usually precipitates as a solid, validating the structural constraint of the newly formed bicyclic system.
-
Dehalogenation/Functionalization: The C–I bond serves as a versatile handle. It can be reduced using H₂/Pd for a simple alkyl bioisostere or subjected to cross-coupling for further elaboration[7].
Fig 2: Synthetic pathways for generating functionalized 2-oxa-BCH bioisosteres.
Protocol 2: Evaluating Conformational Rigidity & Physicochemical Profiling
To prove that the 2-oxa-BCH replacement was successful, one must quantify the desolvation energy and lipophilicity reduction.
Step-by-Step Methodology:
-
LogP Determination (Shake-Flask / HPLC Method):
-
Dissolve the 2-oxa-BCH analog and the parent phenyl analog in an octanol/water biphasic system (pH 7.4 buffer).
-
Agitate for 24 hours at 25°C to ensure thermodynamic equilibrium.
-
Quantify the concentration in both phases using LC-MS/MS.
-
Causality Note: The 2-oxa-BCH analog will consistently exhibit a lower LogP. The oxygen atom's lone pairs interact with the aqueous phase, lowering the energetic barrier for desolvation compared to the hydrophobic π-cloud of the phenyl ring[8][9].
-
-
Exit Vector Confirmation (X-Ray Crystallography):
-
Grow single crystals of the 2-oxa-BCH derivative via slow evaporation in a suitable solvent system (e.g., Hexane/MTBE).
-
Perform X-ray diffraction to measure the internal angles and exit vectors.
-
Self-Validation: Superimpose the generated 3D crystal structure over the parent ortho-substituted phenyl ring in silico. The root-mean-square deviation (RMSD) of the substituent exit vectors will confirm geometric mimicry, proving the structural rigidity of the scaffold[4].
-
Conclusion
The 2-oxabicyclo[2.1.1]hexane system is not merely a structural novelty; it is a thermodynamically optimized solution to the limitations of planar aromatic rings. By enforcing strict conformational rigidity while simultaneously lowering lipophilicity through heteroatom incorporation, it provides medicinal chemists with a powerful tool to salvage promising drug candidates that would otherwise fail due to poor ADME properties.
References
-
2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Angewandte Chemie International Edition[Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Nature Chemistry / ScienceOpen[Link]
-
Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping Organic Letters (ACS Publications)[Link]
-
Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method Domainex[Link]
-
Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes Organic & Biomolecular Chemistry / ResearchGate[Link]
Sources
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- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Escaping Flatland: A Comparative Guide to 2-Oxabicyclo[2.1.1]hexane Bioisosteric Replacements in Drug Discovery
The transition from planar, two-dimensional aromatic rings to three-dimensional saturated scaffolds—a paradigm known as "escaping flatland"—is a cornerstone of modern drug discovery[1]. Increasing the fraction of sp³ carbons (
While bicyclo[1.1.1]pentanes (BCPs) have become the gold standard for replacing para-substituted phenyl rings, finding suitable 3D bioisosteres for ortho- and meta-substituted benzenes has historically been a bottleneck. This guide objectively compares the performance of a breakthrough scaffold—2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) —against traditional planar arenes and all-carbon bicyclic alternatives, providing actionable experimental workflows for its implementation.
The Mechanistic Rationale: Why 2-Oxabicyclo[2.1.1]hexanes?
The Causality Behind the Scaffold
The ortho-substituted phenyl ring is ubiquitous, found in over 300 marketed drugs and agrochemicals[2]. However, its rigid planarity and high lipophilicity often result in "molecular brick dust"—compounds with poor aqueous solubility and excessive plasma protein binding.
Early attempts to replace ortho-benzenes utilized the all-carbon bicyclo[2.1.1]hexane (BCH) core. While BCH perfectly mimics the spatial exit vectors (distance
The 2-oxa-BCH advantage: By strategically introducing an ether oxygen into the bicyclic framework, chemists created a polar handle. This single heteroatom substitution drastically reduces LogD and improves metabolic stability while maintaining the exact 3D geometry required for target receptor engagement[3].
Fig 1: Logical progression of bioisosteric replacement from planar arenes to 2-oxa-BCH.
Quantitative Case Studies: Product Performance Comparison
To objectively evaluate the 2-oxa-BCH scaffold, we compare its performance against the parent phenyl rings and all-carbon bicyclic comparators in two marketed agrochemicals: Fluxapyroxad and Boscalid [1],[2].
Data Presentation: Physicochemical Impact
| Parent Compound | Bioisostere Core | Experimental LogD | Aqueous Solubility Impact | Bioactivity |
| Fluxapyroxad | ortho-Phenyl (Parent) | 3.5 | Baseline | Active |
| Bicyclo[2.1.1]heptane | 4.3 | Slight Increase | Active | |
| 2-Oxabicyclo[2.1.1]hexane | 2.8 | ~10-fold Increase | Active | |
| Boscalid | ortho-Phenyl (Parent) | 3.6 | Baseline | Active |
| Bicyclo[2.1.1]heptane | 3.5 | Negligible Change | Active | |
| 2-Oxabicyclo[2.1.1]hexane | 2.7 | >10-fold Increase | Active |
Analysis: In both matched molecular pair analyses, the all-carbon bicyclic replacement failed to meaningfully reduce lipophilicity (and in Fluxapyroxad's case, worsened it). The 2-oxa-BCH core successfully drove LogD down by nearly a full log unit while increasing aqueous solubility by an order of magnitude without compromising target binding[1]. Similar successes have been recorded in human therapeutics, including the successful synthesis of 2-oxa-BCH analogues of the anticancer drug Sonidegib and the lipid-lowering agent Lomitapide[3].
Experimental Methodologies & Self-Validating Protocols
Synthesizing highly strained bicyclic heterocycles requires robust, scalable chemistry. Below are the two primary, field-validated methodologies for accessing the 2-oxa-BCH core. Both protocols are designed as self-validating systems , ensuring that intermediate quality control dictates the progression of the synthesis.
Protocol A: The Iodocyclization Route (Scalable/Multi-Gram)
Developed by Mykhailiuk and colleagues, this route is ideal for generating versatile building blocks with multiple exit vectors[3],[4].
-
Precursor Assembly: Synthesize the necessary cyclobutane alkenyl alcohol from commercial starting materials.
-
Self-Validation: ¹H NMR must confirm the disappearance of the aldehyde proton and the appearance of terminal alkene protons (δ 5.0–6.0 ppm).
-
-
Iodocyclization: Dissolve the precursor in acetonitrile and treat with molecular iodine (
). The oxygen nucleophile attacks the transient iodonium ion in a 5-exo-tet cyclization.-
Self-Validation: Monitor via LC-MS for the expected mass shift (+126 Da). The incorporation of the heavy iodine atom provides a critical handle for X-ray crystallography, allowing for the unambiguous assignment of the 3D exit vectors and stereochemistry[2].
-
-
Deiodination/Functionalization: Remove the iodine atom via catalytic hydrogenation (H₂/Pd on Carbon) or use it as a handle for cross-coupling.
-
Self-Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the deiodinated core, and shake-flask HPLC methods should be used to empirically validate the predicted drop in LogD.
-
Protocol B: Photochemical[2+2] Cycloaddition (Late-Stage Functionalization)
This route leverages visible-light photocatalysis to construct the bicyclic core directly from enol ethers, offering excellent functional group tolerance[5].
-
Enol Ether Formation: Esterify a cinnamyl alcohol derivative with an aryl acid, followed by treatment with Tebbe's reagent to form the enol ether.
-
Self-Validation: FT-IR spectroscopy must confirm the complete disappearance of the strong ester carbonyl stretch (~1735 cm⁻¹).
-
-
Ir-Catalyzed Photocatalysis: Irradiate the solution with blue LEDs (440 nm) in the presence of an Iridium energy-transfer catalyst.
-
Self-Validation: The [2+2] cycloaddition generates diastereomers. Crude ¹H NMR is used to determine the diastereomeric ratio (dr). Preparative HPLC is then utilized to isolate the major (1R,4S,5S)-isomer, with 2D NOESY NMR confirming the relative syn/anti relationships of the 1,5-disubstituted 2-oxa-BCH core[5].
-
Fig 2: Dual experimental workflows for synthesizing the 2-oxabicyclo[2.1.1]hexane core.
Conclusion
The 2-oxabicyclo[2.1.1]hexane scaffold represents a major leap forward in scaffold hopping. By providing the exact geometric mimicry of an ortho- or meta-substituted phenyl ring while utilizing an ether oxygen to suppress lipophilicity, it solves the inherent physicochemical flaws of both planar arenes and all-carbon bicyclic rings. Whether accessed via scalable iodocyclization or precise photocatalysis, integrating this bioisostere is a highly validated strategy for rescuing pipeline compounds suffering from poor solubility or metabolic liabilities.
References
-
[2] Denisenko, A., et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163 (2023).[Link]
-
[3] Levterov, V. V., et al. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831 (2024).[Link]
-
[1] Mykhailiuk, P. K., et al. "Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring." ChemRxiv (2022).[Link]
-
[5] Stepan, A. F., et al. "Convenient Synthetic Access to 1,5-Disubstituted 2-Oxabicyclo[2.1.1]hexanes as ortho-Substituted Benzene Mimics." Organic Letters, 26, 9179–9184 (2024).[Link]
-
[4] Lovering, F., Bikker, J., Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756 (2009).[Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
[1]
Executive Summary & Molecule Profile
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is a high-value, strained bicyclic ether used primarily as a bioisostere for ortho-substituted phenyl rings in medicinal chemistry.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2]
Unlike standard solvents, this compound possesses two distinct hazard vectors that dictate its handling:
-
Alkylating Potential: The primary iodide (
) is a potent electrophile, capable of alkylating DNA and proteins.[1] -
Ring Strain: The bicyclo[2.1.1] system possesses significant ring strain (
60 kcal/mol), increasing its reactivity compared to unstrained ethers.[1][2]
Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| CAS Number | 1935986-52-9 | Use for waste manifesting.[1][2] |
| Molecular Formula | High iodine content requires segregation from non-halogens.[1][2] | |
| Physical State | Liquid / Low-melting solid | May solidify in waste drums; do not overfill containers.[1][2] |
| Key Hazards (GHS) | H302, H315, H319, H335, H411 | Toxic to aquatic life; do not discharge to sewer.[1] |
| Reactivity | Light Sensitive, Electrophilic | Store waste in amber glass; avoid strong oxidizers/bases.[1][2] |
The Science of Disposal: Why Segregation Matters
Expertise & Experience Note: Many researchers erroneously group this with general organic waste.[1][2] This is a critical error.
The Mechanism of Hazard: The carbon-iodine bond is weak and polarizable.[1] In the presence of biological nucleophiles (like DNA bases), the iodide acts as a leaving group, transferring the strained bicyclic cage onto the biological target (Alkylation).
Decision Logic: Disposal Workflow
The following decision tree illustrates the required logic for categorizing waste streams containing this compound.
Figure 1: Operational decision tree for segregating alkyl iodide waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
A. Liquid Waste (Reaction Mixtures & Stock Solutions)
Objective: Prevent environmental release and dangerous chemical incompatibilities.[1][2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[1][2]
-
Segregation:
-
Labeling:
B. Solid Waste (Silica Gel, TLC Plates, PPE)
Objective: Containment of leachable toxins.[1][2]
-
Primary Containment: Place contaminated silica gel, drying agents (
), and heavily soiled gloves into a clear polyethylene bag (4 mil thickness minimum).[1][2] -
Secondary Containment: Seal the first bag and place it inside a second bag or a rigid waste drum.
-
Labeling: "Solid Hazardous Waste - Contaminated with Alkyl Iodides."
C. Empty Container Management (The Triple Rinse Rule)
Objective: Declassify the container from "Hazardous" to "Glass Waste" (RCRA Compliance).
-
Rinse 1: Add solvent (Acetone or DCM) ~10% of volume.[1][2] Shake well. Decant into Halogenated Waste .
-
Rinse 2: Repeat. Decant into Halogenated Waste .
-
Rinse 3: Repeat. Decant into Halogenated Waste .
-
Final Step: Deface the label completely.[1][2] Allow the solvent to evaporate in a fume hood.[2] Discard in the Broken Glass/Puncture bin.
Emergency Procedures: Spills & Exposure
In the event of a spill outside the fume hood, immediate chemical deactivation is safer than physical absorption alone.
The Thiosulfate Quench Protocol: If the liquid is spilled, free iodine may form (indicated by purple/brown color).[1]
-
Evacuate the immediate area if the spill is >10 mL and outside a hood.[2]
-
Prepare Quench Solution: 10% Sodium Thiosulfate (
) aqueous solution. -
Apply: Cover the spill with the thiosulfate solution.[2]
-
Absorb: Use vermiculite or spill pads to absorb the resulting slurry.[1][2]
-
Dispose: Bag as Solid Hazardous Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1]
-
Levterov, V. V., et al. (2023).[1][2] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. deq.mt.gov [deq.mt.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal Protective Equipment & Handling Guide: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Executive Summary & Risk Profile
Immediate Action Required: Treat 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane not merely as an irritant, but as a potent alkylating agent with potential mutagenic properties.[1]
While standard Safety Data Sheets (SDS) often classify this compound generically (H315, H319, H335), its structural moieties dictate a higher tier of caution.[1] The molecule combines a primary alkyl iodide (highly reactive electrophile) with a strained [2.1.1] bicyclic ether core .[1]
The Scientific Basis for Enhanced Precautions:
-
Alkylation Potential: The C–I bond is weak and susceptible to nucleophilic attack (SN2). In biological systems, this allows the molecule to alkylate DNA bases (guanine N7), posing a genotoxic risk [1].[1]
-
Ring Strain: The 2-oxabicyclo[2.1.1]hexane system possesses significant ring strain (~60-70 kcal/mol).[1] While kinetically stable, thermal or acidic shock can trigger exothermic ring-opening, releasing energy and potentially volatilizing the toxic iodide moiety [2].[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for prolonged handling of alkyl iodides. The following matrix is non-negotiable for personnel safety.
Hand Protection Strategy
Critical Insight: Standard nitrile gloves offer only transient splash protection against organic iodides.[1] The non-polar iodine atom facilitates rapid permeation through nitrile elastomers, often without visible degradation.
| Operation Type | Primary Barrier | Secondary Barrier | Rationale |
| Incidental Handling (< 50 mg, closed vials) | Nitrile (min 5 mil) | None | Change immediately upon splash.[1] |
| Preparative Work (Weighing, Syringe Transfer) | Silver Shield / 4H (Laminate) | Nitrile (Outer layer) | Laminates provide >4hr breakthrough time.[1] Outer nitrile improves dexterity and grip. |
| Spill Cleanup | Silver Shield / 4H (Laminate) | Heavy Duty Nitrile (Outer) | Maximum chemical resistance required.[1] |
Respiratory & Body Protection[1]
-
Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Respiratory Backup: If hood containment is breached or for spill cleanup outside a hood, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] The iodine moiety can degrade to I2 vapor, which requires acid gas protection.
-
Ocular: Chemical splash goggles (ANSI Z87.[1]1) are preferred over safety glasses due to the high density and splash potential of iodinated liquids.
PPE Decision Logic (Visualization)
Operational Handling Protocol
Pre-Operational Checks[1]
-
Light Sensitivity: Verify the compound has not darkened (yellow/brown indicates free iodine release).
-
Quenching Agent: Prepare a saturated solution of Sodium Thiosulfate nearby. This specifically neutralizes electrophilic iodine species and cleans up minor spills effectively.
Step-by-Step Workflow
This protocol minimizes aerosolization and dermal exposure.[1]
-
Weighing:
-
Reaction Setup:
-
Decontamination:
-
Wipe down all exterior surfaces of flasks/vials with a tissue dampened in dilute sodium thiosulfate, then ethanol, before removing them from the hood.[1]
-
Handling Workflow Diagram
Emergency Response & Disposal
Accidental Exposure[1]
-
Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use ethanol or acetone ; organic solvents increase skin permeability and drive the alkyl iodide deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—iodides are lacrimators and can cause corneal damage.
Spill Management
-
Evacuate: Clear the immediate area.
-
Isolate: If safe, close the hood sash.
-
Neutralize: Apply Sodium Thiosulfate solution or solid to the spill. This reduces the alkyl iodide and neutralizes any free iodine.
-
Absorb: Use vermiculite or spill pads. Place in a sealed container.
Waste Disposal[1][2][3]
-
Segregation: Dispose of as Halogenated Organic Waste .[1]
-
Labeling: Clearly tag as "Contains Organic Iodides" and "Strained Ring Compound."
-
Incompatibility: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic degradation.
References
-
Bolt, H. M., & Gansewendt, B. (1993).[1] Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology.
-
Levater, H., et al. (2019).[1] Strain Energy and Reactivity of Bicyclo[2.1.1]hexane Systems. Journal of Organic Chemistry. [1]
-
American Elements. (n.d.). This compound Safety Data Sheet.[1][3]
-
Ansell Healthcare. (2008). Chemical Resistance Guide: Permeation & Degradation Data.[4][5][6] (Referenced for Alkyl Iodide permeation rates).[4]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
